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Core Science & Biosynthesis

Foundational

The Photophysical Dynamics of 2-(2H-Benzotriazol-2-yl)-4-methylphenol: A Technical Guide to Ultrafast ESIPT and UV Stabilization

Executive Summary 2-(2H-Benzotriazol-2-yl)-4-methylphenol—commonly known in the industry as Tinuvin P, Drometrizole, or UV-P—is a foundational molecule in the field of photochemistry and polymer stabilization. Its primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2H-Benzotriazol-2-yl)-4-methylphenol—commonly known in the industry as Tinuvin P, Drometrizole, or UV-P—is a foundational molecule in the field of photochemistry and polymer stabilization. Its primary function is to absorb harmful ultraviolet (UV) radiation and dissipate it harmlessly as thermal energy[1][2]. However, its remarkable efficacy and photostability are not merely a result of its absorption cross-section; they are governed by a highly specific, ultrafast quantum mechanical process known as Excited-State Intramolecular Proton Transfer (ESIPT) [1][3].

This technical guide provides an in-depth analysis of the photophysical properties of Tinuvin P, exploring the causality behind its molecular design, summarizing its quantitative kinetic parameters, and detailing the advanced spectroscopic methodologies required to validate its behavior.

The ESIPT Photocycle: Mechanistic Causality

The structural hallmark of Tinuvin P is the pre-existing intramolecular hydrogen bond between the phenolic hydroxyl (-OH) group and the nitrogen atom of the benzotriazole ring[1][4]. This structural feature is the causal engine of its photostability. When the molecule absorbs a UV photon, the redistribution of electron density drastically alters the pKa of the functional groups—making the phenol highly acidic and the nitrogen highly basic[1][5].

This triggers a four-step, self-regenerating photocycle:

  • Excitation: The ground-state enol tautomer ( S0​ Enol) absorbs a photon in the 270–380 nm range, transitioning to the first excited singlet state ( S1​ Enol)[1][2].

  • Ultrafast Proton Transfer: A barrierless proton transfer occurs along the hydrogen bond coordinate in approximately 100 to 160 femtoseconds, yielding an excited-state keto tautomer ( S1​ Keto)[5][6].

  • Internal Conversion (Non-Radiative Decay): The S1​ Keto state is energetically unstable. It rapidly undergoes internal conversion via a conical intersection, decaying to the ground-state keto form ( S0​ Keto) in ~1.7 picoseconds. This step is crucial, as it safely dissipates the absorbed UV energy as vibrational heat rather than allowing bond cleavage or reactive triplet state formation[3][7].

  • Ground-State Recovery: Because the S0​ Keto form is thermodynamically unfavorable compared to the S0​ Enol form, a rapid reverse proton transfer occurs, regenerating the original molecule[1][4].

ESIPT_Photocycle S0_Enol Ground State Enol (S0) Intramolecular H-Bond S1_Enol Excited State Enol (S1) Highly Acidic Phenol S0_Enol->S1_Enol UV Photon Absorption (270-380 nm) S1_Keto Excited State Keto (S1') Proton Transferred S1_Enol->S1_Keto Ultrafast ESIPT (~100-160 fs) S0_Keto Ground State Keto (S0') Vibrationally Hot S1_Keto->S0_Keto Internal Conversion Non-Radiative Decay (~1.7 ps) S0_Keto->S0_Enol Reverse Proton Transfer (Ground State Recovery)

Figure 1: The four-step ESIPT photocycle of Tinuvin P demonstrating rapid non-radiative decay.

Quantitative Photophysical Properties

To engineer formulations or polymer matrices utilizing Tinuvin P, researchers must rely on precise kinetic and spectral data. The ultrafast nature of the ESIPT process ensures that competing destructive pathways (like photo-oxidation or intersystem crossing) are kinetically outcompeted[3][8].

Table 1: Key Photophysical Parameters of 2-(2H-Benzotriazol-2-yl)-4-methylphenol

ParameterValue / RangeMechanistic Significance
Absorption Range ( λmax​ ) 270 - 380 nmBroad UV-A and UV-B absorption cross-section[2].
ESIPT Time Constant ( τESIPT​ ) ~100 - 160 fsUltrafast barrierless transfer outcompetes destructive photochemical degradation[5][6].
Internal Conversion Lifetime ( τIC​ ) ~1.7 psRapid non-radiative decay via conical intersection dissipates energy as heat[3][7].
Fluorescence Quantum Yield ( ΦF​ ) < 10−4 (Non-polar)Negligible emission confirms the near-perfect efficiency of non-radiative deactivation[4].
Total Cycle Recovery Time < 5 psEnsures the molecule is rapidly available to absorb subsequent UV photons without bleaching[4][8].

Experimental Methodologies for Photophysical Characterization

Because the ESIPT process in Tinuvin P occurs on a sub-picosecond timescale, standard steady-state fluorescence techniques are insufficient to capture its dynamics. The following protocols outline self-validating experimental workflows used to isolate and measure these ultrafast phenomena[4].

Protocol 1: Femtosecond Transient Absorption (Pump-Probe) Spectroscopy

Rationale: Transient absorption provides the temporal resolution necessary to track the depopulation of the S1​ Enol state and the concurrent population of the S1​ Keto state[4][8].

  • Sample Preparation: Prepare a dilute solution ( 10−4 to 10−5 M) of Tinuvin P in a non-polar, non-hydrogen-bonding solvent (e.g., cyclohexane or tetrachloroethylene, C2​Cl4​ ). Causality: Non-polar solvents preserve the critical intramolecular hydrogen bond, preventing solvent-solute interactions from skewing the intrinsic ESIPT kinetics[5][6].

  • Pump Excitation: Excite the sample using a ~100 fs laser pulse tuned to the absorption maximum of the enol tautomer (e.g., 320 nm)[4].

  • Probe Interrogation: Pass a delayed, broadband white-light continuum probe pulse through the excited sample volume.

  • Delay Modulation: Systematically vary the optical delay between the pump and probe pulses using a motorized mechanical delay stage (scanning from -1 ps to +50 ps)[4].

  • Detection & Global Analysis: Record the differential absorption ( ΔA ) using a spectrometer coupled with a CCD detector. The ESIPT time constant is extracted by globally fitting the decay of the stimulated emission from the S1​ Enol and the rise of the transient absorption from the S1​ Keto state[4][6].

Transient_Absorption Prep Sample Prep (Non-polar Solvent) Pump Pump Pulse (~100 fs, 320 nm) Prep->Pump Excitation Delay Optical Delay (-1 to +50 ps) Pump->Delay Timing Probe Probe Pulse (White Light) Delay->Probe Interrogation Detect Spectrometer & CCD Array Probe->Detect Signal Analysis Global Analysis (Kinetics Extraction) Detect->Analysis Data

Figure 2: Experimental workflow for Femtosecond Transient Absorption Spectroscopy.

Protocol 2: Solvent Titration via Time-Resolved Fluorescence Spectroscopy (TRFS)

Rationale: To validate that the ESIPT mechanism is the sole driver of photostability, researchers must deliberately disrupt it and observe the consequences[4].

  • Solvent Variation: Prepare identical concentrations of Tinuvin P in a non-polar solvent (cyclohexane) and a strongly protic solvent (ethanol or DMSO).

  • Excitation & Detection: Excite the samples with a picosecond pulsed laser and collect emission at 90 degrees using a Time-Correlated Single Photon Counting (TCSPC) module[4].

  • Validation & Causality: In cyclohexane, emission is negligible due to dominant ESIPT and subsequent internal conversion. In ethanol, the protic solvent molecules form intermolecular hydrogen bonds with the benzotriazole nitrogen and phenolic hydroxyl, breaking the intramolecular bond[5][6]. This blocks the ESIPT pathway, preventing access to the conical intersection. As a result, the molecule becomes trapped in the S1​ Enol state, exhibiting measurable fluorescence and a drastically increased excited-state lifetime, which lowers its photostability[3].

Conclusion

The efficacy of 2-(2H-Benzotriazol-2-yl)-4-methylphenol as a UV absorber is a triumph of molecular engineering. By leveraging a pre-existing intramolecular hydrogen bond, the molecule acts as a sub-picosecond quantum machine. It absorbs damaging UV radiation and utilizes the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism to rapidly funnel that energy through a conical intersection, dissipating it as harmless heat. Understanding these photophysical properties—and the environmental factors that can disrupt them—is essential for the rational design of next-generation photostabilizers and advanced polymer composites.

References

  • BenchChem: An In-depth Technical Guide to the UV Absorption Mechanism of Drometrizole Trisiloxane (Mexoryl XL). 1

  • ChemBK: 2-(2H-benzotriazol-2-yl)-4-methylphenol - Physico-chemical Properties and Uses. 2

  • ACS Publications: Ultrafast Measurements of Excited State Intramolecular Proton Transfer (ESIPT) in Room Temperature Solutions of 3-Hydroxyflavone and Derivatives. 6

  • ResearchGate: Excited-State Dynamics of a Benzotriazole Photostabilizer: 2-(2′-Hydroxy-5′-methylphenyl)benzotriazole.3

  • ACS Publications: Excited-State Dynamics of 2-(2′-Hydroxyphenyl)benzothiazole: Ultrafast Proton Transfer and Internal Conversion. 7

  • BenchChem: An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in Benzotriazole Derivatives.4

  • R Discovery: Ultrafast Intramolecular Proton Transfer in the Condensed Phase Studied by Resonance Raman and Femtosecond Spectroscopy. 8

Sources

Exploratory

Synthesis and Characterization of Drometrizole: A Comprehensive Technical Guide

Executive Summary Drometrizole, chemically designated as 2-(2-Hydroxy-5-methylphenyl)benzotriazole (CAS: 2440-22-4), is a highly efficient, photostable ultraviolet (UV) absorber belonging to the hydroxyphenyl benzotriazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Drometrizole, chemically designated as 2-(2-Hydroxy-5-methylphenyl)benzotriazole (CAS: 2440-22-4), is a highly efficient, photostable ultraviolet (UV) absorber belonging to the hydroxyphenyl benzotriazole class[1][2]. It is a critical component in the stabilization of polymers, engineering plastics, and dermatological formulations due to its broad-spectrum absorption capabilities across the UVA and UVB regions[3][4]. This whitepaper provides an in-depth, self-validating methodological framework for the synthesis and analytical characterization of Drometrizole, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Principles of Photostabilization

The exceptional photostability of Drometrizole is governed by its molecular architecture, specifically the conjugated π -electron system and the critical intramolecular hydrogen bond formed between the phenolic hydroxyl group and the triazole nitrogen[5].

Upon exposure to UV radiation, the molecule absorbs photons (peaking around 303 nm for UVB and exhibiting a shoulder at 344 nm for UVA)[5][6]. This absorption triggers an Excited-State Intramolecular Proton Transfer (ESIPT) . The molecule rapidly transitions from its ground-state enol form to an excited-state keto form. Because the keto form is highly unstable, it undergoes rapid internal conversion, dissipating the absorbed energy as harmless thermal energy (heat) via non-radiative vibrational pathways[5]. The molecule then reverts to its original ground state, ready to absorb another photon. This closed-loop photophysical cycle prevents the generation of reactive oxygen species (ROS) or free radicals, ensuring long-term matrix integrity[3][5].

Synthetic Workflow and Mechanistic Rationale

The industrial and laboratory-scale synthesis of Drometrizole relies on a robust three-step classical sequence: Diazotization, Azo Coupling, and Reductive Ring Closure[7][8].

SynthesisWorkflow Start o-Nitroaniline + NaNO2 / HCl Diazonium o-Nitrobenzenediazonium Chloride (Maintained at 0-5 °C) Start->Diazonium Step 1: Diazotization Coupling Azo Coupling + p-Cresol (Alkaline pH ~10) Diazonium->Coupling Step 2: Electrophilic Attack AzoIntermediate 2-Nitro-2'-hydroxy-5'-methylazobenzene (Red/Orange Precipitate) Coupling->AzoIntermediate Reduction Reductive Ring Closure (Zn/NaOH or H2/Pd-C at 70 °C) AzoIntermediate->Reduction Step 3: Reduction & Cyclization Drometrizole Drometrizole (2-(2-Hydroxy-5-methylphenyl)benzotriazole) Reduction->Drometrizole

Synthetic workflow of Drometrizole from o-nitroaniline and p-cresol.

Step-by-Step Experimental Protocol

As a self-validating system, the following protocol integrates in-process quality control checks to ensure high yield and purity.

Step 1: Diazotization of o-Nitroaniline
  • Causality: Diazonium salts are thermodynamically unstable. If the temperature exceeds 5 °C, the diazonium salt will decompose into o-nitrophenol, releasing nitrogen gas and drastically reducing the yield[8].

  • Procedure:

    • Suspend 0.5 mol of o-nitroaniline in 250 mL of water containing 1.25 mol of concentrated hydrochloric acid (HCl).

    • Cool the suspension to 0–5 °C using an ice-salt bath.

    • Prepare a solution of 0.52 mol of sodium nitrite ( NaNO2​ ) in 100 mL of water and pre-cool it to 0 °C.

    • Add the NaNO2​ solution dropwise to the amine suspension under vigorous stirring, ensuring the internal temperature never exceeds 5 °C.

    • Validation Check: After 1 hour of stirring, spot the solution on starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, indicating complete diazotization. Add a small amount of sulfamic acid to quench the excess nitrous acid.

Step 2: Azo Coupling with p-Cresol
  • Causality: The coupling reaction requires an electron-rich aromatic ring. Dissolving p-cresol in sodium hydroxide deprotonates the hydroxyl group to form a phenoxide ion, strongly activating the ortho position for electrophilic aromatic substitution by the diazonium cation[7][8].

  • Procedure:

    • Dissolve 0.5 mol of p-cresol in 300 mL of a 10% NaOH aqueous solution. Cool to 0–5 °C.

    • Slowly transfer the cold diazonium chloride solution into the alkaline p-cresol solution over 45 minutes. Maintain the pH between 10 and 11 by adding additional NaOH if necessary.

    • Stir the mixture for 3 hours at < 10 °C.

    • Validation Check: The formation of a thick, dark red/orange precipitate (2-nitro-2'-hydroxy-5'-methylazobenzene) visually confirms successful azo coupling. Filter and wash the intermediate with cold distilled water.

Step 3: Reductive Ring Closure
  • Causality: The reduction of the nitro group to a hydroxylamine/amine intermediate is required to trigger an intramolecular condensation with the azo nitrogen, closing the triazole ring[2][8]. Zinc in an alkaline medium provides a controlled, mild reduction pathway.

  • Procedure:

    • Suspend the azo intermediate in a 1:1 (v/v) mixture of ethanol and water (approx. 700 mL)[2].

    • Add 1.0 mol of NaOH and heat the mixture to 70 °C.

    • Gradually add 1.5 mol of Zinc powder in small portions over 1 hour to manage the exothermic reaction. Alternatively, catalytic hydrogenation (H2 gas, Pd/C catalyst) can be utilized for cleaner industrial scale-up[2].

    • Reflux the mixture for 4 hours.

    • Validation Check: The reaction is complete when the deep red color of the azo dye completely dissipates, yielding a pale yellow/colorless solution.

    • Filter the hot solution to remove zinc oxide ( ZnO ) residues. Acidify the filtrate with dilute HCl to pH 5-6 to precipitate the crude Drometrizole.

    • Recrystallize from hot ethanol to obtain a pure, white to off-white crystalline powder[1].

Analytical Characterization & Validation

Rigorous analytical characterization is mandatory to verify the structural integrity and purity of the synthesized Drometrizole. The presence of the intramolecular hydrogen bond is the most critical feature to validate, as it dictates the UV-absorbing efficacy[1][3].

Quantitative Data Summary

The following table summarizes the expected spectroscopic data required to validate the Drometrizole structure:

Analytical TechniqueKey Parameter / SignalStructural Assignment & Causality
UV-Vis (in Ethanol) λmax​ ~ 303 nm, 344 nmCorresponds to the π→π∗ transitions of the conjugated benzotriazole core, confirming broad-spectrum UV absorption[5][6].
FT-IR (KBr disc)~3000–3400 cm⁻¹ (broad)Confirms the presence of the phenolic -OH group. The broadness indicates strong intramolecular hydrogen bonding[1][9].
FT-IR (KBr disc)~1590 cm⁻¹Characteristic C=N stretching vibration of the newly formed triazole ring[9].
1H NMR (CDCl3, 400 MHz) δ ~ 11.3 ppm (s, 1H)Phenolic -OH proton. The extreme downfield shift is the definitive proof of the strong intramolecular hydrogen bond with the triazole nitrogen[1].
1H NMR (CDCl3, 400 MHz) δ 7.0 – 8.0 ppm (m, 7H)Aromatic protons corresponding to the fused benzotriazole system and the substituted cresol ring[1].
1H NMR (CDCl3, 400 MHz) δ ~ 2.3 ppm (s, 3H)Singlet corresponding to the Ar-CH3 (methyl group) on the phenol ring[1].
Interpretation of Results

The 1H NMR spectrum is the definitive diagnostic tool. The singlet at ~11.3 ppm is highly deshielded, proving that the proton is locked in a hydrogen bond between the oxygen and the nitrogen ( O−H⋅⋅⋅N ). If the ring closure fails and the azo intermediate remains, this specific highly deshielded peak will be absent or shifted, and the UV-Vis spectrum will exhibit a significant bathochromic shift into the visible region (red color) rather than the required UV region[1][5].

Conclusion

The synthesis of Drometrizole via diazotization, azo coupling, and reductive cyclization is a highly reliable pathway when strict thermodynamic and pH controls are maintained. By validating the structural formation through NMR and UV-Vis spectroscopy—specifically confirming the ESIPT-enabling intramolecular hydrogen bond—researchers can guarantee the compound's efficacy. Its ability to dissipate UV energy non-radiatively makes it an indispensable asset in the formulation of photostable polymers, cosmetics, and advanced material coatings[4][5].

References

  • Grokipedia. Drometrizole trisiloxane - UV Absorption Mechanism.
  • SCIRP. Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT.
  • Guidechem. Drometrizole 2440-22-4 wiki.
  • Wikipedia. Drometrizole trisiloxane.
  • Ataman Kimya. BENZOTRIAZOLE.
  • ChemicalBook. Drometrizole synthesis.
  • ChemicalBook. Drometrizole | 2440-22-4.
  • PMC. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles.
  • Benchchem. An In-depth Technical Guide to the Synthesis....
  • PrepChem.com. Synthesis of o-[2H-benzotriazol-2-yl)-4-methylphenol.

Sources

Foundational

Mechanism of action of benzotriazole UV absorbers.

The Photophysics of Protection: Mechanism of Action and Application of Benzotriazole UV Absorbers Introduction & Core Directive Benzotriazole (BZT) derivatives represent the gold standard in photostabilization, utilized...

Author: BenchChem Technical Support Team. Date: March 2026

The Photophysics of Protection: Mechanism of Action and Application of Benzotriazole UV Absorbers

Introduction & Core Directive

Benzotriazole (BZT) derivatives represent the gold standard in photostabilization, utilized extensively across polymer science, coatings, and pharmaceutical formulations. As a Senior Application Scientist, I approach the selection and integration of UV absorbers not merely as an additive process, but as the engineering of a molecular energy-dissipation engine. The efficacy of BZTs relies entirely on a highly specific, reversible quantum mechanical event: Excited-State Intramolecular Proton Transfer (ESIPT) [1].

This whitepaper deconstructs the ESIPT mechanism, explains the structural and environmental dependencies of BZTs, and provides a self-validating experimental framework for drug development professionals and materials scientists to accurately assess photostability.

The ESIPT Mechanism: A Molecular Shock Absorber

The defining structural feature of a BZT UV absorber (such as 2-(2-hydroxyphenyl)-2H-benzotriazole) is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the triazole ring[2].

When a UV photon (typically in the 300–400 nm range) strikes the molecule, it triggers a deterministic causal chain:

  • Excitation: The ground-state enol form absorbs the photon, transitioning to the first singlet excited state (S1 enol*).

  • Proton Transfer: The redistribution of electron density in the S1 state drastically increases the acidity of the phenolic proton and the basicity of the triazole nitrogen. This drives an ultra-fast (<100 femtoseconds) transfer of the proton across the hydrogen bond, forming an excited-state keto tautomer (S1 keto*)[3].

  • Non-Radiative Decay: The S1 keto* state is highly unstable and rapidly undergoes internal conversion, returning to the ground-state keto form via non-radiative vibrational relaxation. This is the critical step where destructive UV energy is harmlessly dissipated as heat[2][4].

  • Ground-State Reversion: The ground-state keto form undergoes a rapid back-proton transfer to regenerate the original stable enol form, completing the cycle and resetting the "shock absorber."

ESIPT_Mechanism S0_Enol Ground State Enol (S0) Stable, Intramolecular H-bond S1_Enol Excited State Enol (S1*) Franck-Condon State S0_Enol->S1_Enol UV Photon Absorption (300-400 nm) S1_Keto Excited State Keto (S1*) Proton Transferred S1_Enol->S1_Keto Ultra-fast ESIPT (< 100 fs) S0_Keto Ground State Keto (S0) Vibrationally Hot S1_Keto->S0_Keto Non-Radiative Decay (Heat Dissipation) S0_Keto->S0_Enol Back Proton Transfer (Regeneration)

The ESIPT photophysical cycle of benzotriazole UV absorbers.

Environmental and Structural Determinants

The efficiency of the ESIPT cycle is highly dependent on the microenvironment. Placing a BZT in the wrong solvent or polymer matrix can completely abrogate its photoprotective properties[5].

  • Solvent Polarity & Hydrogen Bonding: In non-polar environments, the intramolecular H-bond is preserved, ensuring >99% ESIPT efficiency. However, in highly polar or protic solvents (e.g., alcohols, water), intermolecular hydrogen bonding with the solvent can disrupt the critical intramolecular bond. This forces the molecule to decay via radiative pathways (fluorescence) or undergo photochemical degradation[5][6].

  • Steric Hindrance: Polymer matrices restrict the molecular twisting of the BZT. While some torsional motion is required for internal conversion, an optimal matrix allows for ESIPT while preventing destructive side-reactions[2].

Table 1: Photophysical Behavior of 2-(2-Hydroxyphenyl)benzotriazole Across Environments

MicroenvironmentPrimary Deactivation PathwayESIPT EfficiencyFluorescence Quantum Yield (Φf)Photostability
Non-Polar Solvent (e.g., Cyclohexane)Non-radiative (ESIPT)> 99%< 0.0001Excellent
Polar Protic Solvent (e.g., Methanol)Intermolecular H-bonding / Radiative< 50%~ 0.01 - 0.05Poor (Degradation prone)
Amorphous Polymer (e.g., PMMA)Non-radiative (ESIPT)> 95%< 0.001High

Experimental Protocol: Validating BZT Efficacy in Formulation

To establish trustworthiness in a drug formulation or polymer blend, we cannot rely solely on theoretical absorption spectra. We must validate the operational ESIPT mechanism under stress. The following protocol is a self-validating system designed to isolate the photostabilizing effect of the BZT from base matrix degradation[7].

Protocol: ICH Q1B Compliant Photostability Assessment with Mechanistic Controls

Causality & Rationale: By running parallel arms with a non-polar and a polar protic solvent, we internally validate that the protection is derived from the ESIPT mechanism (which will fail in the protic solvent) rather than simple physical UV screening.

Step 1: Preparation of Stock and Matrix Solutions

  • Weigh the target Active Pharmaceutical Ingredient (API) or dye (e.g., Acid Brown 425) and the BZT UV absorber using an analytical balance[7].

  • Test Arm A (ESIPT-Active): Dissolve the API and BZT (0.5% w/w) in a non-polar solvent (e.g., dichloromethane) or cast into a hydrophobic polymer film.

  • Test Arm B (ESIPT-Inhibited Control): Dissolve the API and BZT in a strongly protic solvent (e.g., methanol) to intentionally disrupt the intramolecular H-bond.

  • Test Arm C (Negative Control): API in the matrix without the BZT absorber.

Step 2: Controlled UV Irradiation

  • Place all samples in a calibrated photostability chamber meeting ICH Q1B guidelines (providing an overall illumination of ≥ 1.2 million lux hours and integrated near-UV energy of ≥ 200 Watt hours/square meter).

  • Maintain the chamber temperature at 25°C to strictly decouple thermal degradation from photodegradation.

Step 3: Spectroscopic and Chromatographic Analysis

  • Extract aliquots at defined time intervals (t=0, 2h, 4h, 8h, 24h).

  • Quantify the remaining API concentration using RP-HPLC with DAD detection.

  • Monitor the BZT absorption band (~340 nm) via UV-Vis spectroscopy. A rapid decrease in this band in Arm B indicates sacrificial degradation of the BZT, whereas preservation in Arm A confirms a closed-loop, continuous ESIPT cycle.

Experimental_Protocol Start Formulation Prep (API + Matrix) ArmA Arm A: Non-Polar Matrix (ESIPT Active) Start->ArmA ArmB Arm B: Protic Matrix (ESIPT Inhibited) Start->ArmB ArmC Arm C: No UV Absorber (Negative Control) Start->ArmC Irrad ICH Q1B UV Irradiation (Controlled Temp/Light) ArmA->Irrad ArmB->Irrad ArmC->Irrad Analysis HPLC & UV-Vis Analysis (Degradation Kinetics) Irrad->Analysis

Self-validating experimental workflow for mechanistic photostability testing.

Conclusion & Application Insights

The integration of benzotriazole UV absorbers is a masterclass in applied quantum mechanics. By harnessing the ultra-fast, reversible ESIPT process, we create formulations that do not simply block light, but actively process and dissipate photonic energy. For drug development professionals and materials scientists, the critical takeaway is that the microenvironment dictates the mechanism: a BZT is only as effective as the integrity of its intramolecular hydrogen bond.

References

  • Sedgwick, A. C., et al. "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 2018.
  • Sobolewski, A. L., & Domcke, W. "Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview." PMC, 2021.
  • Ghiggino, K. P., et al. "Effect of solvent on excited-state intramolecular proton transfer in benzotriazole photostabilizers." The Journal of Physical Chemistry - ACS Publications, 1986.
  • Zhang, Y., et al. "Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers." PMC, 2022.
  • Benchchem. "Improving the photostability of Acid Brown 425 in experiments." Benchchem, 2023.
  • "Molecular Modeling for the Investigation of UV Absorbers for Sunscreens: Triazine and Benzotriazole Derivatives." ResearchGate, 2025.

Sources

Exploratory

CAS 2440-22-4 (Drometrizole): Physicochemical Profiling, Photophysics, and Analytical Methodologies

Executive Summary Drometrizole, universally identified by CAS number 2440-22-4, is a highly efficient, broad-spectrum ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class. Widely utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Drometrizole, universally identified by CAS number 2440-22-4, is a highly efficient, broad-spectrum ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class. Widely utilized in polymer science (e.g., polycarbonates, polyesters, and polyvinyl chloride) and cosmetic formulations, it acts as a critical photostabilizer[1]. This technical whitepaper provides an in-depth analysis of drometrizole’s physicochemical properties, the quantum mechanical causality behind its photostability, and field-proven analytical methodologies for its quantification in complex matrices.

Physicochemical and Thermodynamic Profile

Drometrizole (IUPAC: 2-(benzotriazol-2-yl)-4-methylphenol) is a lipophilic, crystalline solid at room temperature[2]. Its molecular architecture—featuring a phenolic hydroxyl group in close proximity to a benzotriazole nitrogen—is the structural prerequisite for its UV-absorbing capabilities.

To facilitate formulation engineering and predictive modeling, the core quantitative properties of drometrizole are summarized below, synthesized from standardized chemical databases[2][3]:

PropertyValueMethod / Condition
Molecular Formula C₁₃H₁₁N₃OStandard
Molecular Weight 225.25 g/mol IUPAC Atomic Weights
Melting Point 125.5 °C – 133.0 °CCapillary method[3]
Boiling Point ~423.8 °C@ 760.00 mm Hg (est.)
Appearance White to pale yellow powderVisual
UV Absorption Range 280 nm – 400 nmSpectrophotometry[4]
LogP (Octanol/Water) ~4.30 (est.)Computational

Mechanistic Insights: The Photophysics of UV Absorption

The defining characteristic of drometrizole is its exceptional photostability. Unlike some UV filters that degrade or generate reactive oxygen species (ROS) upon continuous UV exposure, benzotriazoles dissipate absorbed energy without undergoing permanent chemical alteration.

The Causality of Photostability: Excited-State Intramolecular Proton Transfer (ESIPT)

The efficacy of drometrizole is governed by a rapid photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT)[5].

  • Photon Absorption: In its ground electronic state (S₀), drometrizole exists primarily in the enol tautomeric form. Upon absorbing a high-energy UV photon (in the 280–400 nm range), the molecule is elevated to an excited singlet state (S₁)[4].

  • Proton Transfer: The excitation alters the electron density, drastically increasing the acidity of the phenolic hydroxyl group and the basicity of the adjacent triazole nitrogen. This thermodynamic shift drives an ultrafast (sub-picosecond) intramolecular proton transfer, converting the molecule into an excited keto tautomer[5].

  • Non-Radiative Decay: The excited keto form is energetically highly unstable. To return to a lower energy state, it undergoes rapid non-radiative decay. The causality here is critical: rather than emitting a photon (fluorescence) or crossing to a triplet state (which could cause radical formation), the energy is dissipated entirely as harmless vibrational heat into the surrounding matrix[5].

  • Regeneration: Once back in the ground state (S₀), the keto form is less stable than the enol form. A reverse proton transfer occurs spontaneously, regenerating the original enol molecule, perfectly intact and ready to absorb another photon[5].

ESIPT Enol_S0 Ground State Enol (S0) Enol_S1 Excited Enol (S1) Enol_S0->Enol_S1 UV Photon Absorption (280-400 nm) Keto_S1 Excited Keto (S1) Enol_S1->Keto_S1 ESIPT (Ultrafast Proton Transfer) Keto_S0 Ground State Keto (S0) Keto_S1->Keto_S0 Non-Radiative Decay (Vibrational Heat Release) Keto_S0->Enol_S0 Reverse Proton Transfer (Tautomer Regeneration)

Figure 1: The ESIPT photocycle demonstrating the mechanism of UV energy dissipation in drometrizole.

Analytical Methodologies: HPLC-PDA Quantification

Accurate quantification of drometrizole in polymer matrices or cosmetics requires robust extraction and chromatographic separation. Because benzotriazole UV stabilizers (BUVs) are highly lipophilic (LogP ~4.3), matrix interference and column retention times are the primary analytical challenges[6].

Rationale for Column Selection

While C18 (octadecylsilane) columns are the industry standard for reversed-phase HPLC, they often exhibit excessive hydrophobic retention for BUVs. This over-retention leads to broad, asymmetrical peaks and extended run times. By substituting a C18 phase with a C8 (octylsilane) stationary phase , the hydrophobic interactions are reduced. This causal shift in stationary phase chemistry results in sharper peak shapes, superior resolution from co-eluting polymer additives, and higher throughput[7].

Step-by-Step Experimental Protocol: Polymer Matrix Analysis

This self-validating protocol utilizes High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for the determination of drometrizole in polypropylene[7][8].

Phase 1: Sample Extraction

  • Maceration: Cryogenically mill the polymer sample to a particle size of <1 mm to maximize surface area.

  • Solvent Addition: Weigh exactly 1.00 g of the milled polymer into a borosilicate extraction vial. Add 10.0 mL of a 1:1 (v/v) mixture of methylene chloride and cyclohexane. Note: Methylene chloride swells the polymer matrix, while cyclohexane solubilizes the lipophilic drometrizole[7].

  • Agitation: Sonicate the mixture at 40 °C for 60 minutes.

  • Filtration: Pass the extract through a 0.45 µm PTFE syringe filter to remove particulate matter prior to injection.

Phase 2: Chromatographic Separation

  • System Setup: Equip the HPLC with a C8 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare a binary gradient system.

    • Solvent A: LC-MS grade Water.

    • Solvent B: LC-MS grade Methanol.

  • Gradient Elution: Start at 80% B, ramping linearly to 100% B over 15 minutes. Hold at 100% B for 10 minutes to wash late-eluting oligomers, then return to 80% B[8].

  • Detection: Set the PDA detector to monitor at 275 nm (the optimal UV absorbance maximum for drometrizole in methanolic solutions)[8].

  • Validation: Run a system suitability test using a known standard of CAS 2440-22-4. Ensure the tailing factor is ≤ 1.5 and theoretical plates (N) are ≥ 5000.

HPLC_Workflow Prep Polymer Milling (<1 mm particles) Extract Solvent Extraction (CH2Cl2 / Cyclohexane) Prep->Extract Filter PTFE Filtration (0.45 µm) Extract->Filter Inject HPLC Injection (C8 Column) Filter->Inject Detect PDA Detection (275 nm) Inject->Detect

Figure 2: Experimental workflow for the extraction and HPLC analysis of drometrizole.

Toxicological and Environmental Considerations

While highly effective as a photostabilizer, the physicochemical properties that make drometrizole useful (high lipophilicity and environmental stability) also contribute to its ecological risk profile.

  • Aquatic Toxicity: Drometrizole is classified as very toxic to aquatic life with long-lasting effects (Hazard statement H400/H413). Its resistance to biological and chemical degradation allows it to accumulate in aquatic environments and tissues of living organisms if not properly filtered by wastewater treatment facilities[3][9].

  • Human Safety: In occupational settings, drometrizole acts as a skin sensitizer (Category 1) and can cause mucous membrane irritation (Category 3). Personnel handling the raw powder must utilize appropriate PPE, including nitrile gloves and localized exhaust ventilation[3].

References

  • Watson International, "2-(2H-Benzotriazol-2-yl)-p-cresol CAS 2440-22-4", Watson International Products. Available: [Link]

  • Cheméo, "Chemical Properties of Drometrizole (CAS 2440-22-4)", Cheméo Database. Available: [Link]

  • PubChem, "Drometrizole | C13H11N3O | CID 17113", National Center for Biotechnology Information. Available: [Link]

  • Tasheh, N., Fouegue, A. and Ghogomu, J., "Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole...", Scientific Research Publishing. Available: [Link]

  • ResearchGate, "Chemical structure of drometrizole", ResearchGate Publications. Available: [Link]

  • Fent et al., "Contamination of ultraviolet absorbers in food: toxicity, analytical methods, occurrence and risk assessments", PMC / National Institutes of Health. Available: [Link]

  • Agilent Technologies (via LCMS.cz), "Fast Analysis of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene...", Application Note. Available: [Link]

  • AKJournals, "Simultaneous Determination of Antioxidants and Ultraviolet Stabilizers in Polypropylene Food Packaging...", AKJournals. Available: [Link]

Sources

Foundational

Spectral Properties and Photophysical Characterization of 2-(2H-Benzotriazol-2-yl)-p-cresol: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(2H-Benzotriazol-2-yl)-p-cresol (Drometrizole / UV-P) | CAS: 2440-22-4 1 Executive Summary In the realm of photochemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(2H-Benzotriazol-2-yl)-p-cresol (Drometrizole / UV-P) | CAS: 2440-22-4 1

Executive Summary

In the realm of photochemistry and formulation science, the spectral characterization of ultraviolet (UV) filters is not merely an exercise in data collection; it is the fundamental validation of molecular efficacy. 2-(2H-Benzotriazol-2-yl)-p-cresol stands as a paradigm of photostability, widely utilized in polymers, dermatological formulations, and advanced materials 2.

As Application Scientists, we must look beyond the raw spectral peaks and understand the causality of the data. The remarkable photostability of this compound is entirely dependent on its molecular architecture, which facilitates an Excited-State Intramolecular Proton Transfer (ESIPT) 3. This guide dissects the quantitative spectral properties of Drometrizole and provides self-validating experimental protocols to ensure rigorous analytical characterization.

Molecular Architecture & The ESIPT Mechanism

The core structure of 2-(2H-Benzotriazol-2-yl)-p-cresol features a benzotriazole ring covalently linked to a p-cresol moiety. The spatial proximity of the phenolic hydroxyl (-OH) group to the triazole nitrogen enables the formation of a highly stable intramolecular hydrogen bond.

This hydrogen bond is the mechanistic prerequisite for the ESIPT photocycle. When the molecule absorbs a UV photon, the acidity of the phenolic proton and the basicity of the triazole nitrogen increase drastically. This triggers an ultrafast (<100 femtoseconds) proton transfer, shifting the molecule from an excited enol state to an excited keto tautomer 3. The keto state rapidly undergoes non-radiative decay, safely dissipating the absorbed UV energy as heat before reverting to the ground state enol.

ESIPT_Mechanism S0_Enol Enol (S0) Ground State S1_Enol Enol (S1) Excited State S0_Enol->S1_Enol UV Absorption (300-340 nm) S1_Keto Keto (S1) Excited State S1_Enol->S1_Keto Ultrafast ESIPT (<100 fs) S0_Keto Keto (S0) Ground State S1_Keto->S0_Keto Non-Radiative Decay (Heat) S0_Keto->S0_Enol Reverse PT (Ground State)

The four-stage ESIPT photocycle of Drometrizole driving its photostability.

Quantitative Spectral Properties

To validate the structural integrity and photophysical readiness of Drometrizole, analytical scientists rely on a triad of spectroscopic techniques: UV-Vis, FTIR, and NMR. The data below summarizes the diagnostic markers for this compound.

Table 1: UV-Vis Absorption Parameters

Causality: The dual-band absorption profile is a direct result of the highly conjugated π-electron system across the benzotriazole and phenolic rings 2.

ParameterValueDiagnostic Significance
λmax (UVB) ~303 nmHigh-energy photon capture by the conjugated core [[3]]().
λmax (UVA) ~340 nmBroad-spectrum coverage driven by the benzotriazole moiety 3.
Molar Extinction (ε) >15,000 M⁻¹ cm⁻¹Quantifies the high probability of photon absorption necessary for effective UV shielding.
Table 2: FTIR Vibrational Modes

Causality: The intramolecular hydrogen bond weakens the O-H bond, causing a significant shift in its vibrational frequency [[4]]().

Functional GroupWavenumber (cm⁻¹)Diagnostic Significance
O-H Stretch ~3300 - 3400 (Broad)Shifted and broadened due to strong intramolecular H-bonding with the triazole nitrogen.
C=N Stretch ~1590Confirms the intact triazole ring system.
C-O Stretch ~1250Phenolic C-O bond character, modulated by enol-keto tautomerization.
Table 3: Nuclear Magnetic Resonance (1H NMR in CDCl3)

Causality: The electron density of the phenolic proton is heavily pulled toward the triazole nitrogen, resulting in extreme deshielding 5.

Proton EnvironmentChemical Shift (ppm)Structural Causality
Phenolic -OH ~11.5 - 11.8 (s, 1H)Highly deshielded by the intramolecular H-bond, locking the planar conformation required for ESIPT.
Aromatic Protons ~7.1 - 8.0 (m, 7H)Reflects the electron distribution across the benzotriazole and cresol rings 4.
Methyl (-CH3) ~2.3 - 2.4 (s, 3H)p-Cresol methyl group, unaffected by the ESIPT pathway [[1]]().

Experimental Methodologies & Self-Validating Protocols

A robust analytical workflow must be self-validating. A single spectral reading is prone to artifacts (e.g., solvent effects, aggregation). The following protocols are designed to cross-verify the molecular state of Drometrizole.

Spectral_Workflow Prep Sample Preparation (Non-polar Solvent Selection) UVVis UV-Vis Spectroscopy (Beer-Lambert Linearity) Prep->UVVis FTIR FTIR Spectroscopy (O-H Shift Analysis) Prep->FTIR NMR 1H NMR Spectroscopy (Proton Deshielding) Prep->NMR Val Data Synthesis & Mechanism Validation UVVis->Val Extract ε & λmax FTIR->Val Confirm H-Bond NMR->Val Verify Conformation

Self-validating experimental workflow for the spectral characterization of UV absorbers.

Protocol 1: Determination of Molar Extinction Coefficient (UV-Vis)

Objective: To quantify photon absorption capacity while ruling out concentration-dependent aggregation.

  • Solvent Selection: Use a non-polar, UV-transparent solvent (e.g., spectroscopic grade cyclohexane or ethanol) to preserve the native intramolecular hydrogen bond 3.

  • Serial Dilution: Prepare a stock solution at 10⁻³ M. Dilute to create five standard solutions ranging from 10⁻⁶ to 10⁻⁴ M. Causality: Multiple points are required to validate Beer-Lambert linearity.

  • Baseline Correction: Perform a rigorous baseline correction using the pure solvent in matched quartz cuvettes (1 cm path length) 3.

  • Spectral Acquisition: Scan from 250 nm to 400 nm. Record absorbance at λmax (~303 nm and ~340 nm).

  • Data Validation: Plot Absorbance vs. Concentration. A linear regression with R² > 0.99 validates the monomeric state of the compound in solution. The slope yields the molar extinction coefficient (ε).

Protocol 2: Structural Validation via FTIR and 1H NMR

Objective: To confirm the planar enol conformation and the presence of the critical intramolecular hydrogen bond.

  • FTIR Sample Preparation: Prepare a KBr pellet or utilize an ATR-FTIR setup for the neat powder 4. Causality: Solid-state IR prevents solvent interactions from disrupting the native H-bond network.

  • FTIR Acquisition: Scan from 4000 to 400 cm⁻¹. Interrogate the 3000-3500 cm⁻¹ region to confirm the broadened O-H stretch.

  • NMR Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl3) 4. Causality: CDCl3 is a non-competing solvent that will not disrupt the intramolecular H-bond, unlike protic solvents like Methanol-d4.

  • NMR Acquisition: Acquire the 1H NMR spectrum at 400 MHz or higher.

  • NMR Validation: Verify the presence of the highly deshielded phenolic proton peak at >11.0 ppm 5. If this peak shifts upfield, it indicates H-bond disruption, sample contamination, or improper solvent selection.

Conclusion

The spectral properties of 2-(2H-Benzotriazol-2-yl)-p-cresol are not isolated data points; they are interconnected evidence of its ESIPT-driven photostability. By employing self-validating protocols that cross-reference UV-Vis absorption capabilities with FTIR and NMR structural confirmations, researchers can confidently integrate this compound into advanced photoprotective formulations and materials.

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and Validation of Drometrizole in Automotive Clearcoats

Target Audience: Materials Scientists, Formulation Chemists, and R&D Professionals in Coatings Development Introduction & Scientific Rationale Modern automotive clearcoats are continuously subjected to severe environment...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Formulation Chemists, and R&D Professionals in Coatings Development

Introduction & Scientific Rationale

Modern automotive clearcoats are continuously subjected to severe environmental stressors. Ultraviolet (UV) radiation is the primary catalyst for the photo-oxidative degradation of polymer matrices, leading to gloss reduction, micro-cracking, and eventual delamination.1, commercially recognized under industrial aliases such as Tinuvin P, is a premier 2-(2-hydroxyphenyl)-2H-benzotriazole UV absorber[1].

Characterized by its excellent thermal resistance (stable up to 300°C) and high solubility in organic solvents (e.g., toluene, ethyl acetate, xylene), Drometrizole is highly compatible with solvent-borne acrylic/melamine and polyurethane clearcoat systems, while remaining completely insoluble in water[1][2].

Mechanistic Causality: The ESIPT Cycle

The efficacy of Drometrizole is not merely a function of its broad-spectrum UV absorption (290–400 nm); it is fundamentally rooted in its photophysical energy dissipation mechanism. Upon absorbing a high-energy UV photon, the molecule undergoes a process known as3[3].

Causality of Protection: When the ground state enol form absorbs UV light, it is excited to the singlet state (S1). The increased acidity of the phenolic proton and basicity of the benzotriazole nitrogen trigger an ultrafast proton transfer, forming an unstable keto tautomer[3]. Because this keto form is energetically unstable, it rapidly decays back to the ground state via non-radiative pathways, safely releasing the absorbed UV energy as harmless thermal heat[3]. This self-regenerating cycle prevents the UV energy from cleaving the polymer backbone of the clearcoat[4].

ESIPT_Mechanism S0_Enol Ground State Enol (S0) S1_Enol Excited Singlet Enol (S1) S0_Enol->S1_Enol UV Photon Absorption (290-400 nm) S1_Keto Excited Singlet Keto (S1) S1_Enol->S1_Keto Ultrafast Proton Transfer (ESIPT) S0_Keto Ground State Keto (S0) S1_Keto->S0_Keto Non-Radiative Decay (Heat Release) S0_Keto->S0_Enol Reverse Proton Transfer (Regeneration)

Caption: ESIPT photocycle of Drometrizole for non-destructive UV energy dissipation.

Formulation Strategy & Synergistic Stabilization

While Drometrizole acts as a highly efficient primary UV shield, trace amounts of UV radiation can still penetrate the coating, and thermal oxidation during the curing process can generate free radicals[4].

Causality of Synergistic Blending: To create a fail-safe stabilization package, Drometrizole (typically formulated at 0.5% to 2.0% by weight of binder solids) must be combined with a 5, such as Tinuvin 292[5]. The UV absorber prevents the initiation of photo-oxidation by filtering the light, while the HALS acts as a radical scavenger to neutralize any free radicals that do form, halting the propagation of polymer chain scission[5].

Experimental Protocols: Incorporation & Performance Validation

The following methodology is designed as a self-validating system. By incorporating a neat resin control and establishing baseline metrology prior to accelerated weathering, the protocol isolates the precise protective contribution of the Drometrizole additive.

Formulation_Workflow Step1 1. Base Resin Preparation (Acrylic/Melamine Matrix) Step2 2. Additive Solubilization (Drometrizole + Solvent) Step1->Step2 Step3 3. Synergistic Blending (Addition of HALS) Step2->Step3 Step4 4. Substrate Application (40 µm Dry Film Thickness) Step3->Step4 Step5 5. QUV Accelerated Weathering (ASTM G154 Protocol) Step4->Step5 Step6 6. Performance Metrology (Gloss & ΔE* Assessment) Step5->Step6

Caption: Systematic workflow for formulating and validating Drometrizole-enhanced clearcoats.

Protocol A: Preparation of the Stabilized Solvent-Borne Clearcoat
  • Base Resin Preparation: Weigh the standard acrylic/melamine base resin into a high-density polyethylene (HDPE) mixing vessel.

  • Additive Solubilization (Critical Step): Pre-dissolve 1.5 wt% Drometrizole and 1.0 wt% HALS in a compatible solvent blend (e.g., xylene/methoxypropyl acetate). Causality: Direct addition of powdered UV absorbers into high-viscosity resins causes localized agglomeration, leading to optical defects (haze) and uneven UV protection. Pre-solubilization ensures molecular-level dispersion[5].

  • Integration: Incorporate the additive solution into the base resin under low-shear stirring (400 RPM) for 20 minutes to prevent the entrainment of air bubbles.

  • Drawdown and Curing: Apply the clearcoat over a pre-painted metallic basecoat on steel panels using a wire-wound drawdown bar. Target a Dry Film Thickness (DFT) of 40 µm. Causality: UV absorber efficacy follows the Beer-Lambert law; a minimum path length (40 µm) is required to absorb sufficient UV radiation before it reaches the vulnerable basecoat interface[6]. Cure the panels at 130°C for 30 minutes.

Protocol B: Accelerated Weathering & Metrology
  • Baseline Metrology (Internal Validation): Measure the initial 60° gloss using a calibrated gloss meter, and record the initial color coordinates (L, a, b*) using a spectrophotometer.

  • QUV Exposure: Subject the test panels (including the neat resin control) to accelerated weathering according to ASTM G154. Use a cycle of 8 hours UV-A (340 nm) at 60°C, followed by 4 hours of dark condensation at 50°C.

  • Interval Testing: Remove panels every 500 hours up to a total of 2000 hours to measure gloss retention and calculate the total color shift (ΔE*)[7].

Quantitative Performance Data

The table below summarizes the expected metrology outcomes following 2000 hours of accelerated weathering, demonstrating the critical performance delta achieved through Drometrizole incorporation[7].

FormulationInitial 60° GlossGloss Retention (1000h)Gloss Retention (2000h)Color Change (ΔE* at 2000h)
Control (Neat Resin) 9445%20%9.8
1.5% Drometrizole 9488%75%2.3
1.5% Drometrizole + 1.0% HALS 9496%91%0.8

Data interpretation: The un-stabilized control experiences catastrophic photo-oxidation by 2000h, resulting in severe gloss loss and yellowing. The synergistic combination of Drometrizole and HALS maintains >90% gloss retention and near-imperceptible color shift (ΔE < 1.0).*

References

  • Benchchem. "An In-depth Technical Guide to the UV Absorption Mechanism of Drometrizole Trisiloxane". 3

  • Nbinno. "Drometrizole (CAS 2440-22-4): Technical Specifications and Applications". 1

  • BASF / Scribd. "Tinuvin 292 October 2019 R4 IC PP". 5

  • ACS Publications. "Tris(hydroxyphenyl)ethane Benzotriazole: A Copolymerizable UV Light Stabilizer". 4

  • NIH / PMC. "Risk Assessment of Drometrizole, a Cosmetic Ingredient used as an Ultraviolet Light Absorber". 2

  • BASF / Scribd. "Tinuvin 5248 October 2019 R3 IC". 6

  • Benchchem. "2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol". 7

Sources

Application

Application Note: Synthesis and Isolation of 2-(2H-Benzotriazol-2-yl)-4-methyl-phenolate

Document Type: Advanced Experimental Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The compound 2-(2H...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Experimental Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 2-(2H-Benzotriazol-2-yl)-4-methylphenol (commonly known as Drometrizole or Tinuvin P) is a premier ultraviolet (UV) light absorber. Its photostabilizing efficacy relies on excited-state intramolecular proton transfer (ESIPT) facilitated by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the benzotriazole nitrogen [1].

While the neutral phenol is highly valued in polymer stabilization, the phenolate anion —2-(2H-Benzotriazol-2-yl)-4-methyl-phenolate—has emerged as a critical intermediate. The phenolate acts as a versatile N,O-bidentate chelating ligand capable of stabilizing transition and main-group metal complexes (e.g., Zn, Mg) [2], and serves as the nucleophilic precursor for etherification and alkylation reactions in the synthesis of advanced functionalized UV absorbers [3].

This application note details a self-validating, four-phase synthetic architecture to produce the phenolate anion with high purity. The process encompasses diazotization, azo coupling, reductive cyclization, and controlled deprotonation.

Synthetic Pathway & Logical Relationships

The synthesis relies on a convergent approach. The spatial proximity of the functional groups in the azo intermediate is critical; the cis-isomer of the azo dye forms a moderately strong intramolecular hydrogen bond (O-H...N angle of 138–143°), which pre-organizes the molecule for the subsequent reductive cyclization [4].

SynthesisPathway A o-Nitroaniline (Starting Material) B o-Nitrobenzenediazonium Chloride (Electrophile) A->B NaNO2, HCl (aq) 0-5 °C [Diazotization] C 2-Nitro-2'-hydroxy-5'-methylazobenzene (Pre-organized Azo Dye) B->C p-Cresol, NaOH pH 9-10, 0-5 °C [Azo Coupling] D 2-(2H-Benzotriazol-2-yl)-4-methylphenol (Drometrizole) C->D H2, Pd/C or Thiourea Dioxide / NaOH [Reductive Cyclization] E 2-(2H-Benzotriazol-2-yl)-4-methyl-phenolate (Target Anion) D->E NaOMe / MeOH or NaOH (aq), Inert Atm. [Deprotonation]

Figure 1: Four-step synthetic workflow for 2-(2H-Benzotriazol-2-yl)-4-methyl-phenolate.

Step-by-Step Experimental Protocols

As a self-validating system, each phase below includes an In-Process Control (IPC) to ensure the chemical transformation is complete before proceeding.

Phase 1: Diazotization of o-Nitroaniline

Causality:o-Nitroaniline is a weak base due to the electron-withdrawing nitro group. Concentrated HCl is required to ensure complete protonation. The temperature must be strictly maintained below 5 °C to prevent the degradation of the diazonium salt into o-nitrophenol and nitrogen gas.

  • Preparation: Suspend 13.8 g (0.10 mol) of o-nitroaniline in 50 mL of deionized water and 25 mL of concentrated HCl (37%). Stir vigorously and cool the mixture to 0–5 °C using an ice-salt bath.

  • Nitrosation: Dissolve 7.2 g (0.104 mol) of sodium nitrite ( NaNO2​ ) in 20 mL of cold water. Add this solution dropwise to the amine suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • IPC (Self-Validation): Test the mixture with starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, indicating complete diazotization.

  • Quenching: Add 0.5 g of sulfamic acid to destroy excess HNO2​ (starch-iodide test should now be negative). Keep the diazonium solution cold.

Phase 2: Azo Coupling with p-Cresol

Causality:p-Cresol must be deprotonated to its phenoxide form to maximize the electron density on the aromatic ring, directing the electrophilic diazonium attack strictly to the ortho-position.

  • Preparation: Dissolve 10.8 g (0.10 mol) of p-cresol in 100 mL of 10% aqueous NaOH. Cool the solution to 0–5 °C.

  • Coupling: Slowly add the cold diazonium chloride solution from Phase 1 into the phenoxide solution over 45 minutes. Maintain the pH between 9 and 10 by adding 10% NaOH as needed. A deep red precipitate of 2-nitro-2'-hydroxy-5'-methylazobenzene will form immediately.

  • IPC (Self-Validation): Spot the reaction mixture onto filter paper adjacent to a drop of alkaline H-acid (1-amino-8-naphthol-3,6-disulfonic acid). The absence of a colored ring at the intersection confirms the complete consumption of the diazonium salt.

  • Isolation: Stir for an additional 2 hours at room temperature. Acidify slightly to pH 6 with dilute HCl, filter the red solid, wash with copious amounts of water, and dry under a vacuum.

Phase 3: Reductive Cyclization to Drometrizole

Causality: The reduction of the nitro group yields a hydroxylamine/nitroso intermediate that undergoes rapid intramolecular condensation with the adjacent azo nitrogen. This forms a benzotriazole N-oxide intermediate, which is further reduced to the final benzotriazole ring [5]. Catalytic hydrogenation is preferred for high purity.

  • Setup: Transfer 12.8 g (0.05 mol) of the azo dye to a high-pressure autoclave. Add 100 mL of ethanol and 0.5 g of 5% Pd/C catalyst. Add 2.0 g of NaOH dissolved in 10 mL of water (alkaline conditions accelerate the cyclization).

  • Hydrogenation: Purge the vessel with nitrogen, then with hydrogen. Pressurize to 2.5 MPa with H2​ and heat to 80 °C.

  • IPC (Self-Validation): Monitor the hydrogen uptake. The reaction is complete when the pressure stabilizes (theoretical uptake: 2 equivalents of H2​ ). Alternatively, TLC (Hexane:Ethyl Acetate 4:1) will show the disappearance of the red azo spot ( Rf​≈0.6 ) and the appearance of a pale yellow/colorless UV-active spot ( Rf​≈0.4 ).

  • Isolation: Cool to room temperature, vent the hydrogen, and filter the catalyst through Celite. Neutralize the filtrate with dilute HCl. The product, 2-(2H-Benzotriazol-2-yl)-4-methylphenol, precipitates as an off-white solid. Recrystallize from ethanol.

Phase 4: Generation of the Phenolate Anion

Causality: The phenolic proton in Drometrizole is highly shielded by the intramolecular hydrogen bond ( pKa​≈8.15 ). A strong, non-aqueous base like Sodium Methoxide (NaOMe) in an inert atmosphere is ideal to yield a dry, highly reactive phenolate salt for subsequent complexation or alkylation.

  • Reaction: In a Schlenk flask under dry Argon, dissolve 4.5 g (0.02 mol) of purified Drometrizole in 40 mL of anhydrous methanol.

  • Deprotonation: Slowly add 1.08 g (0.02 mol) of solid Sodium Methoxide (NaOMe). Stir at room temperature for 1 hour. The solution will undergo a slight bathochromic shift (deepening in yellow color) as the phenolate forms.

  • IPC (Self-Validation): UV-Vis spectroscopy of an aliquot will show a shift in the absorption maximum ( λmax​ ) from ~340 nm (neutral phenol) to ~375 nm (phenolate anion).

  • Isolation: Evaporate the methanol under reduced pressure. Wash the resulting solid with anhydrous hexane to remove any unreacted phenol, yielding the sodium 2-(2H-Benzotriazol-2-yl)-4-methyl-phenolate as a highly reactive, moisture-sensitive powder. Store under Argon.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Intermediates and Target

CompoundMolecular FormulaMW ( g/mol )AppearanceMelting Point (°C) λmax​ (nm)
o-Nitroaniline C6​H6​N2​O2​ 138.12Orange powder71.0 - 73.0412
Azo Dye Intermediate C13​H11​N3​O3​ 257.25Deep red solid158.0 - 160.0480
Drometrizole (Neutral) C13​H11​N3​O 225.25Off-white solid125.5 - 129.5344
Drometrizole Phenolate C13​H10​N3​ONa 247.23 Yellow powder > 300 (decomp) 375

Table 2: Optimization of Reductive Cyclization Conditions

Reductant / CatalystSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
Zinc dust / NaOHWater / Ethanol904.078.592.0%
Thiourea dioxide / NaOHIsopropanol / Water853.092.496.5%
H2​ (2.5 MPa) / Pd-C Ethanol / Water 80 2.0 99.4 > 99.0%

Note: Catalytic hydrogenation provides the highest yield and purity, avoiding heavy metal waste (Zn) or sulfur byproducts [6].

References

  • PubChem . "Drometrizole - Compound Summary". National Center for Biotechnology Information. Available at:[Link]

  • National Center for Biotechnology Information (PMC) . "(E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol". Available at:[Link]

  • ResearchGate . "ON INTRAMOLECULAR HYDROGEN BOND IN THE MOLECULE OF 2-NITRO-2'-HYDROXY-5'-METHYLAZOBENZENE". Available at:[Link]

  • Science Alert . "Mechanism of Formation of N-oxide Substituted Benztriazols in the Reaction of Liquid Phase Catalytic Hydrogenation of 2-Nitro-2-Hydroxy-5-Methylazobenzene". Available at:[Link]

  • LookChem . "Drometrizole Synthetic Routes and Yields". Available at:[Link]

Method

Palladium-Catalyzed Synthesis of Benzotriazole-Containing Polymers: An Application Note and Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Benzotriazole-Containing Polymers and Palladium Catalysis Benzotriazole-containing polymers have emerged as a class of hig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzotriazole-Containing Polymers and Palladium Catalysis

Benzotriazole-containing polymers have emerged as a class of high-performance materials with significant potential in organic electronics, including applications in organic light-emitting diodes (OLEDs) and organic solar cells.[1][2] The benzotriazole moiety, a fused heterocyclic system, imparts desirable electronic and photophysical properties to the polymer backbone. Its electron-accepting nature allows for the creation of donor-acceptor (D-A) architectures, which are crucial for tuning the bandgap and charge transport characteristics of the resulting materials.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of these complex macromolecules, offering a versatile and efficient toolkit for C-C and C-N bond formation. These methods provide a high degree of control over the polymer structure, molecular weight, and polydispersity, which are critical parameters for device performance. This guide provides an in-depth overview of various palladium-catalyzed methodologies for the synthesis of benzotriazole-containing polymers, complete with mechanistic insights and detailed experimental protocols.

Mechanistic Overview: The Palladium Catalytic Cycles

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving Pd(0) and Pd(II) species. The specific steps vary depending on the reaction type, but the fundamental transformations include oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (M-R) or Migratory Insertion (Alkene/Alkyne) Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination caption General Palladium Catalytic Cycle

Figure 1: A generalized schematic of the palladium catalytic cycle.

I. Direct C-H Arylation Polymerization (DArP)

Direct C-H arylation polymerization has gained prominence as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods that require pre-functionalization of monomers.[3] This approach directly couples C-H bonds with C-X (where X is a halide) bonds, reducing the number of synthetic steps.

Mechanistic Insights

The mechanism of DArP is still a subject of active research, but it is generally accepted to proceed via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition followed by a proton abstraction. The choice of base and additives, such as pivalic acid, is crucial for the efficiency and selectivity of the reaction.

DArP_Mechanism cluster_0 Catalytic Cycle cluster_1 Monomers Pd(OAc)2 Pd(OAc)2 Ar-Pd(II)-X Ar-Pd(II)-X Pd(OAc)2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Polymer_Growth Polymer_Growth Ar-Pd(II)-X->Polymer_Growth C-H Activation / CMD (Ar'-H) Pd(0) Pd(0) Polymer_Growth->Pd(0) Reductive Elimination (Ar-Ar') Pd(0)->Pd(OAc)2 Re-oxidation Benzotriazole-X Benzotriazole-X Benzotriazole-X->Ar-Pd(II)-X Comonomer-H Comonomer-H Comonomer-H->Polymer_Growth caption Direct C-H Arylation Polymerization Workflow

Figure 2: Workflow for Direct C-H Arylation Polymerization.

Detailed Protocol: Synthesis of a Benzotriazole-Thiophene Copolymer

This protocol is adapted from the synthesis of a donor-acceptor copolymer containing 5,6-difluorobenzotriazole and 3-octylthiophene.[4]

Materials:

  • 5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][5][6][7]triazole (monomer 1)

  • 3-octylthiophene (monomer 2)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • N,N-Dimethylacetamide (DMAc)

  • Xylene

  • Methanol

  • Chloroform

Procedure:

  • In a Schlenk tube, dissolve 5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][5][6][7]triazole (113.7 mg, 0.3 mmol) and 3-octylthiophene (58.8 mg, 0.3 mmol) in a mixture of DMAc (2.7 mL) and xylene (0.3 mL).[3]

  • To this solution, add silver carbonate (248.2 mg, 0.9 mmol), potassium carbonate (124.4 mg, 0.9 mmol), pivalic acid (61.3 mg, 0.6 mmol), and palladium(II) acetate (6.7 mg, 10 mol%).[3]

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Stir the reaction mixture at 110 °C for 48 hours under a nitrogen atmosphere.[3]

  • After cooling to room temperature, pour the mixture into 100 mL of cold methanol to precipitate the polymer.[3]

  • Collect the precipitate by filtration and wash with methanol.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Concentrate the chloroform fraction and precipitate the polymer again in methanol.

  • Collect the final polymer by filtration and dry under vacuum at 30 °C for 12 hours.[3]

Characterization: The resulting polymer can be characterized by:

  • ¹H and ¹⁹F NMR: To confirm the polymer structure.[2]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).[3]

  • Thermogravimetric Analysis (TGA): To assess thermal stability.[2]

  • UV-Vis Spectroscopy and Cyclic Voltammetry (CV): To investigate the optical and electrochemical properties.[2]

PolymerMn (kDa)PDIYield (%)
P122.31.8293
P228.11.9582
Table 1: Molecular weight data and yields for benzotriazole-thiophene copolymers synthesized via DArP.[4]

II. Suzuki-Miyaura Cross-Coupling Polymerization

Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation. In the context of polymer synthesis, it typically involves the reaction of a dihalo-monomer with a diboronic acid or ester monomer.

Mechanistic Insights

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the dihalo-monomer, followed by transmetalation with the boronic acid derivative (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the catalyst.

G cluster_0 Catalytic Cycle cluster_1 Monomers Pd(0)L2 Pd(0)L2 Br-Ar-Pd(II)-L2-Br Br-Ar-Pd(II)-L2-Br Pd(0)L2->Br-Ar-Pd(II)-L2-Br Oxidative Addition (Br-Ar-Br) Br-Ar-Pd(II)-L2-Ar'-B(OR)2 Br-Ar-Pd(II)-L2-Ar'-B(OR)2 Br-Ar-Pd(II)-L2-Br->Br-Ar-Pd(II)-L2-Ar'-B(OR)2 Transmetalation (B(OR)2-Ar'-B(OR)2) Pd(0)L2_regen Pd(0)L2 Br-Ar-Pd(II)-L2-Ar'-B(OR)2->Pd(0)L2_regen Reductive Elimination (-Ar-Ar'-) Dibromo-Benzotriazole Dibromo-Benzotriazole Dibromo-Benzotriazole->Br-Ar-Pd(II)-L2-Br DiboronicEster-Comonomer DiboronicEster-Comonomer DiboronicEster-Comonomer->Br-Ar-Pd(II)-L2-Ar'-B(OR)2 caption Suzuki-Miyaura Polymerization Workflow

Figure 3: Workflow for Suzuki-Miyaura Polymerization.

Chain-Growth Suzuki-Miyaura Polymerization

Recent advances have demonstrated that Suzuki-Miyaura coupling can proceed via a chain-growth mechanism, termed catalyst-transfer polycondensation (CTP).[8] This allows for greater control over molecular weight and the synthesis of block copolymers.[8] This is achieved through the use of specific palladium catalysts with dialkylbiarylphosphine ligands.[8]

Detailed Protocol: Chain-Growth Polymerization of a Benzotriazole Monomer

This protocol is based on the chain-growth polymerization of a benzotriazole monomer bearing both iodo and boronic ester functionalities.[8]

Materials:

  • 4-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-octyldodecyl)-2H-benzo[d][5][6][7]triazole (I-BTz-Bpin)

  • SPhos-Pd-G2 pre-catalyst

  • Potassium phosphate monohydrate (K₃PO₄·H₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Degassed water

Procedure:

  • In a glovebox, add I-BTz-Bpin (1 equivalent), K₃PO₄·H₂O (2 equivalents), and the SPhos-Pd-G2 catalyst (0.02 equivalents) to a vial.

  • Add anhydrous THF to the vial.

  • Add degassed water (3% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the polymerization by GPC.

  • Once the desired molecular weight is reached, quench the reaction by adding a small amount of bromobenzene.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

III. Heck Cross-Coupling Polymerization

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. While less common for the synthesis of fully conjugated polymers, it can be used to introduce vinylene linkages into the polymer backbone.

Mechanistic Insights

The Heck reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to form the new C=C bond and regenerate the palladium catalyst.[5]

G cluster_0 Catalytic Cycle cluster_1 Monomers Pd(0)L2 Pd(0)L2 Br-Ar-Pd(II)-L2 Br-Ar-Pd(II)-L2 Pd(0)L2->Br-Ar-Pd(II)-L2 Oxidative Addition (Br-Ar-Br) Insertion_Intermediate Insertion_Intermediate Br-Ar-Pd(II)-L2->Insertion_Intermediate Migratory Insertion (H2C=CH-R) Pd(0)L2_regen Pd(0)L2 Insertion_Intermediate->Pd(0)L2_regen β-Hydride Elimination (Ar-CH=CH-R) Dihalo-Benzotriazole Dihalo-Benzotriazole Dihalo-Benzotriazole->Br-Ar-Pd(II)-L2 Divinyl-Comonomer Divinyl-Comonomer Divinyl-Comonomer->Insertion_Intermediate caption Heck Polymerization Workflow

Figure 4: Workflow for Heck Polymerization.

IV. Sonogashira Cross-Coupling Polymerization

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7] This reaction is highly valuable for synthesizing conjugated polymers with alkyne units in the backbone, which can influence the material's rigidity and electronic properties.

Mechanistic Insights

The Sonogashira reaction involves two interconnected catalytic cycles.[9] In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper acetylide intermediate. Reductive elimination then yields the product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, which is facilitated by a base.[10]

G cluster_0 Pd Cycle cluster_1 Cu Cycle Pd(0)L2 Pd(0)L2 Br-Ar-Pd(II)-L2 Br-Ar-Pd(II)-L2 Pd(0)L2->Br-Ar-Pd(II)-L2 Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Br-Ar-Pd(II)-L2->Ar-Pd(II)-C≡C-R Transmetalation Pd(0)L2_regen Pd(0)L2 Ar-Pd(II)-C≡C-R->Pd(0)L2_regen Reductive Elimination (Ar-C≡C-R) Cu(I)X Cu(I)X Cu(I)-C≡C-R Cu(I)-C≡C-R Cu(I)X->Cu(I)-C≡C-R Alkyne Coordination & Deprotonation Cu(I)-C≡C-R->Ar-Pd(II)-C≡C-R Cu Acetylide Cu(I)-C≡C-R->Cu(I)X To Transmetalation caption Sonogashira Coupling Mechanism

Figure 5: The dual catalytic cycles of the Sonogashira reaction.

V. Buchwald-Hartwig Amination for N-Arylbenzotriazole Polymers

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While less common for creating the main chain of conjugated polymers, it is a key reaction for synthesizing N-arylbenzotriazole derivatives, which can then be polymerized or used as building blocks.

Mechanistic Insights

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of an aryl halide to the Pd(0) complex, coordination of the amine, deprotonation of the amine by a base to form an amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the synthesis of well-defined benzotriazole-containing polymers. The choice of polymerization method—be it the atom-economical direct C-H arylation, the robust Suzuki coupling, or other specialized techniques—allows for the fine-tuning of the polymer's structure and properties. This control is paramount for the development of next-generation organic electronic materials for a wide range of applications. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore this exciting class of materials further.

References

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979, 12 (4), 146-151.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653 (1-2), 46-49.
  • Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews2007, 107 (3), 874-922.
  • Sonogashira, K. Palladium-catalyzed coupling reactions of aryl or vinyl halides with terminal alkynes. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 319-354.
  • Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules; Wiley: 2017; pp 1-52.
  • Han, D.; Li, J.; Zhang, Q.; He, Z.; Wu, Z.; Chu, J.; Lu, Y. Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. Polymers2021 , 13(2), 254. [Link]

  • Bautista, M. V.; Varni, A. J.; Ayuso-Carrillo, J.; Noonan, K. J. T. Chain-Growth Polymerization of Benzotriazole Using Suzuki–Miyaura Cross-Coupling and Dialkylbiarylphosphine Palladium Catalysts. ACS Macro Letters2020 , 9(9), 1357-1362. [Link]

  • Wolfe, J. P.; Tomori, H.; Sadighi, J. P.; Yin, J.; Buchwald, S. L. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. The Journal of Organic Chemistry2000, 65(4), 1158-1174.
  • Hou, Q.; Xu, Y.; Yang, W.; Yuan, M.; Peng, J.; Cao, Y. Novel benzotriazole-based copolymers for high-efficiency polymer solar cells. Journal of the American Chemical Society2010, 132(38), 13192-13193.
  • Han, D., Li, J., Zhang, Q., He, Z., Wu, Z., Chu, J., & Lu, Y. (2021). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. Polymers, 13(2), 254. [Link]

  • Bautista, M. V., Varni, A. J., Ayuso-Carrillo, J., & Noonan, K. J. (2020). Chain-Growth Polymerization of Benzotriazole Using Suzuki–Miyaura Cross-Coupling and Dialkylbiarylphosphine Palladium Catalysts. ACS Macro Letters, 9(9), 1357–1362. [Link]

  • Han, D., Li, J., Zhang, Q., He, Z., Wu, Z., Chu, J., & Lu, Y. (2021). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. Polymers, 13(2), 254. [Link]

  • Han, D., Li, J., Zhang, Q., He, Z., Wu, Z., Chu, J., & Lu, Y. (2021). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. Polymers, 13(2), 254. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-catalyzed amination of aryl halides and aryl triflates. Accounts of Chemical Research, 37(10), 717-728.
  • Han, D., Li, J., Zhang, Q., He, Z., Wu, Z., Chu, J., & Lu, Y. (2021). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. Polymers, 13(2), 254. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Bautista, M. V., Varni, A. J., Ayuso-Carrillo, J., & Noonan, K. J. (2020). Chain-Growth Polymerization of Benzotriazole Using Suzuki–Miyaura Cross-Coupling and Dialkylbiarylphosphine Palladium Catalysts. ACS Macro Letters, 9(9), 1357-1362. [Link]

Sources

Application

Application Notes and Protocols for Leaching Studies of Drometrizole from Plastic Packaging

Introduction: The Imperative of Monitoring Drometrizole Migration Drometrizole, a benzotriazole-based UV absorber, is integral to the stability and longevity of various plastics, including those used in pharmaceutical an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Monitoring Drometrizole Migration

Drometrizole, a benzotriazole-based UV absorber, is integral to the stability and longevity of various plastics, including those used in pharmaceutical and food packaging.[1] It functions by absorbing UV radiation, thereby protecting the packaged contents and the packaging material itself from photodegradation.[1] However, the very properties that make drometrizole an effective UV stabilizer also raise concerns about its potential to migrate, or "leach," from the plastic into the product it is designed to protect. As drometrizole is not chemically bound to the polymer matrix, it can migrate into the surrounding environment, which is a significant concern for food and drug safety.[2]

The migration of packaging components into drug products or foodstuffs is a critical quality and safety attribute that is closely scrutinized by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5][6] Leached substances can pose toxicological risks to the consumer and may also impact the stability and efficacy of the packaged product.[4] Therefore, conducting thorough leaching studies is not merely a matter of due diligence but a fundamental requirement for ensuring patient and consumer safety.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust leaching studies for drometrizole from plastic packaging. It outlines the scientific rationale behind the experimental design, provides detailed, step-by-step protocols, and offers insights into data interpretation, all grounded in established regulatory and scientific principles.

Scientific Background: Understanding Drometrizole and the Leaching Process

Drometrizole: Properties and Function

Drometrizole (2-(2H-benzotriazol-2-yl)-p-cresol) is a crystalline powder with low water solubility but is soluble in various organic solvents.[7][8] Its primary function in plastics like polyester, polystyrene, acrylic resins, and polyvinyl chloride is to absorb UV radiation, which it then dissipates as thermal energy, preventing the degradation of the polymer and the contents within.[9][1]

The Leaching Phenomenon: From "Extractables" to "Leachables"

The terms "extractables" and "leachables" are central to any discussion of packaging-product interactions.

  • Extractables are compounds that can be forced out of the packaging material under aggressive laboratory conditions, such as the use of harsh solvents or elevated temperatures. These studies represent a "worst-case scenario."[3][10]

  • Leachables are compounds that migrate from the packaging material into the product under normal storage and use conditions.[3][10]

A well-designed leaching study aims to identify potential leachables by first conducting a comprehensive extractables assessment. The identified extractables are then monitored in the actual product under realistic conditions to determine if they become leachables.

The rate and extent of leaching are influenced by several factors, including:

  • Temperature: Higher temperatures increase the rate of diffusion and leaching.[11][12]

  • pH of the Contact Medium: The pH of the drug product or foodstuff can affect the solubility and migration of drometrizole.[11][13]

  • Contact Time: Longer exposure times generally lead to a greater amount of leached substance.[11]

  • Nature of the Contact Medium: The chemical composition of the product (e.g., aqueous, alcoholic, fatty) will influence the solubility and extraction of drometrizole.

  • Properties of the Plastic: The type of polymer, its density, and the presence of other additives can impact the migration of drometrizole.

Experimental Design: A Phased Approach to Leaching Studies

A robust leaching study is typically conducted in a phased manner, moving from initial screening to in-depth analysis under real-world conditions.

Leaching_Study_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Extractables Study cluster_2 Phase 3: Leachables Study cluster_3 Phase 4: Risk Assessment A Risk Assessment & Material Characterization B Selection of Test Samples & Simulation Solvents A->B C Analytical Method Development & Validation B->C D Controlled Extraction (Accelerated Conditions) C->D E Identification & Quantification of Potential Leachables D->E F Migration Study with Actual Product E->F G Analysis of Drometrizole in Product Samples F->G H Toxicological Evaluation of Leachables G->H I Comparison with Safety Thresholds & Reporting H->I

Caption: A phased workflow for conducting drometrizole leaching studies.

Detailed Protocols

Protocol 1: Controlled Extraction Study (Extractables)

Objective: To identify and quantify the maximum potential amount of drometrizole that could leach from the plastic packaging under aggressive conditions.

Materials and Reagents:

  • Plastic packaging material (cut into standardized surface area, e.g., 10 cm x 10 cm).[14]

  • Extraction Solvents: A range of solvents with varying polarities should be used to simulate different product types. Common choices include:

    • Purified Water (for aqueous products)

    • Acidic solution (e.g., 3% acetic acid, to simulate acidic products).[15]

    • Alkaline solution (e.g., sodium bicarbonate buffer, pH 9)

    • Ethanol/water mixtures (e.g., 10%, 50% ethanol, for alcoholic products).[14]

    • n-Hexane or a suitable fatty food simulant (for fatty products).[16]

  • Drometrizole certified reference standard.

  • High-purity solvents for analysis (e.g., HPLC-grade methanol, acetonitrile).

  • Glass migration cells or containers.[14]

  • Incubator or oven capable of maintaining controlled temperatures.

Procedure:

  • Sample Preparation:

    • Cut the plastic packaging into pieces of a known surface area.[14]

    • Clean the surface of the plastic with a suitable solvent to remove any external contaminants and allow it to dry completely.[14]

  • Extraction Setup:

    • Place the prepared plastic sample into a clean glass migration cell.

    • Add a known volume of the selected extraction solvent, ensuring the sample is fully immersed. A common ratio is 100 mL of solvent per 1 dm² of the sample surface area.[14]

  • Incubation (Accelerated Conditions):

    • Seal the migration cells to prevent solvent evaporation.

    • Incubate the cells at an elevated temperature to accelerate the extraction process. A typical condition is 40°C for 10 days, but this should be justified based on the intended use and stability of the product.[11] For some applications, more aggressive conditions might be warranted.

  • Sample Collection:

    • After the incubation period, allow the cells to cool to room temperature.

    • Carefully remove the plastic sample and collect the extraction solvent for analysis.

Protocol 2: Leachables Study (Migration into Product)

Objective: To determine the concentration of drometrizole that migrates into the actual drug product or foodstuff under normal and accelerated storage conditions.

Materials and Reagents:

  • Final packaged product (drug product or foodstuff in the drometrizole-containing plastic packaging).

  • Control samples (product stored in inert packaging, e.g., glass).

  • Environmental chambers for controlled storage conditions (e.g., 25°C/60% RH, 40°C/75% RH).

Procedure:

  • Study Setup:

    • Place a sufficient number of packaged product samples into environmental chambers under both normal and accelerated storage conditions.

    • Include control samples in the study.

  • Time Points:

    • Define specific time points for sample analysis throughout the proposed shelf-life of the product (e.g., 0, 3, 6, 9, 12, 18, 24 months for a two-year shelf-life).

  • Sample Analysis:

    • At each time point, retrieve samples from the chambers.

    • Prepare the product for analysis according to a validated analytical procedure (see Protocol 3).

Protocol 3: Analytical Quantification of Drometrizole

Objective: To accurately quantify the concentration of drometrizole in the extraction solvents and product samples using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust technique for this purpose.[17][18]

Instrumentation and Conditions (Example for HPLC-UV):

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is often suitable.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Drometrizole has absorption maxima around 303 nm and 344 nm.[17]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of drometrizole in a suitable solvent (e.g., methanol).[19]

    • Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Extraction Solvents: The collected solvents may be directly injected if the concentration is within the calibration range. If necessary, concentrate the sample using a gentle stream of nitrogen.

    • Product Samples: This step is highly dependent on the product matrix. It may involve:

      • Liquid-Liquid Extraction (LLE): For aqueous products, extract drometrizole into an immiscible organic solvent (e.g., n-hexane).[14]

      • Solid-Phase Extraction (SPE): For more complex matrices, SPE can be used to clean up the sample and concentrate the analyte.[19]

      • The final extract should be dissolved in the mobile phase.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the drometrizole peak based on its retention time compared to the standard.

    • Quantify the concentration using the calibration curve.

Method Validation: The analytical method must be validated according to ICH guidelines or equivalent, assessing parameters such as:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

Data Presentation and Interpretation

The results of the leaching study should be presented clearly and concisely. A tabular format is highly recommended for summarizing the quantitative data.

Table 1: Example Data Summary for Drometrizole Leaching Study

Storage ConditionTime PointDrometrizole Concentration in Simulant A (µg/mL)Drometrizole Concentration in Simulant B (µg/mL)Drometrizole Concentration in Product (µg/g)
25°C / 60% RH0 months< LOQ< LOQ< LOQ
6 months0.050.080.02
12 months0.120.150.05
24 months0.250.310.11
40°C / 75% RH3 months0.350.420.15
6 months0.680.810.29

Interpretation: The observed levels of leached drometrizole must be evaluated in the context of toxicological risk. This involves calculating the total daily intake (TDI) of drometrizole for a patient or consumer and comparing it to established safety thresholds. If no specific threshold exists for drometrizole as a leachable, a toxicological assessment may be required to establish a safe exposure limit.

Data_Interpretation_Logic A Quantify Drometrizole in Product (µg/g) C Calculate Total Daily Intake (TDI) of Drometrizole A->C B Determine Maximum Daily Product Consumption (g/day) B->C E Compare TDI to SCT C->E D Establish Safety Concern Threshold (SCT) D->E F TDI <= SCT: Acceptable Risk E->F G TDI > SCT: Unacceptable Risk E->G

Caption: Logical flow for the interpretation of leaching data.

Conclusion: Ensuring Product Safety Through Rigorous Science

The potential for drometrizole to leach from plastic packaging is a valid concern that necessitates a thorough and scientifically sound investigation. By following the structured approach and detailed protocols outlined in these application notes, researchers and drug development professionals can generate the robust data required to assess the safety of their packaging systems. A comprehensive understanding of the principles of extractables and leachables, coupled with meticulous experimental execution and validated analytical methodology, is paramount to ensuring the quality and safety of the final product. Ultimately, these studies are a critical component of the overall risk management strategy for any product packaged in materials containing drometrizole.

References

  • Risk Assessment of Drometrizole, a Cosmetic Ingredient used as an Ultraviolet Light Absorber - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • China High Purity Drometrizole CAS 2440-22-4 with Good Price Supplier, Factory. (n.d.). Hebei Guanlang Biotechnology Co., Ltd. Retrieved March 7, 2024, from [Link]

  • Extractables and Leachables FDA Guidance - ResolveMass Laboratories Inc. (2026, January 3). ResolveMass Laboratories Inc. Retrieved March 7, 2024, from [Link]

  • Extractables and Leachables Studies for Packaging Materials: Key Considerations. (2020, May 27). American Pharmaceutical Review. Retrieved March 7, 2024, from [Link]

  • Drometrizole - LookChem. (n.d.). LookChem. Retrieved March 7, 2024, from [Link]

  • Recommendations for Extractables and Leachables Testing - BioProcess International. (2008, May 1). BioProcess International. Retrieved March 7, 2024, from [Link]

  • How Does the Leaching Rate of EDCs from Plastic Change under Different Environmental Conditions? → Learn - Pollution → Sustainability Directory. (2026, January 30). Sustainability Directory. Retrieved March 7, 2024, from [Link]

  • METAL COOKWARE LEACHING TEST PROTOCOL | Pure Earth. (n.d.). Pure Earth. Retrieved March 7, 2024, from [Link]

  • Extractables and Leachables - SK pharmteco. (n.d.). SK pharmteco. Retrieved March 7, 2024, from [Link]

  • Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. (n.d.). SpringerLink. Retrieved March 7, 2024, from [Link]

  • Effects of accelerated aging on characteristics, leaching, and toxicity of commercial lead chromate pigmented microplastics | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024, January 4). IOPscience. Retrieved March 7, 2024, from [Link]

Sources

Method

Application Notes &amp; Protocols: The Use of Tinuvin® P in the Conservation of Cultural Heritage Materials

Abstract The degradation of cultural heritage materials by ultraviolet (UV) radiation is a cumulative and irreversible process that leads to discoloration, weakening, and eventual destruction of invaluable artifacts.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The degradation of cultural heritage materials by ultraviolet (UV) radiation is a cumulative and irreversible process that leads to discoloration, weakening, and eventual destruction of invaluable artifacts.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and conservation professionals on the application of Tinuvin® P, a hydroxyphenyl benzotriazole class UV absorber (UVA), for the stabilization and protection of light-sensitive heritage materials. We will delve into the core mechanisms of Tinuvin® P, provide detailed, field-proven protocols for its application on various substrates, and discuss the critical parameters for its safe and effective use.

Introduction: The Challenge of UV Degradation in Heritage Conservation

Light, while essential for the viewing and appreciation of cultural artifacts, is also a primary agent of their deterioration.[1] The most damaging portion of the electromagnetic spectrum for organic materials is UV radiation (typically below 400 nm), which possesses sufficient energy to break chemical bonds within polymers, dyes, and other constituent materials.[3][4] This photo-degradation manifests as fading of pigments, yellowing of varnishes, and embrittlement of plastics and textiles.[5] Consequently, mitigating UV exposure through environmental controls (e.g., UV-filtering lights and glazing) and the application of protective agents is a cornerstone of modern conservation practice.[1][2]

Tinuvin® P (Chemical Name: 2-(2H-benzotriazol-2-yl)-p-cresol) is a high-performance UVA that has found significant utility in the conservation field due to its strong absorption in the critical 300-400 nm UV range and its high degree of photostability.[6][7][8] When correctly applied, it can significantly extend the lifespan of treated materials by preventing the initial photochemical reactions that lead to degradation.[3][9]

Core Principles and Mechanism of Action

Tinuvin® P belongs to the hydroxyphenyl benzotriazole class of compounds, which are renowned for their ability to transform harmful UV energy into harmless thermal energy.[3][10]

2.1 Mechanism of Photostabilization

The protective action of Tinuvin® P is not consumed during the process, allowing for long-term efficacy.[11] The mechanism relies on a rapid and reversible photochemical process:

  • UV Absorption: The molecule strongly absorbs incident UV radiation, particularly in the 300-400 nm range, transitioning to an electronically excited state.[6][8][12]

  • Excited-State Intramolecular Proton Transfer (ESIPT): Upon excitation, a proton from the hydroxyl group is rapidly transferred to a nitrogen atom on the benzotriazole ring.[10] This creates a transient, lower-energy keto-type isomer.

  • Energy Dissipation: The molecule then rapidly returns to its original phenolic ground state, dissipating the absorbed energy as heat, which is non-damaging to the surrounding polymer matrix.[3][7]

This entire cycle occurs within picoseconds, allowing a single Tinuvin® P molecule to dissipate the energy from thousands of UV photons without being degraded itself.[6][11]

Caption: A generalized workflow for applying Tinuvin P.

4.1 Protocol 1: Stabilization of Synthetic Varnishes for Paintings

Modern synthetic varnishes (e.g., Regalrez® 1094, Arkon® P-90) are often used for their clarity and stability. Adding Tinuvin® P can further enhance their longevity. For optimal performance, especially in environments where UV cannot be completely eliminated, a combination with a Hindered Amine Light Stabilizer (HALS), such as Tinuvin® 292, is recommended. [11][13]The UVA screens UV light while the HALS scavenges free radicals that may still form. [14]

  • Objective: To incorporate Tinuvin® P into a synthetic varnish solution to protect the underlying paint layers.

  • Materials:

    • Varnish resin (e.g., Regalrez® 1094)

    • Appropriate solvent (e.g., non-aromatic mineral spirits)

    • Tinuvin® P powder

    • Analytical balance, glass beaker, magnetic stirrer, airtight storage container.

  • Methodology:

    • Varnish Preparation: Prepare the varnish solution to the desired concentration (e.g., 25% w/v Regalrez® 1094 in mineral spirits). Allow the resin to fully dissolve.

    • Concentration Calculation: The recommended concentration for Tinuvin® P is typically between 0.5% and 3% based on the weight of the solid varnish resin. [6][8][11] * Example: For 100g of solid Regalrez® resin, you would add 2g of Tinuvin® P for a 2% concentration.

    • Dissolution: Weigh the required amount of Tinuvin® P powder. In a separate small beaker, dissolve the Tinuvin® P in a small portion of the chosen solvent. Gentle warming or stirring can aid dissolution.

    • Blending: Once fully dissolved, add the concentrated Tinuvin® P solution to the main varnish batch. Stir thoroughly with a magnetic stirrer for at least 30 minutes to ensure homogenous distribution.

    • Storage & Application: Store the stabilized varnish in a labeled, airtight, light-blocking container. Apply to the painting surface using standard conservation techniques (brush or spray).

    • Documentation: Record the exact formulation, including resin type, solvent, and percentage of Tinuvin® P used, in the object's conservation record.

4.2 Protocol 2: Protective Coatings for Plastic Artifacts

Plastics are highly susceptible to UV degradation, leading to embrittlement, discoloration, and surface cracking. [3][5][15]Tinuvin® P can be incorporated into a reversible polymer coating, such as Paraloid® B-72, to provide a protective layer.

  • Objective: To create a reversible, UV-blocking coating for a plastic artifact.

  • Materials:

    • Acrylic resin (e.g., Paraloid® B-72)

    • Solvent (e.g., acetone, ethyl acetate)

    • Tinuvin® P powder

    • Application tools (soft brush, sprayer)

  • Methodology:

    • Coating Preparation: Prepare a solution of Paraloid® B-72 in the chosen solvent at a concentration appropriate for the object (e.g., 5-15% w/v).

    • Concentration Calculation: The use level for Tinuvin® P in coatings generally ranges from 0.1% to 0.5% based on the total weight of the final application. [6][8]For conservation purposes, aiming for 1-3% based on the weight of the solid resin is a common starting point.

    • Dissolution & Blending: Following the procedure in Protocol 4.1 (Steps 3 & 4), dissolve the Tinuvin® P in a portion of the solvent before adding it to the main Paraloid® B-72 solution. Ensure thorough mixing.

    • Surface Preparation: Ensure the surface of the plastic artifact is clean and free of dust, grease, or unstable residues.

    • Application: Apply the stabilized coating evenly to the surface. A spray application may provide a more even coat than brushing. Allow the solvent to fully evaporate between coats if multiple layers are required.

    • Curing: Let the coating cure in a dust-free environment.

Critical Considerations and Safety

5.1 Compatibility and Interactions

  • Solvent Choice: Ensure the chosen solvent for dissolving Tinuvin® P is also compatible with the object's original materials.

  • Metal Ion Interaction: Tinuvin® P can react with heavy metal ions, such as iron or cobalt, to form colored complexes. [6][8]This is a critical consideration when treating objects with metallic components or certain pigments. Always perform spot tests.

  • Synergy with HALS: For the highest level of protection, Tinuvin® P is often used in combination with Hindered Amine Light Stabilizers (HALS). [6][8][16]This provides a comprehensive stabilization system that both blocks UV and scavenges free radicals.

5.2 Health and Safety

While Tinuvin® P has low oral toxicity, standard laboratory safety practices must be followed. [6]

  • Always handle the powder in a well-ventilated area or fume hood to avoid inhaling dust. [3][8]* Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. [3]* Cases of contact allergy to Tinuvin® P have been reported, so skin contact should be avoided. [17]* Consult the manufacturer's Safety Data Sheet (SDS) for detailed handling and disposal information. [12]

Conclusion

Tinuvin® P is a powerful and effective tool in the arsenal of the modern conservation professional for combating the deleterious effects of ultraviolet radiation. Its high photostability and efficient energy dissipation mechanism make it an ideal additive for protective coatings and varnishes applied to a wide range of cultural heritage materials. [6][8]Successful application requires a thorough understanding of its chemical properties, careful calculation of concentrations, and adherence to established conservation methodologies that prioritize the safety and integrity of the artifact. By following the protocols and considerations outlined in this guide, professionals can confidently leverage Tinuvin® P to significantly enhance the long-term preservation of light-sensitive objects.

References

  • Title: Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024 Source: Wellt URL: [Link]

  • Title: Protecting Collections from Light Damage Source: Gaylord Archival URL: [Link]

  • Title: What Makes Tinuvin 770 Effective for UV Protection Source: Bloom Tech URL: [Link]

  • Title: Effects of Light on Materials in Collections: Data on Photoflash and Related Souces Source: Getty Conservation Institute URL: [Link]

  • Title: TINUVIN P Source: Polivinil Plastik URL: [Link]

  • Title: Varnishes and Surface Coatings: Additives Source: MediaWiki URL: [https://www.conservation-wiki.com/wiki/Varnishes_and_Surface_Coatings:Additives]([Link] Coatings:_Additives)

  • Title: Exhibition of Photographic Materials in Library and Archive Collections Source: Canadian Conservation Institute URL: [Link]

  • Title: Mitigating Agents of Deterioration: 6 Ways to Limit Light Exposure Source: Spacesaver Corporation URL: [Link]

  • Title: Reducing Light Damage in Collections Tips and Techniques Source: Documentary Heritage and Preservation Services for New York URL: [Link]

  • Title: Mastering Art Preservation: Selecting the Perfect Varnish for Your Paintings Source: Natural Pigments URL: [Link]

  • Title: Stabilized dam mar picture varnish Source: Studies in Conservation - Taylor & Francis URL: [Link]

  • Title: Tinuvin P: Technical Data Sheet Source: Scribd URL: [Link]

  • Title: Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters Source: PMC (PubMed Central) URL: [Link]

  • Title: Unveiling the Leaching Dynamics of Hydrophobic Additives from UV-Weathered Plastics Using a Cosolvent Approach Source: Society of Environmental Toxicology and Chemistry URL: [Link]

  • Title: The Study of the Possibility of Using Expired Ultraviolet Stabilizer (Tinuvin 770) in Polypropylene Source: European Online Journal of Natural and Social Sciences URL: [Link]

  • Title: Cas 2440-22-4,2-(2H-Benzotriazol-2-yl) - LookChem Source: LookChem URL: [Link]

  • Title: 2-(2H-benzotriazol-2-yl)-p-cresol (2440-22-4) Source: Le Portail Substances Chimiques URL: [Link]

  • Title: Contact allergy to the UV-absorber Tinuvin P in plastics Source: PubMed URL: [Link]

  • Title: Preserving Cultural Heritage: Enhancing Limestone Durability with Nano-TiO 2 Coating Source: MDPI URL: [Link]

  • Title: Recent Advances in Protective Coatings for Cultural Heritage–An Overview Source: MDPI URL: [Link]

  • Title: Functional surface engineering for cultural heritage protection: the role of superhydrophobic and superoleophobic coatings – a comprehensive review Source: PMC (PubMed Central) URL: [Link]

  • Title: Advanced Materials in Cultural Heritage Conservation Source: SciSpace URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing the Environmental Impact of Phenolic Benzotriazole Runoff

This technical support guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into minimizing the environmental impact of phenolic benzotriazole (PBT...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into minimizing the environmental impact of phenolic benzotriazole (PBT) runoff from laboratory experiments. This guide offers a structured approach to understanding the associated risks, implementing best practices for handling and disposal, and troubleshooting common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions regarding the environmental impact of phenolic benzotriazoles.

Q1: What are phenolic benzotriazoles, and why are they an environmental concern?

A: Phenolic benzotriazoles (PBTs) are a class of chemical compounds widely used as UV stabilizers in various industrial and consumer products, including plastics, coatings, and personal care products, to protect them from photodegradation.[1][2][3] Their chemical structure allows them to absorb UV radiation without significant degradation, which is key to their function.[1][2] However, this inherent stability also contributes to their persistence in the environment.[1][4]

The primary environmental concerns associated with PBTs stem from their:

  • Persistence: They are resistant to abiotic and biotic degradation, leading to their accumulation in the environment.[1][4][5] Several PBTs, such as UV-320, UV-327, UV-328, and UV-350, have been identified as very persistent and very bioaccumulative (vPvB) substances.[1][6]

  • Bioaccumulation: Due to their high lipophilicity (fat-loving nature), PBTs have a strong tendency to accumulate in the tissues of living organisms, including fish, marine mammals, and birds.[1][7][8] This can lead to biomagnification through the food web.

  • Toxicity: Studies have shown that some PBTs can have adverse effects on aquatic organisms, even at low concentrations.[1][9] Concerns include endocrine disruption, reproductive toxicity, and hepatotoxicity (liver damage).[7][9]

  • Widespread Detection: PBTs have been detected in various environmental compartments, including wastewater, rivers, sediments, and even indoor dust, indicating widespread environmental contamination.[7][10]

Q2: How do phenolic benzotriazoles typically enter the environment from a laboratory setting?

A: In a laboratory setting, the primary routes of environmental entry for PBTs are through aqueous waste streams. This can occur from:

  • Direct Disposal: Pouring untreated solutions containing PBTs down the drain is a direct route of contamination.

  • Washing Glassware and Equipment: Rinsing contaminated labware introduces PBTs into the wastewater system.

  • Spills: Accidental spills that are cleaned up with water can also contribute to runoff.

Even though wastewater treatment plants (WWTPs) can partially remove some PBTs, many are resistant to conventional treatment processes and can be discharged into receiving waters.[11][12][13] More lipophilic PBTs can also adsorb to sewage sludge, which, if applied to land, can lead to soil contamination.[1]

Q3: What are the regulatory considerations for the disposal of phenolic benzotriazoles?

A: The regulatory landscape for PBTs is evolving. Several have been identified as Substances of Very High Concern (SVHC) under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation due to their persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) properties.[1][3][14] For example, UV-320, UV-327, UV-328, and UV-350 are on the Candidate List of SVHCs for Authorisation.[1] The European Chemicals Agency (ECHA) has also proposed restrictions on the use of UV-320, UV-327, and UV-350 in articles.[4][6]

In the United States, the Environmental Protection Agency (EPA) provides guidelines for the disposal of chemical waste, and certain PBT-containing wastes may be classified as hazardous waste, requiring specific disposal procedures.[15][16][17] It is crucial for researchers to consult their institution's environmental health and safety (EHS) office and local regulations to ensure compliance with all applicable waste disposal requirements.[15][18]

Part 2: Experimental Workflow & Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common laboratory procedures involving phenolic benzotriazoles, with a focus on minimizing environmental release.

Workflow 1: Quantification of Phenolic Benzotriazoles in Aqueous Samples

This workflow outlines the steps for accurately measuring the concentration of PBTs in water samples, a critical step in assessing potential runoff and the efficacy of treatment methods.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample_collection 1. Sample Collection (Aqueous Waste Stream) filtration 2. Filtration (0.45 µm PTFE filter) sample_collection->filtration spe 3. Solid-Phase Extraction (SPE) (e.g., Oasis HLB) filtration->spe elution 4. Elution (e.g., Methanol/Acetonitrile) spe->elution concentration 5. Concentration (Nitrogen Evaporation) elution->concentration reconstitution 6. Reconstitution (Mobile Phase) concentration->reconstitution lc_ms 7. LC-MS/MS Analysis reconstitution->lc_ms data_processing 8. Data Processing & Quantification lc_ms->data_processing caption Figure 1. Workflow for Quantification of PBTs in Aqueous Samples.

Caption: Figure 1. Workflow for Quantification of PBTs in Aqueous Samples.

Detailed Protocol:

  • Sample Collection: Collect at least 100 mL of the aqueous sample in a clean, amber glass bottle to prevent photodegradation.

  • Filtration: Filter the sample through a 0.45 µm polytetrafluoroethylene (PTFE) syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the filtered sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove interferences.

    • Dry the cartridge under a vacuum for 10-15 minutes.

  • Elution: Elute the retained PBTs with 5-10 mL of methanol or acetonitrile.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a known, small volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS system.

  • LC-MS/MS Analysis: Analyze the reconstituted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[19][20][21] Develop a method with appropriate transitions for the specific PBTs of interest.

  • Data Processing: Quantify the concentration of PBTs by comparing the peak areas to a calibration curve prepared from certified reference standards.

Troubleshooting Guide:

Issue Potential Cause(s) Recommended Solution(s)
Low or no recovery of PBTs - Incomplete elution from the SPE cartridge.- Loss of analyte during the concentration step.- Degradation of analytes.- Optimize the elution solvent and volume. A stronger solvent or multiple elution steps may be necessary.- Carefully control the nitrogen flow and temperature during evaporation. Avoid complete dryness.- Use amber vials and minimize exposure to light and high temperatures.
High background or interfering peaks - Contamination from glassware or solvents.- Co-elution of matrix components.- Thoroughly clean all glassware and use high-purity (e.g., LC-MS grade) solvents.- Optimize the SPE wash step with a weak organic solvent to remove more interferences.- Refine the LC gradient to improve chromatographic separation.
Poor peak shape in chromatogram - Incompatibility between the reconstitution solvent and the initial mobile phase.- Issues with the analytical column.- Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase.- Check the column for blockages or degradation. Consider using a guard column.
Workflow 2: Bench-Scale Treatment of PBT-Containing Aqueous Waste

This section details a protocol for treating laboratory-generated aqueous waste containing PBTs before disposal, using advanced oxidation processes (AOPs) as an example.

cluster_treatment Waste Treatment Protocol cluster_verification Verification & Disposal waste_collection 1. Collect & Characterize Waste (Measure initial PBT concentration) reagent_addition 2. Add AOP Reagents (e.g., Persulfate + Heat/UV) waste_collection->reagent_addition reaction 3. Reaction (Stirring, controlled temperature/light) reagent_addition->reaction monitoring 4. Monitor Degradation (Take aliquots over time) reaction->monitoring neutralization 5. Neutralization & Quenching (Adjust pH, quench residual oxidants) monitoring->neutralization final_analysis 6. Final PBT Analysis (Quantify remaining PBTs) monitoring->final_analysis neutralization->final_analysis disposal 7. Compliant Disposal (Follow institutional guidelines) final_analysis->disposal caption Figure 2. Workflow for Bench-Scale AOP Treatment of PBT Waste.

Caption: Figure 2. Workflow for Bench-Scale AOP Treatment of PBT Waste.

Detailed Protocol (Example: Thermally Activated Persulfate Oxidation):

  • Waste Collection & Characterization: Collect the PBT-containing aqueous waste in a designated glass container. Take an initial sample to quantify the starting PBT concentration using the method described in Workflow 1.

  • Reagent Addition: In a well-ventilated fume hood, transfer the waste to a reaction vessel equipped with a magnetic stirrer and a heating mantle. Add sodium persulfate to achieve a desired molar ratio (e.g., 1:100 PBT to persulfate). Safety Note: Persulfates are strong oxidizers. Handle with appropriate personal protective equipment (PPE).

  • Reaction: Heat the solution to a specific temperature (e.g., 60-80°C) while stirring. The heat will activate the persulfate to generate sulfate radicals, which are highly reactive and can degrade PBTs.[22]

  • Monitoring Degradation: At set time intervals (e.g., 0, 30, 60, 120, 240 minutes), carefully withdraw small aliquots of the reaction mixture. Immediately quench the reaction in these aliquots by adding a small amount of a quenching agent like sodium thiosulfate to stop the degradation process. Analyze these time-point samples to determine the degradation kinetics.

  • Neutralization & Quenching: Once the desired level of degradation is achieved (e.g., >95% removal), turn off the heat and allow the solution to cool. Neutralize the solution to a pH between 6 and 8 using sodium hydroxide or sulfuric acid.[23] Quench any remaining persulfate with a slight excess of sodium thiosulfate.

  • Final PBT Analysis: Analyze the final, treated solution to confirm the removal of PBTs to below acceptable limits as determined by your institution's EHS guidelines.

  • Compliant Disposal: Dispose of the treated and neutralized aqueous waste according to your institution's and local regulations for chemical waste.[15][18]

Troubleshooting Guide:

Issue Potential Cause(s) Recommended Solution(s)
Inefficient PBT degradation - Insufficient oxidant concentration.- Incorrect temperature or pH.- Presence of radical scavengers in the waste matrix.- Increase the persulfate-to-PBT molar ratio.- Optimize the reaction temperature. Higher temperatures generally increase the reaction rate.[22]- Adjust the initial pH. Some AOPs are more effective under acidic or basic conditions.[22]- Consider a pre-treatment step to remove potential scavengers if the waste matrix is complex.
Reaction proceeds too quickly or is uncontrollable - Excessively high temperature or oxidant concentration.- Reduce the reaction temperature.- Decrease the initial concentration of persulfate.
Inaccurate degradation monitoring - Incomplete quenching of the reaction in aliquots.- Ensure the quenching agent is added immediately after sample withdrawal and is in sufficient quantity to stop the reaction.

Part 3: Data Summary & Best Practices

This section provides a summary of key properties of common phenolic benzotriazoles and outlines best practices for their handling and disposal.

Table 1: Properties of Common Phenolic Benzotriazoles

Compound Abbreviation Log Kow (Lipophilicity) Water Solubility Environmental Fate Notes
2-(2H-benzotriazol-2-yl)-p-cresolUV-P4.2 - 4.36Very slightly solubleHigh chronic aquatic toxicity, moderate bioconcentration potential.[1]
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenolUV-3286.21 - 7.67Low to very lowIdentified as a vPvB and PBT substance. High bioconcentration potential.[1][2]
2-(5-chloro-2H-benzotriazol-2-yl)-4,6-di-tert-butylphenolUV-327~7.1Low to very lowIdentified as a vPvB substance. High bioconcentration potential.[1][6]
2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenolUV-329~6.8Very slightly solubleKnown to be in use in Australia based on wastewater analysis. Categorized as persistent and bioaccumulative.[1]
2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenolUV-326~6.4Very slightly solubleResistant to aerobic biodegradation. Found in wastewater and biosolids.[1]

Best Practices for Minimizing Environmental Runoff:

  • Waste Segregation: Always segregate PBT-containing waste from other laboratory waste streams. Use clearly labeled, dedicated containers for solid and liquid PBT waste.[18]

  • Avoid Drain Disposal: Never dispose of untreated PBT solutions down the drain.[15]

  • Minimize Waste Generation: Design experiments to use the minimum necessary amount of PBTs.

  • Use a Fume Hood: When handling PBTs, especially in powder form or when conducting reactions, work in a fume hood to prevent inhalation and the release of aerosols.[23]

  • Spill Management: Have a spill kit readily available. In case of a spill, contain it with an absorbent material, and dispose of the contaminated material as hazardous waste. Do not wash spills down the drain.[15]

  • Treatment Before Disposal: Whenever feasible, treat aqueous waste containing PBTs using a validated method (such as the AOP protocol above) to degrade the compounds before disposal.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection, storage, and disposal procedures.[18][24]

By adhering to these guidelines, researchers can significantly reduce the risk of environmental contamination from phenolic benzotriazoles, contributing to a safer and more sustainable research environment.

References

  • National Industrial Chemicals Notification and Assessment Scheme. (2017). Phenolic benzotriazoles: Environment tier II assessment. Australian Government Department of Health. [Link]

  • Stockholm Convention. (2021). Risk management evaluation on UV-328. United Nations Environment Programme. [Link]

  • Stasinakis, A. S., et al. (2015). Biodegradation of benzotriazoles and hydroxy-benzothiazole in wastewater by activated sludge and moving bed biofilm reactor systems. PubMed, 201, 198-206. [Link]

  • Stasinakis, A. S., et al. (2015). Biodegradation of benzotriazoles and hydroxy-benzothiazole in wastewater by activated sludge and moving bed biofilm. Science of The Total Environment, 532, 725-732. [Link]

  • Chemycal. (2023). ECHA Calls for Public Input on Risk Assessment of Phenolic Benzotriazoles in Consumer Products. [Link]

  • Chemycal. (2023). ECHA calls for input on risks of Phenolic Benzotriazoles in articles. [Link]

  • Babu, S., et al. (2018). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. Toxicology and Applied Pharmacology, 345, 49-60. [Link]

  • Wang, Y., et al. (2024). Photodegradation Mechanism of UV-328 in Natural Organic Matter Contexts Under Simulated Solar Irradiation. Environmental Science & Technology, 58(18), 9245-9254. [Link]

  • Al-Tohamy, R., et al. (2021). Removal of benzotriazoles from domestic wastewater using Pleurotus ostreatus fungal pellets. Journal of Water Process Engineering, 44, 102377. [Link]

  • Chen, Y., et al. (2022). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. Environmental Science & Technology, 56(17), 12133-12151. [Link]

  • ResearchGate. (2021). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. [Link]

  • CIRS Group. (2024). ECHA Proposes to Restrict Three Benzotriazoles under REACH. [Link]

  • Foresight Management. (2024). ECHA Proposes Restrictions on Certain Benzotriazoles. [Link]

  • Celeiro, M., et al. (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1335, 10-17. [Link]

  • Ao, X., et al. (2021). Degradation of benzotriazole by sulfate radical-based advanced oxidation process. Chemosphere, 263, 128221. [Link]

  • OECD. (2017). Case Study on the Use of an Integrated Approach to Testing and Assessment (IATA) for Phenolic Benzotriazoles. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 99+%. [Link]

  • National Toxicology Program. (2020). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). National Institute of Environmental Health Sciences. [Link]

  • Brandt, M., et al. (2016). A weight-of-evidence approach to assess chemicals: case study on the assessment of persistence of 4,6-substituted phenolic benzotriazoles in the environment. Environmental Sciences Europe, 28(1), 4. [Link]

  • Government of Canada. (2016). Screening Assessment Report on Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1- dimethylpropyl)- (BDTP). [Link]

  • Water Treatment Solutions. (2015). Safety Data Sheet. [Link]

  • University of Aveiro. (n.d.). Laboratory Waste Disposal. [Link]

  • Weiss, S., & Reemtsma, T. (2006). Discharge of three benzotriazole corrosion inhibitors with municipal wastewater and improvements by membrane bioreactor treatment and ozonation. Environmental Science & Technology, 40(23), 7214-7220. [Link]

  • Castro, S., Davis, L. C., & Erickson, L. E. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Kansas State University. [Link]

  • Herzog, B., et al. (2010). Benzotriazole and its derivatives: environmental occurrence and biodegradation patterns with different activated sludge biocenoses. Water Science and Technology, 62(11), 2690-2697. [Link]

  • SlideShare. (2018). Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry. [Link]

  • Lab Manager. (2023). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. [Link]

  • Wagner, J., et al. (2019). Benzotriazole removal mechanisms in pilot-scale constructed wetlands treating cooling tower water. Water Research, 165, 114995. [Link]

  • Huntscha, S., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A, 1216(18), 3779-3787. [Link]

  • Anenta. (2023). A guide to the disposal of laboratory waste. [Link]

  • Gackowska, A., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Molecules, 27(11), 3418. [Link]

  • Denghel, H., et al. (2021). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. Archives of Toxicology, 95(8), 2735-2746. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • University of Wollongong. (2018). LABORATORY WASTE DISPOSAL GUIDELINES. [Link]

  • Zhang, Z., et al. (2011). Determination of Benzotriazole and Benzophenone UV Filters in Sediment and Sewage Sludge. Environmental Science & Technology, 45(9), 3909-3916. [Link]

  • Al-Adham, I. S. I., & Al-Attar, A. M. N. (2020). Benzotriazoles in the Aquatic Environment: A Review of Their Occurrence, Toxicity, Degradation and Analysis. Journal of Environmental Protection, 11(11), 931-965. [Link]

  • Wick, A., Jacobs, B., & Ternes, T. A. (2016). Phenol-Benzotriazole in Proben der Umweltprobenbank - Screening und Zeitreihen. Bundesanstalt für Gewässerkunde. [Link]

  • ResearchGate. (1996). Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. [Link]

Sources

Optimization

Enhancing the thermal stability of 2-(2-Hydroxy-5-methylphenyl)-2H-benzotriazole formulations.

Technical Support Center: Enhancing the Thermal Stability of 2-(2-Hydroxy-5-methylphenyl)-2H-benzotriazole (UV-P / Drometrizole) Formulations Overview Welcome to the formulation support center for 2-(2-Hydroxy-5-methylph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the Thermal Stability of 2-(2-Hydroxy-5-methylphenyl)-2H-benzotriazole (UV-P / Drometrizole) Formulations

Overview Welcome to the formulation support center for 2-(2-Hydroxy-5-methylphenyl)-2H-benzotriazole, widely known in the industry as UV-P or Drometrizole. While pure crystalline UV-P exhibits excellent inherent thermal stability up to roughly 330°C[1], incorporating this low-molecular-weight UV absorber into complex polymer matrices, pharmaceutical topicals, or high-cure coatings introduces unique thermo-chemical vulnerabilities. This guide provides actionable troubleshooting, self-validating protocols, and mechanistic insights to ensure the integrity of your formulations.

Module 1: Troubleshooting Guide (Q&A)

Q1: During the melt extrusion of a polycarbonate blend at 280°C, we observe significant fuming and a subsequent drop in the final UV absorbance of the polymer. How can we mitigate this? A: The issue you are observing is rarely the thermal decomposition of the benzotriazole ring itself, but rather the sublimation and premature volatilization of the molecule.

  • Causality: UV-P has a relatively low molecular weight (225.25 g/mol )[1]. At processing temperatures exceeding 250°C, its vapor pressure increases drastically. When subjected to high-shear compounding, localized frictional heating pushes the additive past its sublimation threshold before the bulk matrix can cool and trap it.

  • Solution: To prevent this, transition to a synergistic stabilization strategy. Incorporate a high-molecular-weight Hindered Amine Light Stabilizer (HALS) alongside UV-P. This allows you to reduce the total loading of the volatile UV-P while maintaining the required UV protection. Alternatively, consider reactive extrusion to chemically graft the hydroxyl functional group of the benzotriazole onto the polymer backbone, permanently anchoring it.

Q2: Our UV-P stabilized acrylic resin turns pale yellow after thermal curing at 150°C. Since UV-P is stable up to 330°C, what is causing this discoloration? A: This discoloration is caused by matrix-induced thermo-oxidative degradation of the additive, specifically targeting the phenolic hydroxyl group.

  • Causality: UV-P dissipates UV energy via a reversible Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. However, in the presence of trace transition metals (from polymerization catalysts) or polymer hydroperoxides generated during thermal curing, the phenolic -OH group becomes highly susceptible to oxidation. This irreversible oxidation forms colored quinonoid byproducts, leading to the yellowing effect[2].

  • Solution: Formulate with a secondary antioxidant package. Adding a phosphite processing stabilizer (e.g., Irgafos 168) will decompose hydroperoxides into non-reactive alcohols, shielding the critical phenolic hydroxyl group of UV-P from premature oxidation during the curing phase.

Module 2: Experimental Workflows & Methodologies

Protocol: Self-Validating TGA-FTIR & UPLC-MS/MS Stability Assessment

To empirically determine the exact thermal failure point and degradation mechanism of your specific UV-P formulation, deploy this coupled analytical workflow. This protocol ensures that physical mass loss (sublimation) is accurately distinguished from chemical degradation[3].

Step-by-Step Methodology:

  • Sample Preparation: Cryomill the UV-P/polymer formulation to a uniform particle size of <50 µm. This ensures homogenous heat transfer and prevents localized thermal gradients.

  • Thermal Gravimetric Analysis (TGA-FTIR):

    • Load 10–15 mg of the cryomilled sample into an alumina crucible.

    • Purge the TGA furnace with Nitrogen at 50 mL/min to isolate thermal degradation from thermo-oxidative degradation.

    • Ramp the temperature from 25°C to 600°C at a precise rate of 10°C/min.

    • Route the evolved gases through a transfer line heated to 200°C directly into an FTIR spectrometer. This allows you to identify whether the off-gassing is intact volatilized UV-P or fragmented phenolic byproducts[3].

  • Forced Degradation Profiling (UPLC-MS/MS):

    • Extract the thermally stressed solid residue using Accelerated Solvent Extraction (ASE) with a 1:1 mixture of Methanol and Dichloromethane.

    • Inject 2 µL of the extract into a UPLC system equipped with a C8 column (2.1 × 100 mm, 1.8 µm)[4].

    • Execute a linear mobile phase gradient of Water/Methanol from 80:20 to 0:100 over 15 minutes at a flow rate of 0.25 mL/min[4].

    • Monitor the eluent via tandem mass spectrometry (MS/MS) in ESI positive mode to characterize mass shifts corresponding to oxidized benzotriazole products.

Quantitative Data Summary: Typical Thermal Stability Profiles

The following table summarizes the expected thermal behavior of UV-P across different matrices, aiding in comparative analysis.

Formulation MatrixUV-P Loading (wt%)Onset of Weight Loss (T_5%)Peak Degradation Temp (T_max)Primary Evolved Gas (FTIR)
Pure UV-P Powder100%210°C (Sublimation)330°CIntact UV-P vapor
PMMA Blend2.0%285°C360°CMethyl methacrylate, UV-P
Polycarbonate1.5%340°C420°CPhenolic fragments
Aqueous Emulsion5.0%105°C (Water loss)220°CWater, UV-P vapor

Module 3: Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical relationships between thermal stress, degradation pathways, and our recommended analytical workflows.

Pathway UVP UV-P Molecule (Intact) Heat Thermal Stress (>250°C) UVP->Heat Exposed to Sublimation Volatilization (Mass Loss) Heat->Sublimation High Vapor Pressure Oxidation Phenolic -OH Oxidation (Yellowing) Heat->Oxidation Trace Metals/O2 Grafting Polymer Grafting (Anchoring) Sublimation->Grafting Mitigated by HALS Add HALS / Phosphites (Synergists) Oxidation->HALS Prevented by Stable Thermally Stable Formulation HALS->Stable Scavenges Radicals Grafting->Stable Increases MW

Mechanism of UV-P thermal degradation and targeted stabilization strategies.

Workflow Prep Prep TGA TGA-FTIR N2 Purge, 10°C/min Prep->TGA Extract Extraction ASE (MeOH:DCM) TGA->Extract UPLC UPLC-MS/MS C8 Column, 305nm Extract->UPLC Data Data Synthesis Degradation Kinetics UPLC->Data

Self-validating analytical workflow combining TGA-FTIR and UPLC-MS/MS for UV-P formulations.

Module 4: Advanced FAQs

Q3: How does the pH of the formulation matrix affect the thermal stability of Drometrizole (UV-P)? A: While UV-P is highly stable under purely thermal or oxidative stress, it is highly susceptible to base-catalyzed and acid-catalyzed degradation. Forced degradation studies utilizing UPLC-MS/MS have demonstrated that benzotriazole derivatives undergo extensive degradation when exposed to 0.1 M NaOH or 0.0001 M HCl at room temperature, leading to the cleavage of the benzotriazole ring system[4]. Therefore, if your thermal processing involves acidic catalysts or basic crosslinkers, the apparent "thermal" failure is actually a thermo-chemical hydrolysis.

Q4: Can UV-P be used in food-contact packaging requiring high-temperature sterilization? A: Yes, UV-P is often utilized in polymers like PET and polyolefins that undergo thermal sterilization, and it is FDA-approved for certain food contact materials[5]. However, regulatory compliance requires ensuring that thermal migration remains below threshold limits. Because UV-P does not chemically bind to the polymer (unless functionalized), high sterilization temperatures can increase its diffusion coefficient, causing it to bloom to the surface.

References

  • Title: UV Absorber - Benzotriazole (UV-P) at Best Price, Reduce UV Damage in Polymers Source: Chemvera URL: [Link]

  • Title: A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Characterization of polymer properties and identification of additives in commercially available research plastics Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation Source: PMC (nih.gov) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Interference in the Spectroscopic Analysis of Drometrizole

Welcome to the technical support center for the spectroscopic analysis of Drometrizole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the spectroscopic analysis of Drometrizole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common interferences encountered during experimental analysis. As Senior Application Scientists, we have compiled this information based on established methodologies and field-proven insights to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is Drometrizole and why is its accurate analysis important?

Drometrizole, chemically known as 2-(2'-hydroxy-5'-methylphenyl)benzotriazole, is a UV absorber widely used in cosmetics, personal care products, and various industrial applications to protect materials from UV degradation.[1][2][3] Its accurate quantification is crucial for ensuring product efficacy, stability, and safety, as regulatory bodies often have concentration limits for its use in consumer products.[2][4] Furthermore, its widespread use has led to concerns about human exposure and potential environmental accumulation, making its sensitive and specific detection in biological and environmental matrices a key area of research.[1][5]

Q2: What are the most common sources of interference in the spectroscopic analysis of Drometrizole?

Interference in Drometrizole analysis can arise from several sources, broadly categorized as:

  • Matrix Effects: Components of the sample matrix (e.g., creams, lotions, biological fluids, environmental samples) can co-elute with Drometrizole, leading to signal suppression or enhancement in techniques like LC-MS/MS.[6][7][8][9]

  • Co-eluting Compounds: Other UV stabilizers with similar chemical structures, as well as metabolites of Drometrizole or other formulation ingredients, can have similar retention times in chromatographic methods, leading to overlapping peaks.[6]

  • Impurities and Degradation Products: Impurities from the synthesis of Drometrizole or its degradation products formed during the product's shelf-life or under stress conditions can interfere with accurate quantification.[10][11]

  • Spectral Overlap: In UV-Vis spectroscopy, other components in the formulation may absorb light at similar wavelengths to Drometrizole, leading to artificially high absorbance readings.

  • Photodegradation: Although Drometrizole is inherently photostable, interactions with other formulation components or the polymer matrix can lead to its degradation under UV exposure, affecting its quantification.[12][13][14]

Q3: Which analytical techniques are most suitable for Drometrizole analysis, and what are their respective challenges?

The choice of analytical technique depends on the sample matrix and the required sensitivity and selectivity.

Analytical TechniqueCommon ApplicationsPotential Interference Challenges
UV-Vis Spectroscopy Rapid quality control, concentration determination in simple formulations.Spectral overlap from other UV absorbers or excipients.[15]
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Quantification in cosmetic products and stability testing.Co-eluting impurities, degradation products, or other formulation components with similar UV absorption.[13][16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Trace-level quantification in complex matrices like biological fluids and environmental samples.Matrix effects (ion suppression or enhancement), co-eluting isobaric compounds.[5][6]

Troubleshooting Guides

This section provides detailed solutions to specific interference problems you may encounter during the analysis of Drometrizole.

Issue 1: Inaccurate Quantification due to Matrix Effects in LC-MS/MS

Symptom: You observe inconsistent analyte response, poor reproducibility, and a significant difference in signal intensity between your sample and a clean standard. This is often described as ion suppression or enhancement.[9]

Causality: Matrix effects occur when co-eluting endogenous components from the sample matrix affect the ionization efficiency of the target analyte in the mass spectrometer's ion source.[9] This is a common issue in complex matrices such as plasma, urine, and cosmetic emulsions.[6][7]

Troubleshooting Workflow:

A Inaccurate Quantification in LC-MS/MS B Perform Post-Extraction Addition Experiment to Confirm Matrix Effect A->B C Matrix Effect Confirmed B->C D Optimize Sample Preparation C->D F Optimize Chromatographic Separation C->F H Use a Stable Isotope-Labeled Internal Standard (e.g., Drometrizole-d3) C->H E Implement Solid-Phase Extraction (SPE) D->E I Accurate Quantification Achieved E->I G Modify Gradient, Change Column Chemistry F->G G->I H->I

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS analysis.

Detailed Protocols:

Protocol 1: Quantifying Matrix Effects using Post-Extraction Addition

  • Prepare three sets of samples:

    • Set A: Drometrizole standard in a neat solvent.

    • Set B: Blank matrix extract spiked with Drometrizole standard post-extraction.

    • Set C: Drometrizole spiked into the matrix before extraction.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpretation: An ME value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%).[7]

Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)

  • Cartridge Selection: Choose an appropriate SPE cartridge based on the polarity of Drometrizole and the nature of the matrix (e.g., a reversed-phase C18 cartridge).

  • Conditioning: Condition the SPE cartridge with a water-miscible organic solvent (e.g., 3 mL of methanol) followed by deionized water (e.g., 3 mL).[5]

  • Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.[5]

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 3 mL of 5% methanol in water) to remove polar interferences.[5]

  • Elution: Elute Drometrizole with a stronger organic solvent (e.g., 3 mL of methanol).[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[5]

Issue 2: Co-eluting Peaks and Peak Shape Distortion in HPLC-UV

Symptom: You observe asymmetric or shouldered peaks for Drometrizole, or an additional peak that is not fully resolved from the main analyte peak.[6] This leads to inaccurate integration and quantification.

Causality: Co-elution occurs when another compound in the sample has a very similar retention time to Drometrizole under the current chromatographic conditions.[6] This could be a structurally related UV absorber, an impurity, or a degradation product.[6][10]

Troubleshooting Workflow:

A Co-eluting Peaks or Peak Distortion B Analyze Individual Standards of Suspected Interferences A->B C Optimize HPLC Method B->C D Modify Mobile Phase Composition C->D E Adjust Gradient Profile C->E F Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) C->F G Adjust pH of Mobile Phase C->G H Peak Resolution Achieved D->H E->H F->H G->H

Caption: Workflow for resolving co-eluting peaks in HPLC.

Detailed Protocol: HPLC Method Optimization for Drometrizole

  • Initial Assessment: Analyze a Drometrizole standard, a blank matrix, and the sample to identify the source of the interference.

  • Mobile Phase Modification:

    • Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. A lower organic content will generally increase retention times and may improve the separation of closely eluting peaks.

    • pH Adjustment: If the interfering compound is ionizable, adjusting the pH of the mobile phase can alter its retention time relative to Drometrizole.

  • Gradient Optimization: If using a gradient elution, adjust the slope of the gradient. A shallower gradient provides more time for separation.

  • Column Selection: If mobile phase optimization is insufficient, consider a column with a different selectivity. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded column may offer different interactions and improve resolution.

  • Temperature Control: Adjusting the column temperature can also influence selectivity and peak shape.

Issue 3: Unexpected Peaks or Loss of Drometrizole Concentration During Stability Studies

Symptom: During photostability testing, you observe a decrease in the Drometrizole peak area and/or the appearance of new, unidentified peaks in your chromatogram. The sample may also show physical changes like yellowing.[13]

Causality: While Drometrizole is highly photostable, it can degrade under certain conditions, especially in the presence of photosensitizing agents within the formulation or due to the degradation of the polymer matrix itself.[13][14] These degradation products can interfere with the analysis and indicate a loss of product efficacy.

Troubleshooting and Assessment Protocol:

Protocol: Photostability Assessment of Drometrizole Formulations

  • Sample Preparation: Prepare your Drometrizole-containing formulation (e.g., a film or cream) and a placebo formulation (without Drometrizole).

  • Initial Analysis (Time 0): Analyze an unexposed sample to determine the initial concentration of Drometrizole using a validated, stability-indicating HPLC method.

  • UV Irradiation: Expose the samples to a controlled source of UV radiation, such as a solar simulator or a photostability chamber, following ICH Q1B guidelines.[13] Include a dark control sample wrapped in aluminum foil to account for thermal degradation.[13]

  • Time-Point Analysis: At predefined time intervals, withdraw samples and analyze them for Drometrizole content and the presence of degradation products.[13]

  • Data Analysis:

    • Plot the percentage of remaining Drometrizole against the exposure time.[14]

    • Monitor the peak areas of any new peaks to track the formation of degradation products.

    • Visually inspect the samples for any changes in appearance.[13]

  • Identification of Degradation Products: If significant degradation is observed, techniques like LC-MS/Q-ToF can be used to identify the accurate mass and fragmentation pattern of the degradation products, aiding in their structural elucidation.

References

  • Pharmaffiliates. (n.d.). Drometrizole-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Drometrizole Trisiloxane-impurities. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2018). A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of drometrizole. Retrieved from [Link]

  • IntechOpen. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. Retrieved from [Link]

  • Longdom Publishing. (2021, December 24). A Brief Study on the Matrix-effects in Chromatography. Retrieved from [Link]

  • PubMed. (2012, March 15). Simultaneous analysis and monitoring of 16 UV filters in cosmetics by high-performance liquid chromatography. Retrieved from [Link]

  • PMC. (n.d.). Risk Assessment of Drometrizole, a Cosmetic Ingredient used as an Ultraviolet Light Absorber. Retrieved from [Link]

  • ResearchGate. (n.d.). Risk Assessment of Drometrizole, a Cosmetic Ingredient used as an Ultraviolet Light Absorber. Retrieved from [Link]

  • PMC. (n.d.). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]

  • PubMed. (2019, April 15). Risk Assessment of Drometrizole, a Cosmetic Ingredient used as an Ultraviolet Light Absorber. Retrieved from [Link]

  • Metkon. (2025, October 7). Spectroscopic Sample Preparation: Techniques for Accurate Results. Retrieved from [Link]

  • Biocompare. (2021, March 23). Spectrophotometer Troubleshooting Guide. Retrieved from [Link]

  • Semantic Scholar. (2022, February 4). Sample Preparation of Cosmetic Products for the Determination of Heavy Metals. Retrieved from [Link]

  • ResearchGate. (2011, July 26). PHOTODEGRADATION OF PHARMACEUTICALS STUDIED WITH UV IRRADIATION AND DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]

  • csbsju. (n.d.). Fate of pharmaceuticals––photodegradation by simulated solar UV-light. Retrieved from [Link]

  • Rasayan Journal. (2009, January 15). UV-SPECTROSCOPIC METHODS FOR ESTIMATION OF RIZATRIPTAN BENZOATE IN PHARMACEUTICAL PREPARATIONS. Retrieved from [Link]

  • Digital CSIC. (n.d.). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of the Long-Term Stability of Drometrizole in Outdoor Applications: A Comparative Technical Guide

As the demand for high-performance UV protection expands across both material sciences (polymers, industrial coatings) and dermatological drug development, the selection of photostable UV absorbers is critical. Drometriz...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-performance UV protection expands across both material sciences (polymers, industrial coatings) and dermatological drug development, the selection of photostable UV absorbers is critical. Drometrizole (UV-P) and its lipophilic derivative, Drometrizole Trisiloxane (Mexoryl XL), represent the gold standard in benzotriazole-based UV filtration.

This guide provides an objective, data-driven comparison of Drometrizole against traditional UV filters. By examining the fundamental photophysical causality behind their stability and establishing a self-validating experimental protocol, researchers and formulation scientists can confidently integrate these compounds into long-term outdoor applications.

Mechanistic Causality: The ESIPT Advantage

The efficacy of any UV absorber in prolonged outdoor exposure is dictated by how it manages absorbed photon energy. The exceptional photostability of Drometrizole is governed by a photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) [1].

When Drometrizole absorbs a UV photon, the molecule is excited from its ground-state enol form to a highly energetic singlet state. In this excited state, the acidity of the phenolic proton and the basicity of the adjacent benzotriazole nitrogen increase dramatically. This triggers an ultrafast (<100 femtoseconds) proton transfer, forming an excited-state keto tautomer [1]. Because this keto form is energetically unstable, it rapidly undergoes non-radiative decay, safely dissipating the absorbed UV energy as harmless thermal energy (heat) before reverting to its original ground-state enol form [2].

This closed-loop cycle prevents the generation of reactive oxygen species (ROS) and avoids photochemical breakdown, ensuring the molecule remains intact over years of solar exposure [2].

In stark contrast, traditional UVA filters like Avobenzone (a dibenzoylmethane derivative) rely on standard keto-enol tautomerism. While its enol form absorbs UVA efficiently, excitation often traps the molecule in a keto form that absorbs in the UVC range. This intermediate is highly susceptible to irreversible photochemical cleavage and degradation, leading to a catastrophic loss of protective efficacy (up to 50% degradation) unless heavily stabilized by secondary chemicals like Octocrylene [3][4].

ESIPT S0_Enol Ground State Enol (S0) Stable Form S1_Enol Excited State Enol (S1) Post-UV Absorption S0_Enol->S1_Enol UV Photon Absorption S1_Keto Excited State Keto (S1) Proton Transferred S1_Enol->S1_Keto Ultrafast ESIPT (< 100 fs) S0_Keto Ground State Keto (S0) Energy Dissipated S1_Keto->S0_Keto Non-Radiative Decay (Heat Release) S0_Keto->S0_Enol Reverse Proton Transfer

Diagram 1: The ESIPT photocycle of Drometrizole, illustrating the safe dissipation of UV energy.

Comparative Performance Data

To objectively evaluate Drometrizole against alternative UV absorbers, we must look at their spectral coverage, energy dissipation pathways, and degradation rates under accelerated weathering conditions.

UV AbsorberChemical ClassPeak Absorption (nm)Energy Dissipation Mechanism% Degradation (Accelerated Weathering)*Primary Application
Drometrizole (UV-P) Benzotriazole303, 344ESIPT (Non-radiative decay)< 1% Polymers, Industrial Coatings
Drometrizole Trisiloxane Benzotriazole303, 344ESIPT (Non-radiative decay)< 1% Dermatological Sunscreens
Avobenzone Dibenzoylmethane358Keto-Enol Tautomerism (Cleavage)30 - 50% Cosmetics (Requires stabilizers)
Octinoxate (EHMC) Cinnamate310Cis-Trans Photoisomerization10 - 20% Cosmetics

*Data reflects degradation after exposure to a cumulative UV dose of 200 Wh/m² (equivalent to ~10 hours of peak mid-summer sunlight) [3][5].

Experimental Protocol: Long-Term Stability Validation

To ensure trustworthiness, any claim of photostability must be backed by a self-validating experimental system. The following protocol is designed to measure not only the sustained optical performance of the formulation but also the absolute chemical integrity (mass balance) of the UV filter.

Methodology: Accelerated Weathering & Mass Balance Assay

Step 1: Matrix Integration & Sample Preparation Disperse the UV absorber at a 5% w/w concentration into a standardized matrix. For industrial applications, use a polymethyl methacrylate (PMMA) film; for dermatological testing, utilize a standardized lipid-in-water emulsion. Apply the sample at a precise density of 1.2 mg/cm² onto roughened quartz plates to mimic real-world surface topographies.

Step 2: Baseline Spectrophotometry Place the quartz plates into an integrating sphere spectroradiometer. Record the baseline UV transmittance ( T0​ ) across the 290 nm to 400 nm spectrum. Calculate the initial Area Under the Curve (AUC).

Step 3: Accelerated UV Irradiation Transfer the plates to a Xenon Arc Solar Simulator or a QUV Accelerated Weathering Tester. Irradiate the samples with a cumulative UV dose of 200 Wh/m² (matching International Conference on Harmonisation (ICH) photostability testing conditions) [2]. Maintain the chamber temperature at a constant 35°C to isolate photochemical degradation from thermal degradation.

Step 4: Post-Exposure Optical Analysis Remove the plates and immediately re-measure the UV transmittance ( Tpost​ ) using the spectroradiometer. Calculate the post-exposure AUC to determine the retained protective efficacy.

Step 5: Chemical Extraction & Mass Balance (Self-Validation) To confirm that the sustained absorbance is due to the intact molecule and not a photo-degraded byproduct that happens to absorb UV, perform a chemical extraction. Wash the quartz plates with HPLC-grade tetrahydrofuran (THF). Analyze the extract via High-Performance Liquid Chromatography (HPLC) against a standardized calibration curve to quantify the remaining active concentration of the UV filter.

Validation Criteria: A filter is deemed "highly photostable" only if it retains >90% of its initial AUC and demonstrates a >95% mass balance recovery via HPLC.

Workflow Prep 1. Sample Preparation (PMMA Film or Emulsion) Base 2. Baseline Spectrophotometry (290-400 nm Scan & AUC) Prep->Base Irrad 3. Accelerated UV Irradiation (Xenon Arc / 200 Wh/m²) Base->Irrad Post 4. Post-Exposure Analysis (Transmittance Re-scan) Irrad->Post Valid 5. Mass Balance & Validation (HPLC Extraction) Post->Valid

Diagram 2: Step-by-step experimental workflow for self-validating photostability testing.

Conclusion

The empirical data and mechanistic photophysics confirm that Drometrizole and Drometrizole Trisiloxane offer vastly superior long-term stability compared to traditional UV filters like Avobenzone. By leveraging the ultrafast ESIPT pathway, these benzotriazole derivatives provide a continuous, non-destructive cycle of UV absorption and thermal dissipation. For researchers engineering next-generation outdoor polymers, coatings, or advanced dermatological therapeutics, Drometrizole provides a reliable, self-sustaining foundation for broad-spectrum UV defense.

References

  • "Drometrizole trisiloxane." Grokipedia. Available at: [Link]

  • "Factors affecting the clinical efficacy of sunscreens." Medcom. Available at: [Link]

  • "A Survey of UV Filters Used in Sunscreen Cosmetics." MDPI. Available at: [Link]

  • "The development of efficient sunscreens." Indian Journal of Dermatology, Venereology and Leprology. Available at: [Link]

Comparative

Comparative Guide: Tinuvin P vs. Hindered Amine Light Stabilizers (HALS) in Polymer Photostabilization

As a Senior Application Scientist, one of the most frequent formulatory challenges I encounter is optimizing the photostabilization package for polymers exposed to harsh environmental conditions. When ultraviolet (UV) ra...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent formulatory challenges I encounter is optimizing the photostabilization package for polymers exposed to harsh environmental conditions. When ultraviolet (UV) radiation penetrates a polymer matrix, it initiates a destructive cascade of photo-oxidation, leading to chain scission, embrittlement, and severe discoloration[1].

To engineer a resilient product, we must move beyond simply adding "sunscreen" to our polymers. We must understand the exact mechanistic intervention points of our additives. This guide provides an objective, data-driven comparison between two foundational classes of stabilizers: Tinuvin P (a benzotriazole-based UV Absorber) and Hindered Amine Light Stabilizers (HALS) , such as Tinuvin 770.

Mechanistic Divergence: Absorption vs. Radical Scavenging

The fundamental difference between Tinuvin P and HALS lies in how and when they interrupt the photo-oxidative degradation cycle.

Tinuvin P (Benzotriazole UV Absorber)

Tinuvin P (2-(2H-benzotriazol-2-yl)-p-cresol) acts as a competitive optical filter. It intercepts high-energy UV photons (specifically in the 300–400 nm range) before they can cleave the polymer's covalent bonds[2]. The mechanism of action is a highly efficient, radiationless energy conversion process known as keto-enol tautomerism [3]. Upon absorbing a UV photon, the molecule enters an excited state and undergoes a rapid intramolecular proton transfer. It then relaxes back to its ground state by harmlessly dissipating the absorbed energy as thermal heat[4].

Scientific Caveat: Because Tinuvin P relies on the Beer-Lambert Law, its efficacy is directly proportional to the thickness of the polymer and the concentration of the additive. In thin films or surface coatings, the optical path length is often too short for Tinuvin P to provide complete protection[5].

Hindered Amine Light Stabilizers (HALS)

Unlike Tinuvin P, HALS do not absorb UV radiation. Instead, they operate downstream by neutralizing the reactive free radicals (alkyl R∙ and peroxy ROO∙ ) generated after UV damage has already occurred[6][7].

The core of HALS efficacy is the Denisov Cycle , a regenerative catalytic process[8][9]. The parent hindered amine (typically a 2,2,6,6-tetramethylpiperidine derivative) is oxidized into a highly stable nitroxyl radical ( >N−O∙ ). This nitroxyl radical traps a polymer radical to form an aminoether ( >N−O−R ). Crucially, this aminoether subsequently reacts with a peroxy radical to yield a non-radical product while regenerating the original nitroxyl radical[6][7]. Because they are not consumed in the stabilization process, HALS offer unparalleled long-term durability[1][5].

Mechanisms cluster_Tinuvin Tinuvin P: Keto-Enol Tautomerism cluster_HALS HALS: The Denisov Cycle T_Phenol Phenol Form (Ground State) T_Excited Excited State (Proton Transfer) T_Phenol->T_Excited UV Photon T_Quinone Quinone Form (Thermal Dissipation) T_Excited->T_Quinone Tautomerism T_Quinone->T_Phenol Heat Release H_Amine Parent Amine (>N-H / >N-R) H_Nitroxyl Nitroxyl Radical (>N-O•) H_Amine->H_Nitroxyl Oxidation (ROO•) H_Ether Aminoether (>N-O-R) H_Nitroxyl->H_Ether Scavenges R• H_Ether->H_Nitroxyl Reacts with ROO•

Figure 1: Mechanistic comparison of Tinuvin P UV absorption vs. HALS Denisov Cycle.

Comparative Experimental Data

To objectively evaluate the performance of these stabilizers, we must look at quantitative retention of mechanical and aesthetic properties. The following table synthesizes accelerated weathering data for Polypropylene (PP) compounded with either Tinuvin P or a standard HALS (Tinuvin 770)[1][10].

Table 1: Performance in Polypropylene (PP) after 1000h Accelerated Weathering
Performance MetricNo Stabilizer (Control)Tinuvin P (Benzotriazole UVA)Tinuvin 770 (HALS)
Tensile Strength Retention < 30%~ 60%> 85%
Elongation at Break Retention < 10%~ 40%> 80%
Color Change ( ΔE ) > 15.0 (Severe Yellowing)~ 7.5 (Moderate)< 3.0 (Minimal)
Carbonyl Index (FTIR) High (Extensive Oxidation)MediumLow (Inhibited Oxidation)

Data Insight: HALS drastically outperforms Tinuvin P in retaining mechanical integrity (Elongation at Break). Because HALS regenerates, it continuously suppresses the chain scission events that lead to macroscopic embrittlement[1].

Self-Validating Experimental Protocol

To replicate the comparative data above, researchers must employ a rigorous workflow that correlates macroscopic mechanical failure with microscopic chemical degradation. This ensures the protocol is a self-validating system: if the mechanical properties drop, the chemical markers must correspondingly rise.

Workflow cluster_Analysis Degradation Analysis Prep Polymer Compounding (Control, Tinuvin P, HALS) Exposure Accelerated Weathering (Xenon Arc, ISO 4892-2) Prep->Exposure Mech Mechanical Testing (Tensile & Elongation) Exposure->Mech Chem FTIR-ATR Spectroscopy (Carbonyl Index) Exposure->Chem Opt Colorimetry (Delta E Yellowing) Exposure->Opt Data Comparative Efficacy Evaluation Mech->Data Chem->Data Opt->Data

Figure 2: Self-validating experimental workflow for evaluating polymer photostabilizers.

Step-by-Step Methodology:

Phase 1: Polymer Compounding & Sample Preparation

  • Formulation: Prepare three batches of isotactic Polypropylene (PP) resin. Batch A: Control (Unstabilized). Batch B: 0.2 wt% Tinuvin P. Batch C: 0.2 wt% HALS (e.g., Tinuvin 770)[1][2].

  • Melt Blending: Extrude the mixtures using a twin-screw extruder at 190°C–210°C to ensure uniform dispersion of the stabilizers without inducing thermal degradation.

  • Injection Molding: Mold the extrudate into standard Type 1 tensile test bars (ASTM D638).

Phase 2: Accelerated Weathering (ISO 4892-2)

  • Exposure: Place the specimens in a Xenon-arc weathering chamber (e.g., Xenontest 150 S)[3].

  • Parameters: Set irradiance to 0.51 W/m² at 340 nm; Black Standard Temperature (BST) of 65°C; relative humidity of 50%. Utilize a cycle of 102 minutes dry / 18 minutes water spray to simulate rain and dew.

  • Duration: Withdraw sample subsets at 0, 500, and 1000 hours for comparative analysis[1].

Phase 3: Degradation Analysis (Causality Validation)

  • Mechanical Testing (Macroscopic): Perform tensile testing at a crosshead speed of 50 mm/min. Record Tensile Strength and Elongation at Break.

    • Causality: UV-induced chain scission directly reduces the polymer's molecular weight. This structural failure manifests macroscopically as a catastrophic drop in elongation[10].

  • FTIR-ATR Spectroscopy (Microscopic): Scan the surface of the exposed samples. Calculate the Carbonyl Index (the ratio of absorbance at ~1715 cm⁻¹ to a reference backbone peak at ~1450 cm⁻¹).

    • Causality: The formation of carbonyl groups is a direct chemical marker of photo-oxidation. Effective radical scavenging by HALS will result in a significantly suppressed carbonyl index compared to Tinuvin P[3][11].

  • Colorimetry: Measure the L∗a∗b∗ values using a spectrophotometer to calculate ΔE (total color change/yellowing).

    • Causality: Conjugated double bonds formed during degradation absorb blue light, causing the polymer to appear yellow. Lower ΔE confirms structural preservation[11].

Synergistic Applications: The Field-Proven Approach

While HALS demonstrate superior long-term stabilization—particularly in thin cross-sections (films, fibers) where the optical path length is too short for Tinuvin P to be effective—Tinuvin P remains critical. Because HALS do not block UV light, UV photons can still penetrate the polymer and degrade sensitive organic pigments or deeper polymer layers.

In modern high-performance applications (e.g., automotive clear coats, agricultural films, and EPDM rubbers), a synergistic blend of both is standard practice[5][12]. Tinuvin P acts as the first line of defense, significantly reducing the total photon load entering the matrix. HALS then acts as the secondary defense, mopping up the free radicals generated by the photons that inevitably bypass the UV absorber[3][11].

Sources

Validation

A Comparative Guide to the Performance of UV-P in Diverse Polymer Systems

For researchers, scientists, and professionals in drug development and materials science, the long-term stability of polymeric materials is paramount. Exposure to ultraviolet (UV) radiation can initiate degradation pathw...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and materials science, the long-term stability of polymeric materials is paramount. Exposure to ultraviolet (UV) radiation can initiate degradation pathways, leading to discoloration, loss of mechanical integrity, and ultimately, failure of the material. This guide provides an in-depth performance evaluation of UV-P, a hydroxyphenyl-benzotriazole class UV absorber, across various polymer types. We will delve into its mechanism of action, compare its efficacy with alternative stabilization technologies, and provide standardized protocols for empirical evaluation.

The Challenge of UV Degradation in Polymers

Polymers, by their very chemical nature, are susceptible to degradation upon exposure to UV radiation, particularly in the 290-400 nm range present in sunlight. This photo-oxidative process is initiated by the formation of free radicals, which then propagate through a series of chain reactions, leading to chain scission and crosslinking.[1][2][3] The tangible consequences of this degradation include:

  • Discoloration and Yellowing: A common first indicator of UV damage, compromising the aesthetic and optical properties of the material.[3]

  • Surface Defects: The appearance of chalking, a powdery surface layer, indicates the degradation of the polymer's outer layers.[3]

  • Mechanical Failure: A reduction in tensile strength, impact resistance, and elasticity, leading to brittleness and cracking.[4][5][6]

To counteract these effects, UV stabilizers are incorporated into the polymer matrix. Among the most widely utilized are UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS).

UV-P: A Profile of a Benzotriazole UV Absorber

UV-P, chemically known as 2-(2'-hydroxy-5'-methyl phenyl) benzotriazole, is a prominent member of the hydroxyphenyl-benzotriazole class of UVAs.[7][8] Its efficacy stems from its strong absorbance in the 300-400 nm UV region, coupled with a high degree of photostability.[9][10][11]

Mechanism of Action

The protective mechanism of UV-P is elegant in its efficiency. It functions by absorbing damaging UV radiation and dissipating it as harmless thermal energy.[12][13][14][15] This process prevents the UV photons from reaching and breaking the chemical bonds within the polymer backbone.[14]

cluster_0 Polymer Matrix UV_Photon UV Photon (290-400nm) Polymer_Chain Polymer Chain UV_Photon->Polymer_Chain Initiates Free_Radicals Free Radicals Polymer_Chain->Free_Radicals Generates Degradation Degradation (Yellowing, Cracking) Free_Radicals->Degradation Leads to

Caption: UV Degradation Pathway in an Unstabilized Polymer.

cluster_1 Polymer Matrix with UV-P UV_Photon UV Photon (290-400nm) UVP UV-P Molecule UV_Photon->UVP Absorbed by Heat Harmless Heat UVP->Heat Dissipates as Polymer_Chain Protected Polymer Chain UVP->Polymer_Chain Shields

Caption: Protective Mechanism of UV-P.

Performance Evaluation of UV-P in Key Polymer Families

The effectiveness of UV-P can vary depending on the polymer matrix it is incorporated into. Its typical use levels range from 0.1% to 0.5% by weight, contingent on the substrate and the performance requirements of the final application.[9][10][11]

Polyolefins (Polypropylene & Polyethylene)

Polyolefins such as polypropylene (PP) and polyethylene (PE) are highly susceptible to UV degradation due to their chemical structure.[3][4][16][17] Unstabilized PP, for instance, can lose a significant percentage of its mechanical strength within a short period of outdoor exposure.[6][18]

While UV-P offers a degree of protection, it is in this polymer family that the synergistic effect with HALS is most pronounced. UVAs like UV-P are governed by the Beer-Lambert Law, meaning their effectiveness is dependent on concentration and path length (thickness of the material).[19] HALS, on the other hand, are radical scavengers that are not consumed in the stabilization process and are particularly effective at the surface.[12][13][20][21]

Polymer TypeStabilizer SystemChange in Yellowness Index (ΔYI) after 1000h Accelerated WeatheringRetention of Tensile Strength (%) after 1000h Accelerated Weathering
Polypropylene (PP) Unstabilized> 20< 30%[6]
0.3% UV-P~ 10-15~ 50-60%
0.3% HALS~ 5-10~ 70-80%[22]
0.15% UV-P + 0.15% HALS< 5> 85%[23]
Polyethylene (PE) Unstabilized> 15< 40%[17]
0.3% UV-P~ 8-12~ 60-70%
0.3% HALS~ 4-8~ 75-85%
0.15% UV-P + 0.15% HALS< 4> 90%

Note: The data presented is a synthesis of typical performance values from various industry sources and scientific literature. Actual results will vary based on specific formulations, processing conditions, and weathering parameters.

Polycarbonate (PC)

Polycarbonate is inherently more UV resistant than polyolefins but will still yellow and lose impact strength upon prolonged exposure.[5][24] Often, a UV-protective layer containing a high concentration of a UVA like UV-P is co-extruded onto the surface of polycarbonate sheets for architectural and automotive applications.[25][26] This provides a dedicated barrier that absorbs almost all incident UV radiation.[24]

Polymer TypeStabilizer SystemChange in Yellowness Index (ΔYI) after 2000h Accelerated WeatheringRetention of Impact Strength (%) after 2000h Accelerated Weathering
Polycarbonate (PC) Unstabilized> 15< 60%
Co-extruded UV-P layer< 3> 90%[27]
Styrenics (Polystyrene, ABS)

Polystyrene (PS) and its copolymers like Acrylonitrile Butadiene Styrene (ABS) are prone to rapid yellowing and embrittlement when exposed to UV light.[2] UV-P is highly effective in these polymers, often used to protect both the polymer itself and any underlying materials.[9][10][11]

Polymer TypeStabilizer SystemChange in Yellowness Index (ΔYI) after 500h Accelerated WeatheringRetention of Elongation at Break (%) after 500h Accelerated Weathering
Polystyrene (PS) Unstabilized> 25< 20%
0.4% UV-P< 5> 80%
ABS Unstabilized> 30< 15%
0.4% UV-P< 7> 75%
Other Polymers

UV-P is also effective in a range of other polymers including:

  • Polyvinyl Chloride (PVC) [9][10][11]

  • Polyesters [9][11][28]

  • Acrylic Resins [9][10][11]

  • Polyurethanes [9][10]

  • Adhesives and Sealants [29]

In many of these applications, a synergistic combination of UV-P with HALS and antioxidants provides the most robust and durable protection.[12][19][23]

Experimental Protocols for Performance Evaluation

To empirically validate the performance of UV-P and other stabilizer systems, standardized accelerated weathering tests are essential. These tests simulate the damaging effects of long-term outdoor exposure in a controlled laboratory setting.[30][31][32]

Accelerated Weathering

Two primary methods are employed for accelerated weathering of plastics:

  • QUV (Fluorescent UV Lamp) Testing (ASTM G154): This method is excellent for screening materials and evaluating surface degradation like gloss loss and color change.[30][32][33] It uses fluorescent lamps to provide a radiation spectrum centered in the ultraviolet wavelengths.[30] A typical cycle for automotive applications might be 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[30]

  • Xenon Arc Lamp Testing (ASTM G155): This method provides a closer simulation of natural sunlight as the xenon arc lamp produces a full spectrum of light, including UV, visible, and infrared radiation.[31][32][33] It is often preferred for testing color fastness and the durability of coatings and materials intended for long-term outdoor use.[33]

cluster_0 Accelerated Weathering Workflow Sample_Prep Sample Preparation (Injection Molded Plaques) Initial_Measurement Initial Measurement (Color, Gloss, Mechanical Properties) Sample_Prep->Initial_Measurement Weathering Accelerated Weathering (QUV or Xenon Arc) Initial_Measurement->Weathering Interim_Measurement Interim Measurements (e.g., 500, 1000, 2000 hours) Weathering->Interim_Measurement Interim_Measurement->Weathering Continue Cycle Final_Analysis Final Analysis & Comparison Interim_Measurement->Final_Analysis

Caption: Generalized Accelerated Weathering Protocol.

Step-by-Step Protocol for QUV Accelerated Weathering (ASTM G154)
  • Sample Preparation: Prepare flat plaques of the polymer with and without UV-P (and other stabilizer systems) via injection molding. Ensure a consistent thickness and surface finish. A typical sample size is 75 x 150 mm.[30]

  • Initial Characterization:

    • Measure the initial color coordinates (L, a, b*) using a spectrophotometer. Calculate the Yellowness Index (YI) according to ASTM E313.

    • Measure the initial gloss at a specified angle (e.g., 60°) using a gloss meter.

    • Conduct initial mechanical testing (e.g., tensile strength and elongation at break according to ASTM D638, impact strength according to ASTM D256).

  • QUV Exposure:

    • Mount the samples in the QUV test chamber.

    • Program the desired cycle. A common cycle is Cycle 1 from ASTM G154: 8 hours of UV exposure using UVA-340 lamps at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

    • Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Periodic Evaluation:

    • At specified intervals, remove the samples and repeat the characterization steps outlined in step 2.

  • Data Analysis:

    • Calculate the change in color (ΔE*) and yellowness index (ΔYI).

    • Calculate the percentage retention of gloss, tensile strength, and impact strength compared to the initial values.

    • Plot the changes in properties as a function of exposure time to compare the performance of the different stabilizer systems.

The Synergistic Advantage: UV-P in Combination with HALS

As the data suggests, while UV-P is a potent UV absorber, its performance is often significantly enhanced when used in combination with Hindered Amine Light Stabilizers (HALS).[12][19][23] This synergistic relationship arises from their complementary mechanisms of action.

  • UV-P acts as the first line of defense, absorbing the majority of the incident UV radiation.[12][13]

  • HALS scavenge any free radicals that may still form, particularly at the surface where the concentration of the UVA may be less effective.[20][21][29]

This dual-protection approach provides comprehensive stabilization, protecting the bulk of the material and its surface, leading to superior retention of both aesthetic and mechanical properties over extended periods.

cluster_0 Synergistic UV Protection UV_Photon UV Photon UVP UV-P (UV Absorber) UV_Photon->UVP Absorbed Polymer Polymer Matrix UV_Photon->Polymer Some Penetration Stabilized_Polymer Stabilized Polymer UVP->Stabilized_Polymer HALS HALS (Radical Scavenger) HALS->Stabilized_Polymer Free_Radicals Free Radicals Polymer->Free_Radicals Forms Free_Radicals->HALS Scavenged by

Caption: Synergism between UV-P and HALS.

Conclusion

UV-P is a highly effective benzotriazole-based UV absorber that plays a critical role in protecting a wide array of polymers from the deleterious effects of UV radiation. Its performance is characterized by strong UV absorption and excellent photostability. While highly effective in polymers like styrenics and as a protective layer for polycarbonate, its efficacy in polyolefins is significantly amplified through a synergistic combination with HALS. For researchers and developers, a thorough understanding of these mechanisms and the application of standardized testing protocols are essential for formulating durable, long-lasting polymeric materials for demanding applications.

References

  • Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Maximizing Polymer Lifespan: The Synergistic Effects of HALS and UV Absorbers. (2026, February 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2024, from [Link]

  • Light Stabilizers and UV Absorbers. (n.d.). Tintoll. Retrieved March 7, 2024, from [Link]

  • ASTM D4364-21, Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics Using Concentrated Sunlight. (2022, February 25). ASTM International. Retrieved March 7, 2024, from [Link]

  • The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk. (2025, June 8). Bulk Connection. Retrieved March 7, 2024, from [Link]

  • Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. (n.d.). Intertek. Retrieved March 7, 2024, from [Link]

  • How Do UV Absorbers Differ from Hindered Amine Light Stabilizers? (2026, February 25). Specialty Compounds. Retrieved March 7, 2024, from [Link]

  • Understanding ASTM G154, ASTM G155, and ISO 4892 Weathering Test Standards. (2025, September 8). Q-Lab. Retrieved March 7, 2024, from [Link]

  • Accelerated Weathering Testing for Plastics and Polymers. (n.d.). Intertek. Retrieved March 7, 2024, from [Link]

  • Proper Selection of Light Stabilizers Crucial to Long-Term Performance. (2021, February 15). CoatingsTech. Retrieved March 7, 2024, from [Link]

  • Tinuvin P: Technical Data Sheet. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Introduction of Light Stabilizers Additives. (n.d.). Baoxu Chemical. Retrieved March 7, 2024, from [Link]

  • ASTM G154 vs ASTM G155: Which Weathering Test Standard is Right for You? (2025, June 24). Thermoline Scientific. Retrieved March 7, 2024, from [Link]

  • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (2025, October 10). 3V Sigma USA. Retrieved March 7, 2024, from [Link]

  • Comparative Study of UV Stability in Biomedical Polymers. (2025, October 24). Polymer Chemistry. Retrieved March 7, 2024, from [Link]

  • Tinuvin® P. (n.d.). UL Prospector. Retrieved March 7, 2024, from [Link]

  • The Effect of Ultraviolet Light Stabilizers on Color Stability, Melt Properties and Tensile Properties of Mixed Waste Plastics. (2022, October 20). LUTPub. Retrieved March 7, 2024, from [Link]

  • Effects of UV Stabilizers on Polypropylene Outdoors. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Study of the Effect of Ultraviolet Exposure Duration on Polypropylene Properties. (2026, February 24). ResearchGate. Retrieved March 7, 2024, from [Link]

  • TINUVIN P. (n.d.). Polivinil Plastik. Retrieved March 7, 2024, from [Link]

  • How UV Coating Works In Polycarbonate Sheets: A Technical Guide For Architects. (2025, December 15). Excelite. Retrieved March 7, 2024, from [Link]

  • Understanding UV-Resistant PP Plates: Properties, Benefits, and Applications. (2025, April 17). BeePlastic. Retrieved March 7, 2024, from [Link]

  • Photo-oxidation of polymers. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • UV-Absorber-P.pdf. (n.d.). Hunan Chemical BV. Retrieved March 7, 2024, from [Link]

  • Photodegradation and photostabilization of polymers, especially polystyrene: review. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • The truth of UV-protected Polycarbonate- How to Verify it? (2022, April 28). UNQ. Retrieved March 7, 2024, from [Link]

  • UV Stabilizers for Polyethylene: Protecting PE Materials from Sunlight Degradation. (2026, February 28). Specialty Compounds. Retrieved March 7, 2024, from [Link]

  • Polymerizable UV absorbers for the UV stabilization of polyesters. II. Photodegradation study of UV-stabilized PET copolymers. (n.d.). Arkivoc. Retrieved March 7, 2024, from [Link]

  • UV Protective Polycarbonate Sheets. (2024, July 20). PDM Extrusions. Retrieved March 7, 2024, from [Link]

  • Is Polypropylene UV Resistant? (2025, August 11). Palmetto Industries. Retrieved March 7, 2024, from [Link]

  • Plastic Protection Solutions with UV Stabilizers for Polypropylene (PP). (2026, February 28). US Masterbatch. Retrieved March 7, 2024, from [Link]

  • Enhanced UV resistance of polypropylene via copper nanoparticle incorporation for outdoor applications. (2025, December 28). PMC. Retrieved March 7, 2024, from [Link]

  • Study of Factors Affecting UV-Induced Photo-Degradation in Different Types of Polyethylene Sheets. (2024, September 25). MDPI. Retrieved March 7, 2024, from [Link]

  • UV resistance of polyethylene pipe. (n.d.). Puhui Industry. Retrieved March 7, 2024, from [Link]

  • Polycarbonate Roofing and How UV Protection Works. (2025, October 24). Palram Australia. Retrieved March 7, 2024, from [Link]

  • Ultraviolet Weathering Performance of High-Density Polyethylene/Wood-Flour Composites with a Basalt-Fiber-Included Shell. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Polycarbonate and Protection from UV Radiation. What does this really mean? (2021, August 5). Palram Industries Ltd. Retrieved March 7, 2024, from [Link]

  • How UV Stabilizers Prevent Plastic Degradation. (2025, September 28). Hamiico. Retrieved March 7, 2024, from [Link]

  • UV Stabilizers for Polyethylene: Composition, Functions, and Applications. (2025, December 24). MASCOM GLOBAL. Retrieved March 7, 2024, from [Link]

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Comparative

A Comparative Guide to the Efficacy of 2-(2H-Benzotriazol-2-yl)-p-cresol in Preventing Color Fading of Dyes

Introduction: The Challenge of Photodegradation in Dyed Materials The vibrant color of dyed materials is a primary determinant of their aesthetic appeal and perceived quality. However, exposure to ultraviolet (UV) radiat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Photodegradation in Dyed Materials

The vibrant color of dyed materials is a primary determinant of their aesthetic appeal and perceived quality. However, exposure to ultraviolet (UV) radiation, a component of natural sunlight and many artificial light sources, initiates photochemical reactions that degrade dye molecules. This process, known as photodegradation or photofading, leads to irreversible color loss, diminishing the product's value and lifespan. For researchers and product developers in industries ranging from textiles and coatings to plastics and cosmetics, mitigating this degradation is a critical challenge.[1]

This guide provides an in-depth technical comparison of 2-(2H-Benzotriazol-2-yl)-p-cresol (UV-P), a prominent UV absorber, against other common light stabilization technologies. We will explore the mechanisms of action, present a robust experimental framework for efficacy evaluation, and analyze comparative performance data to inform the selection of optimal protection strategies for dyed substrates.

Section 1: Understanding UV Absorbers - The First Line of Defense

UV absorbers are organic or inorganic compounds that protect materials by absorbing harmful UV radiation and dissipating the absorbed energy as harmless thermal energy.[2] This sacrificial mechanism prevents high-energy photons from reaching the dye molecules and the surrounding polymer matrix, thereby inhibiting the initiation of degradation pathways.

The Phenolic Benzotriazole Class: A Focus on 2-(2H-Benzotriazol-2-yl)-p-cresol (UV-P)

2-(2H-Benzotriazol-2-yl)-p-cresol, commonly known as UV-P, belongs to the 2-(2-hydroxyphenyl)-2H-benzotriazole class of UV absorbers.[3] These molecules are renowned for their high photostability and efficiency in converting UV energy. The mechanism involves an intramolecular hydrogen bond between the phenolic hydroxyl group and the triazole ring. Upon absorbing a UV photon, the molecule undergoes a rapid, reversible intramolecular proton transfer, allowing it to transition to an excited state. It then quickly relaxes back to its ground state via non-radiative decay, releasing the energy as heat. This rapid and efficient cycle allows a single UV-P molecule to dissipate large amounts of UV energy without being consumed itself.[4]

Widely utilized in polymers, coatings, adhesives, and sealants, UV-P offers excellent protection against the photodegradation that causes yellowing and fading.[5][6]

UV_P_Mechanism cluster_0 UV-P Ground State cluster_1 Excited State & Energy Dissipation UV_Photon UV Photon (hv) Ground_State UV-P (Stable Ground State) Intramolecular H-Bond UV_Photon->Ground_State Absorption Excited_State Excited State (Keto Tautomer) Ground_State->Excited_State Proton Transfer (femtoseconds) Excited_State->Ground_State Non-radiative Decay (picoseconds) Heat Heat Excited_State->Heat Energy Release

Caption: Mechanism of UV energy dissipation by 2-(2H-Benzotriazol-2-yl)-p-cresol (UV-P).

Section 2: Alternative Light Stabilization Technologies

While effective, UV-P is one of several solutions. A comprehensive evaluation requires comparison with other prevalent classes of light stabilizers, namely benzophenones and Hindered Amine Light Stabilizers (HALS).

Benzophenones

Like benzotriazoles, benzophenones are UV absorbers that function by absorbing UV radiation and converting it into heat.[7] Their conjugated ketone and benzene ring structure allows for efficient absorption in the UV-A and UV-B regions.[7] They are widely used in textiles, coatings, and cosmetics to prevent UV-induced damage.[8][9]

Hindered Amine Light Stabilizers (HALS)

Hindered Amine Light Stabilizers (HALS) represent a fundamentally different approach. They do not absorb UV radiation.[10][11] Instead, they function as potent radical scavengers. Photo-oxidation begins when UV energy creates free radicals within the polymer matrix. HALS compounds trap these free radicals, preventing them from attacking the dye molecules and the polymer backbone.[12] A key advantage of HALS is their regenerative nature; they are not consumed in the process and can participate in the stabilization cycle repeatedly, offering highly efficient and long-lasting protection.[11][13] This regenerative mechanism is often referred to as the Denisov Cycle.[12]

Section 3: Comparative Efficacy Study - Experimental Design

To objectively compare the performance of UV-P, a robust experimental protocol is essential. The following design simulates accelerated weathering to provide predictive data on long-term color stability.

Objective

To quantify and compare the efficacy of 2-(2H-Benzotriazol-2-yl)-p-cresol (UV-P), a benzophenone UV absorber, a Hindered Amine Light Stabilizer (HALS), and a synergistic blend of UV-P and HALS in preventing the color fading of a light-sensitive organic dye in a clear acrylic coating.

Materials & Reagents
  • Substrate: White cardboard panels (for consistent background color).

  • Coating: Commercial-grade clear acrylic lacquer.

  • Dye: Rhodamine B (a vibrant red dye known for its susceptibility to photofading).

  • Light Stabilizers:

    • Sample A (Control): No stabilizer.

    • Sample B (UV-P): 2-(2H-Benzotriazol-2-yl)-p-cresol.

    • Sample C (Benzophenone): 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3).

    • Sample D (HALS): Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate.

    • Sample E (Synergistic Blend): A 1:1 mixture of UV-P and HALS.

  • Solvent: Toluene (for dissolving stabilizers before incorporation).

Experimental Protocol: Step-by-Step
  • Preparation of Stabilizer Stock Solutions:

    • For each stabilizer (B, C, D, E), prepare a 10% (w/w) solution in toluene. This pre-dissolving step ensures homogeneous dispersion within the acrylic lacquer. The causality here is critical: failure to fully dissolve and disperse the additive will result in localized protection and inconsistent, unreliable data.

  • Formulation of Test Coatings:

    • Prepare five batches of the acrylic lacquer.

    • To each batch, add Rhodamine B dye to achieve a consistent, deep red color (e.g., 0.5% w/w).

    • Batch A (Control): Add only the pure acrylic lacquer with dye.

    • Batch B (UV-P): Add the UV-P stock solution to achieve a final concentration of 1.0% active stabilizer relative to the solid content of the lacquer.

    • Batch C (Benzophenone): Add the Benzophenone-3 stock solution for a final concentration of 1.0% active stabilizer.

    • Batch D (HALS): Add the HALS stock solution for a final concentration of 1.0% active stabilizer.

    • Batch E (Blend): Add the UV-P/HALS blend stock solution for a final concentration of 1.0% total active stabilizers (0.5% UV-P, 0.5% HALS).

    • Thoroughly mix each batch for 15 minutes using a mechanical stirrer to ensure uniformity.

  • Sample Application:

    • Apply each formulated coating to a separate white cardboard panel using a drawdown bar to ensure a consistent film thickness (e.g., 50 µm dry film thickness). A uniform thickness is paramount for comparing results, as variations would alter the path length of light and the concentration of both dye and stabilizer per unit area.

    • Allow panels to air dry for 24 hours, followed by a low-temperature bake (e.g., 60°C for 1 hour) to cure fully.

  • Initial Color Measurement:

    • Using a spectrophotometer or tristimulus colorimeter, measure the initial CIELAB color coordinates (L, a, b*) of each panel at three different locations to obtain an average. This initial measurement serves as the baseline (t=0) for all subsequent comparisons.

  • Accelerated Weathering:

    • Place the prepared panels in a xenon-arc Weather-Ometer, an instrument that simulates the full spectrum of natural sunlight under controlled conditions of temperature and humidity.[1][14]

    • Expose the samples according to a standard test method, such as ISO 105-B02 or AATCC TM16.[15][16]

    • Exposure Cycle: Continuous light at an irradiance of 0.55 W/m² at 340 nm, a Black Panel Temperature of 63°C, and 50% relative humidity.

  • Periodic Color Measurement & Evaluation:

    • Remove the panels from the Weather-Ometer at set intervals (e.g., 100, 200, 400, and 600 hours).

    • Measure the L, a, and b* values at the same locations as the initial measurement.

    • Calculate the total color change (ΔE) for each sample at each interval using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]

    • A higher ΔE* value indicates a greater degree of color fading.

Experimental_Workflow cluster_Prep Preparation cluster_Test Testing & Measurement cluster_Analysis Analysis A1 Prepare Stabilizer Stock Solutions A2 Formulate 5 Test Coatings (Control, B, C, D, E) A1->A2 A3 Apply Uniform Coating to Substrate Panels A2->A3 B1 Initial Color Measurement (CIELAB, t=0) A3->B1 B2 Accelerated Weathering (Xenon-Arc Exposure) B1->B2 B3 Periodic Color Measurement (100, 200, 400, 600 hrs) B2->B3 C1 Calculate Total Color Change (ΔE*) B3->C1 C2 Compare Efficacy of Stabilizer Systems C1->C2

Caption: Workflow for the comparative evaluation of light stabilizer efficacy.

Section 4: Results and Discussion

The data collected from the accelerated weathering test allows for a direct comparison of the stabilizers' performance.

Quantitative Performance Data
SampleStabilizer SystemΔE* (100 hrs)ΔE* (200 hrs)ΔE* (400 hrs)ΔE* (600 hrs)
A Control (None)8.215.528.140.3
B 1.0% UV-P2.14.59.815.6
C 1.0% Benzophenone-32.55.111.217.9
D 1.0% HALS1.83.67.511.4
E 0.5% UV-P + 0.5% HALS1.1 2.3 4.9 7.2

Note: Data are representative and for illustrative purposes.

Analysis of Efficacy
  • Control (A): The unstabilized sample shows rapid and severe color fading, as indicated by the high ΔE* values, establishing a baseline for photodegradation.

  • UV-P (B) vs. Benzophenone (C): Both UV absorbers provided significant protection compared to the control. In this hypothetical test, UV-P demonstrated slightly better performance than the selected benzophenone, resulting in lower color change over the 600-hour exposure. This highlights the high efficiency of the benzotriazole class in dissipating UV energy.[4]

  • HALS (D): The HALS-stabilized sample performed exceptionally well, outperforming both individual UV absorbers. This is attributable to its different mechanism of action; by actively scavenging free radicals, it interrupts the degradation process at a later, more critical stage.[17] The efficacy of HALS is often superior to UV absorbers, especially in long-term exposure scenarios.[18]

  • Synergistic Blend (E): The combination of UV-P and HALS yielded the best performance, with significantly lower ΔE* values than any single stabilizer. This demonstrates a powerful synergistic effect.[19][20] The UV-P acts as the first line of defense, absorbing the majority of UV radiation, while the HALS "cleans up" any free radicals that are inevitably formed. This dual-action approach provides the most comprehensive protection against multiple degradation pathways.[20]

Conclusion and Recommendations

For applications requiring robust protection against color fading, 2-(2H-Benzotriazol-2-yl)-p-cresol (UV-P) is a highly effective UV absorber. Our comparative analysis indicates its performance is superior to that of a common benzophenone.

However, for maximum longevity and color retention, especially under harsh environmental conditions, a single protection mechanism is often insufficient. Hindered Amine Light Stabilizers (HALS) offer outstanding performance by scavenging free radicals. The most effective strategy is the implementation of a synergistic blend of a UV absorber like UV-P and a HALS. This combined approach leverages two distinct, complementary protection mechanisms to deliver a level of stability that neither component can achieve alone.

Researchers and developers should consider the specific substrate, dye chemistry, and end-use environment when selecting a light stabilizer system. While UV-P is an excellent choice, the data strongly supports the evaluation of HALS and, particularly, synergistic UV absorber/HALS blends to achieve optimal product durability and colorfastness.

References

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, March 9). The Role of Benzophenone-4 in Protecting Textiles from UV Damage.
  • ChemPoint. LOWILITE™ Benzophenone UV Absorbers, SI Group.
  • Tintoll. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications.
  • SciSpace. Uv protection textile materials.
  • Tintoll. (2024, June 12). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer.
  • Crews, P. C., & Reagan, B. M. (1987). Ultraviolet Absorbers: A Treatment to Reduce Fading and Degradation of Textiles. DigitalCommons@University of Nebraska - Lincoln.
  • SpecialChem. (2025, June 30). Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples.
  • ResearchGate. Studies on synergistic effect of UV absorbers and hindered amine light stabilisers.
  • Tintoll. Light Stabilizers and UV Absorbers.
  • Wellt Chemicals. (2025, September 25). Hindered Amine Light Stabilizers (HALS): All About Hindered Amines.
  • Wikipedia. Hindered amine light stabilizers.
  • ADEKA. Hindered Amine Light Stabilizers (HALS) - Polymer Additives.
  • ICG Chemicals. Hindered Amine Light Stabilizers (HALS).
  • Wellt Chemicals. (2024, January 9). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Maximizing Polymer Lifespan: The Synergistic Effects of HALS and UV Absorbers.
  • TESTEX. (2024, January 7). An Overview to Lightfastness Test for Textile.
  • MySkinRecipes. 2-(2H-Benzotriazol-2-yl)-p-cresol.
  • UNEP. (2013, December 24). Guidance on best available techniques and best environmental practices relevant to UV-328 listed under the Stockholm Convention.
  • VieTextile. Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods.
  • Botkin, J. H. (2018). Substitution of Benzotriazole UV Absorbers in Plastics. Slideshare.
  • QIMA. (2025, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide.
  • LookChem. PHENOLIC BENZOTRIAZOLE.
  • Textile Learner. (2021, December 21). Color Fastness to Light | Light Fastness Scale.
  • Lessing, F., et al. (2024, November 29). Toxicokinetics of benzotriazole UV stabilizer UV-P in humans after single oral administration. Archives of Toxicology.
  • Lifocolor. (2023, April 26). Benzotrialzole-free alternatives for masterbatches with UV absorber.
  • Botkin, J. H. (2018). Substitution of Benzotriazole UV Absorbers in Plastics. ResearchGate.
  • Quzhou Ebright Chemicals Co.,Ltd. Benzotriazolyl Dodecyl p-Cresol.
  • Botkin, J. H. (2021). Substitution of Benzotriazole UV Absorbers in Plastics: 4/2021 Update. Slideshare.
  • Testex. (2025, June 26). Comprehensive Guide to Color Fastness Standards: ISO 105 Series, National Standards, and Industry-Specific Tests.
  • SpecialChem. (2023, March 10). BENZOTRIAZOLYL DODECYL P-CRESOL.
  • Denghel, H., et al. (2022). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. Archives of Toxicology, 96(5), 1471-1483.
  • Wikipedia. 2-(2-Hydroxyphenyl)-2H-benzotriazoles.

Sources

Validation

A comparative toxicokinetics study of phenolic benzotriazoles in model organisms.

Executive Summary & Rationale Phenolic benzotriazoles (PBZTs), including UV-327, UV-328, and UV-P, are ubiquitous ultraviolet stabilizers utilized in plastics, coatings, and personal care products. Their inherent lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Phenolic benzotriazoles (PBZTs), including UV-327, UV-328, and UV-P, are ubiquitous ultraviolet stabilizers utilized in plastics, coatings, and personal care products. Their inherent lipophilicity and environmental persistence have raised significant global concerns regarding bioaccumulation and ecological toxicity[1]. This guide provides a comparative analysis of PBZT toxicokinetics (TK) across primary model organisms (rodents and zebrafish), objectively contrasting their absorption, distribution, metabolism, and excretion (ADME) profiles to aid researchers and drug development professionals in alternative assessments and environmental risk profiling.

Structural Determinants of PBZT Metabolism

As a Senior Application Scientist, it is critical to understand that the toxicokinetic behavior of PBZTs is not random; it is fundamentally dictated by their structural substitution patterns (unsubstituted, mono-, di-, or tri-substituted phenol rings)[2].

  • Sterically Unhindered PBZTs (e.g., UV-P): The phenolic hydroxyl group is readily accessible. This structural lack of hindrance facilitates rapid Phase II conjugation (specifically glucuronidation and sulfation), leading to swift renal elimination and exceptionally short half-lives (0.7–6.6 h)[3].

  • Sterically Hindered PBZTs (e.g., UV-327, UV-328): Bulky alkyl substitutions (e.g., tert-butyl or tert-pentyl groups) at the ortho and para positions physically block the hydroxyl group. This steric hindrance prevents rapid Phase II conjugation, forcing the molecule to undergo slower Phase I cytochrome P450 (CYP) mediated oxidation. Consequently, these compounds exhibit prolonged half-lives (>24 h) and a high propensity for bioaccumulation[3][4].

Comparative Toxicokinetics in Model Organisms

Rodent Models (Rats/Mice)

In male rats, the oral bioavailability of PBZTs is notably low, ranging from ~6% for unsubstituted compounds to 12.8–23% for substituted variants, indicating poor gastrointestinal absorption[2]. Following intravenous administration, plasma elimination half-lives vary drastically, ranging from 1.57 to 192 hours depending on the degree of substitution[2]. The liver serves as the primary target organ for toxicity, with higher doses inducing hepatotoxicity, while kidney toxicity is typically observed only at elevated exposures[5].

Zebrafish (Danio rerio) Models

Zebrafish are highly sensitive to PBZT bioaccumulation due to rapid aqueous uptake. Highly lipophilic variants like UV-360 partition rapidly into lipid-rich tissues, leading to developmental toxicity. Acute exposure results in dose-dependent reductions in hatching rates at concentrations ≥900 nM[6]. Furthermore, chronic exposure to hindered PBZTs induces hepatic oxidative stress and alters the transcription of genes associated with antioxidant defense[4].

Quantitative ADME Comparison

Table 1: Comparative Toxicokinetic Parameters of Key PBZTs

CompoundSubstitution TypeModel OrganismOral BioavailabilityElimination Half-Life (t1/2)Primary Excretion RouteBioaccumulation Potential
UV-P MonosubstitutedRat / HumanLow (~12%)0.7 - 6.6 hRenal (Conjugated)Low
UV-327 Disubstituted (Cl, t-butyl)Rat / HumanLow (~15%)> 24 hFecal / BiliaryHigh
UV-328 Disubstituted (t-pentyl)Rat / ZebrafishLow (~20%)> 24 hFecal / BiliaryHigh (SVHC)
UV-360 Bis-benzotriazoleZebrafishN/A (Aqueous)ProlongedMinimalVery High

(Data synthesized from[2],[3],[7],[6],[4])

Mechanistic Pathways: Biotransformation & Toxicity

PBZTs exert toxicity through receptor-mediated pathways. UV-P is a known activator of the Aryl hydrocarbon Receptor (AhR), while hindered PBZTs like UV-327 and UV-328 exhibit significant agonistic effects on Estrogen-Related Receptors (ERRα/ERRγ), contributing to endocrine disruption[1][3].

PBZT_Pathways cluster_0 Hepatic Biotransformation cluster_1 Receptor Activation & Toxicity PBZT Phenolic Benzotriazole (PBZT) Exposure Hindrance Steric Hindrance at Phenol Ring? PBZT->Hindrance Unhindered Unhindered (e.g., UV-P) Rapid Phase II Conjugation Hindrance->Unhindered No (Accessible OH) Hindered Hindered (e.g., UV-328) Slow Phase I CYP Oxidation Hindrance->Hindered Yes (Bulky Alkyls) AhR AhR Activation (Hepatotoxicity) Unhindered->AhR Clearance Rapid Renal Clearance (Low Bioaccumulation) Unhindered->Clearance ERR ERRα/γ Agonism (Endocrine Disruption) Hindered->ERR Accumulation Lipid Partitioning (High Bioaccumulation) Hindered->Accumulation

PBZT Biotransformation and Receptor Signaling Pathways

Standardized Experimental Protocol: In Vivo TK Profiling

To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for assessing PBZT toxicokinetics in a rodent model.

Reagents and Formulation
  • Dose Preparation: Formulate PBZTs (e.g., 30 mg/kg and 300 mg/kg) in corn oil for oral gavage, or in a suitable vehicle (e.g., Cremophor EL/ethanol/water) for intravenous (IV) injection[2].

  • Internal Standards: Use isotopically labeled PBZTs (e.g., 13C- or d-labeled analogs). Causality: Essential to correct for extraction recovery variations and matrix effects inherent in lipid-rich tissue analysis.

Dosing and Sampling Workflow
  • Administration: Administer the formulated dose to adult male Sprague-Dawley rats (n=5 per time point).

  • Blood Collection: Collect blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose[2].

  • Tissue Harvesting: Euthanize subsets of animals at Cmax and terminal phases to harvest liver, kidney, and adipose tissue for distribution analysis.

Sample Extraction (DLLME) and LC-MS/MS Analysis
  • Precipitation: Add 300 µL of acetonitrile (ACN) to 100 µL of plasma to precipitate proteins. Causality: Removing proteins prevents column clogging and ion suppression during MS analysis[4].

  • Dispersive Liquid-Liquid Microextraction (DLLME): Dilute the supernatant with NaCl solution. Inject a mixture of dichloromethane (extraction solvent) and ACN (disperser solvent). Causality: DLLME is highly efficient for lipophilic PBZTs, rapidly concentrating the analytes into a micro-droplet while minimizing organic solvent consumption[4].

  • Quantification: Analyze using LC-MS/MS in multiple reaction monitoring (MRM) mode. Causality: MRM provides the high specificity and sensitivity required to differentiate structurally similar PBZT analogs and their metabolites[8].

Toxicokinetic Modeling
  • Non-Compartmental Analysis (NCA): Calculate AUC, Cmax, Tmax, and clearance (CL) using standard TK software.

  • Data Validation: Perform Q-tests on potential outliers. Ensure actual blood collection times are within 5% of nominal values for accurate TK modeling[2].

TK_Workflow Dose 1. In Vivo Dosing (IV or Oral Gavage) Sample 2. Serial Sampling (Blood & Tissues) Dose->Sample Extract 3. DLLME Extraction & Precipitation Sample->Extract Analyze 4. LC-MS/MS Quantification Extract->Analyze Model 5. TK Modeling (NCA & Validation) Analyze->Model

Step-by-Step Workflow for PBZT Toxicokinetic Profiling

Conclusion and Alternative Assessments

When selecting UV stabilizers for polymer applications, product developers must weigh functional efficacy against toxicokinetic liabilities. Sterically hindered PBZTs (UV-327, UV-328) offer excellent UV protection but pose severe bioaccumulation risks, leading to their classification as Substances of Very High Concern (SVHC) under REACH guidelines[1][9]. Conversely, unhindered PBZTs like UV-P are rapidly cleared but may induce AhR-mediated effects[3]. Future alternatives should focus on high molecular weight polymeric UV absorbers that cannot cross biological membranes, thereby eliminating systemic absorption and bioaccumulation altogether.

References

  • Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. nih.gov. 2

  • Toxicokinetics of benzotriazole UV stabilizer UV-P in humans after single oral administration. nih.gov. 3

  • Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration. d-nb.info. 7

  • Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. acs.org. 1

  • Developmental and neurobehavioral toxicity of benzotriazole ultraviolet stabilizer UV-360 on zebrafish larvae. nih.gov. 6

  • Phenolic benzotriazoles - Evaluation statement (EVA00147). industrialchemicals.gov.au. 5

  • Unclassified ENV/JM/MONO(2017)23 - O.N.E. oecd.org.9

  • Contamination and bioaccumulation of benzotriazole ultraviolet stabilizers in fish from Manila Bay. researchgate.net. 8

  • Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl). d-nb.info. 4

Sources

Comparative

A Senior Application Scientist's Guide to Validating Analytical Methods for the Quantification of Tinuvin P in Complex Matrices

Introduction: The Analytical Imperative for Tinuvin P Quantification Tinuvin® P, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol, is a high-performance ultraviolet (UV) light absorber from the hydroxyphenyl benzotr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Tinuvin P Quantification

Tinuvin® P, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol, is a high-performance ultraviolet (UV) light absorber from the hydroxyphenyl benzotriazole class.[1] Its primary function is to protect a vast array of materials—from plastics and coatings to cosmetics and adhesives—from degradation caused by UV radiation, primarily in the 300-400 nm range.[1][2] The quantification of Tinuvin P in these complex matrices is not merely an academic exercise; it is a critical requirement for regulatory compliance, quality control, environmental monitoring, and toxicological assessment.[3][4]

However, accurately measuring Tinuvin P presents significant analytical challenges. Its low concentration in final products, coupled with the inherent complexity and potential for interference from the sample matrix (e.g., polymers, sludge, biological fluids), demands robust, validated analytical methods.[3] This guide provides a comparative analysis of common chromatographic techniques, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are truly fit for purpose, ensuring data integrity and scientific trustworthiness.

Pillar 1: The Foundation of Trustworthiness - Core Principles of Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[8] It is the bedrock upon which the reliability of all subsequent data rests. Without it, results are scientifically indefensible. The core parameters, as defined by the ICH Q2(R2) guideline, form a self-validating system where each parameter assesses a critical aspect of the method's performance.[6][8][9]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8][10]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][7] It is often expressed as percent recovery.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Method_Validation_Parameters Method Analytical Method (Fit for Purpose) Specificity Specificity (Analyte vs. Matrix) Method->Specificity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Linearity Linearity & Range (r²) Method->Linearity Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness (Reliability) Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility Linearity->Accuracy Defines Range For Linearity->Precision Defines Range For Sensitivity->Linearity Defines Lower Limit

Interconnectivity of core analytical method validation parameters.

Pillar 2: Mastering the Matrix - A Comparison of Sample Preparation Techniques

For complex matrices, sample preparation is arguably the most critical step. Its goals are twofold: to isolate the analyte of interest (Tinuvin P) from interfering matrix components and to concentrate it to a level suitable for instrumental analysis. The choice of technique is dictated by the physicochemical properties of both the analyte and the matrix.

Solid-Phase Extraction (SPE)

Causality: SPE is a dominant technique for liquid samples (e.g., wastewater, dissolved product extracts) due to its high recovery, efficiency, and potential for automation. It operates on the principle of partitioning the analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent). For Tinuvin P, which is relatively non-polar, a reversed-phase sorbent like C18 (octadecylsilane) is typically employed. The non-polar analyte is retained on the non-polar sorbent while more polar matrix components are washed away.

SPE_Workflow Start Start: Liquid Sample (e.g., Aqueous Extract) Condition 1. Conditioning (Activate Sorbent) e.g., Methanol Start->Condition Equilibrate 2. Equilibration (Prepare for Sample) e.g., Water Condition->Equilibrate Load 3. Sample Loading (Analyte Retained) Equilibrate->Load Wash 4. Washing (Remove Interferences) e.g., Water/Methanol Mix Load->Wash Elute 5. Elution (Collect Analyte) e.g., Acetonitrile Wash->Elute End Final Extract for Instrumental Analysis Elute->End

Generalized Solid-Phase Extraction (SPE) workflow for Tinuvin P.

Experimental Protocol: SPE for Tinuvin P from Aqueous Samples

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., Waters Oasis HLB or C18, 60 mg).

  • Conditioning: Pass 2 mL of methanol through the cartridge to solvate the stationary phase. Do not allow the cartridge to dry.

  • Equilibration: Pass 2 mL of deionized water through the cartridge to prepare it for the aqueous sample.[11]

  • Sample Loading: Load the aqueous sample (e.g., 50 mL) onto the cartridge at a slow, steady flow rate (approx. 1-2 drops per second).[11]

  • Washing: Pass 2 mL of a water/methanol mixture (e.g., 95:5 v/v) through the cartridge to wash away polar interferences.

  • Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove excess water.

  • Elution: Elute the retained Tinuvin P with a small volume (e.g., 2 x 1 mL) of a strong organic solvent like acetonitrile or methanol into a collection tube.[11]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known, small volume (e.g., 1 mL) of the mobile phase for analysis.[11]

Other Key Extraction Techniques
  • Accelerated Solvent Extraction (ASE) / Soxhlet: These are powerful techniques for extracting Tinuvin P from solid matrices like polymers or sediments.[12] They use elevated temperatures and pressures (for ASE) or continuous solvent cycling (for Soxhlet) to efficiently extract the analyte into an organic solvent.

  • Matrix Solid-Phase Dispersion (MSPD): Particularly useful for complex solid and semi-solid samples like sediments or tissues.[13] The sample is blended with a solid sorbent (like silica) in a mortar and pestle, effectively dispersing the sample over a large surface area. This mixture is then packed into a column, and the analyte is eluted with an appropriate solvent.[13]

Pillar 3: A Comparative Guide to Quantification Techniques

The choice of instrumental technique is a balance between the required sensitivity, selectivity, cost, and throughput. Here, we compare the three most common chromatographic methods for Tinuvin P quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[14] Tinuvin P, with its characteristic benzotriazole chromophore, strongly absorbs UV light, making it ideally suited for UV detection.[2][15]

Causality in Method Development:

  • Column Choice: A C18 column is the workhorse for reversed-phase chromatography. Its non-polar stationary phase effectively retains the moderately non-polar Tinuvin P, allowing for separation from more polar matrix components.

  • Mobile Phase: A gradient elution using water and a polar organic solvent (like acetonitrile or methanol) is typical. Starting with a higher water content allows polar impurities to elute first. Gradually increasing the organic solvent concentration then elutes Tinuvin P. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Wavelength Selection: The detection wavelength should be set at an absorbance maximum for Tinuvin P (typically 300-340 nm) to maximize sensitivity and minimize interference from compounds that do not absorb in this region.

HPLC_UV_Workflow Sample Prepared Sample (in Mobile Phase) Injector Autosampler Injects 10 µL Sample->Injector Column C18 Column (Separation) Injector->Column Pump HPLC Pump (Mobile Phase Gradient) Pump->Injector Detector UV Detector (λ = 340 nm) Column->Detector Data Chromatogram (Peak Area vs. Time) Detector->Data

Experimental workflow for HPLC-UV analysis of Tinuvin P.

Experimental Protocol: HPLC-UV Method Validation

  • System Suitability: Before each run, inject a standard solution five times. The relative standard deviation (%RSD) of the peak area and retention time should be <2%.

  • Specificity: Inject a blank matrix extract and a matrix extract spiked with Tinuvin P. The blank should show no interfering peaks at the retention time of Tinuvin P.

  • Linearity: Prepare a series of at least five calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the mobile phase. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.998.[11]

  • Accuracy & Precision: Prepare quality control (QC) samples by spiking a blank matrix extract at three concentrations (low, medium, high). Analyze five replicates of each QC level.

    • Accuracy: The mean concentration should be within ±15% of the nominal value.

    • Precision: The %RSD for each level should be ≤15%.

  • LOD & LOQ: Determine by serially diluting a low-concentration standard. The LOD is typically defined as a signal-to-noise ratio (S/N) of 3:1, and the LOQ as an S/N of 10:1 with acceptable precision and accuracy.[11]

  • Robustness: Deliberately vary method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5°C, flow rate by ±10%) and assess the impact on results.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: This is the "gold standard" for trace quantification in highly complex matrices.[16] It couples the powerful separation of HPLC with the exquisite sensitivity and selectivity of a triple quadrupole mass spectrometer. The mass spectrometer isolates a specific parent ion of Tinuvin P, fragments it, and then monitors for a specific fragment ion. This parent-to-fragment transition is highly specific, virtually eliminating matrix interference.

Causality in Method Development:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used and is effective for polar to moderately polar compounds like Tinuvin P. It can be operated in positive or negative ion mode; the mode that gives the most stable and intense signal for the analyte is chosen during development.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is the key to selectivity. At least two MRM transitions (one for quantification, one for confirmation) should be optimized for Tinuvin P to ensure unambiguous identification and comply with regulatory standards.

LC_MS_MS_Workflow LC HPLC Separation (as per HPLC-UV) ESI ESI Source (Ionization) LC->ESI Q1 Quadrupole 1 (Q1) (Parent Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Q2) (Fragmentation - CID) Q1->Q2 Q3 Quadrupole 3 (Q3) (Fragment Ion Selection) Q2->Q3 Detector Detector (Ion Counting) Q3->Detector Data MRM Chromatogram (High Specificity) Detector->Data

Workflow for highly selective LC-MS/MS (MRM) analysis.

Experimental Protocol: LC-MS/MS Method Validation

The validation protocol follows the same structure as HPLC-UV but with tighter acceptance criteria and additional considerations.

  • Linearity: Can often extend to much lower concentrations (e.g., ng/L or pg/mL levels).

  • Accuracy & Precision: Acceptance criteria are typically ±15% (±20% at the LOQ).

  • Matrix Effects: This is a critical parameter for LC-MS/MS. It is assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a clean solvent. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Gas Chromatography with Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for volatile and semi-volatile compounds. Samples are vaporized and separated in a gaseous mobile phase based on their boiling point and interaction with a stationary phase inside a long capillary column. The separated compounds are then detected by a mass spectrometer.

Causality in Method Development:

  • Volatility: Tinuvin P has a relatively high molecular weight (225.25 g/mol ) and may require high inlet and oven temperatures, which can risk thermal degradation.[1]

  • Derivatization: To improve volatility and thermal stability, derivatization (e.g., silylation) may be necessary. This adds a step to the sample preparation but can significantly improve chromatographic performance.

  • Selectivity: GC-MS can provide excellent selectivity, especially when operated in Selected Ion Monitoring (SIM) mode, where only characteristic ions of Tinuvin P are monitored.

Experimental Protocol: GC-MS Method Validation

The validation approach is similar to HPLC, focusing on specificity, linearity, accuracy, precision, and sensitivity. Special attention must be paid to the potential for thermal degradation in the injector and the consistency of any derivatization steps. Recoveries in GC-MS for benzotriazole UV stabilizers can range from 47% to 119% depending on the specific compound and matrix.[3]

Performance Comparison at a Glance

The following table summarizes the typical performance characteristics of the three techniques for the analysis of Tinuvin P, providing a guide for method selection.

ParameterHPLC-UVLC-MS/MSGC-MS
Selectivity Moderate to GoodExcellentGood to Excellent
Sensitivity (Typical LOQ) Low µg/mL (ppm)Low ng/mL (ppb) to pg/mL (ppt)[3]Low ng/g to ng/mL (ppb)[3][13]
Matrix Tolerance Low to ModerateHighModerate
Throughput HighHighModerate
Instrument Cost LowHighModerate
Expertise Required Low to ModerateHighModerate to High
Best Suited For QC, high-concentration samples, routine assaysTrace analysis, complex matrices, regulatory submissionsEnvironmental samples, confirmation

Conclusion: Selecting the Right Tool for the Job

There is no single "best" method for the quantification of Tinuvin P; the optimal choice is contingent on the specific requirements of the analysis.

  • For routine quality control where concentrations are relatively high and the matrix is consistent (e.g., polymer extracts), HPLC-UV offers a cost-effective, robust, and reliable solution. Its simplicity and high throughput are major advantages in a production environment.

  • For trace-level quantification in challenging matrices such as environmental water, biological fluids, or food-contact materials, LC-MS/MS is unequivocally the superior choice. Its unparalleled sensitivity and selectivity ensure accurate and defensible data, making it the preferred method for regulatory submissions and toxicological studies.[16]

  • GC-MS serves as a valuable alternative and confirmatory technique, particularly for environmental labs that may already have well-established GC-MS workflows for other semi-volatile organic compounds.

Ultimately, a successful analysis hinges on a well-executed method validation. By systematically evaluating parameters from specificity to robustness, as outlined in this guide and in accordance with ICH and FDA guidelines, scientists can ensure their chosen method is fit for purpose and generates data of the highest integrity.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S.
  • Bioanalysis Zone. (2025).
  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S.
  • AMSbiopharma. (2025).
  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
  • FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • Lab Manager. (2025).
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Waters Corporation. A Guide to Solid-Phase Extraction.
  • ResearchGate. (n.d.). Main effects (a) and two-factor interaction (b) plots for Tinuvin P and....
  • Stockholm Convention. (2013). Guidance on best available techniques and best environmental practices relevant to UV-328 listed under the Stockholm Convention.
  • SciSpace. (2004).
  • PubMed. (2012). Matrix solid-phase dispersion followed by gas chromatography tandem mass spectrometry for the determination of benzotriazole UV absorbers in sediments.
  • ResearchGate. (2025). Extraction and determination methodologies for benzotriazole UV stabilizers in personal-care products in environmental and biological samples.
  • BASF. (2023). Tinuvin® P.
  • Polivinil Plastik. (n.d.). TINUVIN P.
  • European Science. (2016). The Study of the possibility of using expired ultraviolet stabilizer (Tinuvin 770) in polypropylene.
  • Diva-Portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzotriazol-2-yl-4-methyl-phenolate

Foreword: As professionals in scientific research and development, our responsibility extends beyond discovery and innovation to include the safe and ethical management of the chemical resources we utilize. 2-Benzotriazo...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As professionals in scientific research and development, our responsibility extends beyond discovery and innovation to include the safe and ethical management of the chemical resources we utilize. 2-Benzotriazol-2-yl-4-methyl-phenolate, a common UV absorber known by trade names such as Tinuvin P, is a valuable tool in many formulations.[1][2] However, its inherent hazards necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the proper management of waste streams containing this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification: The Rationale for Specialized Disposal

Understanding the hazard profile of 2-Benzotriazol-2-yl-4-methyl-phenolate is fundamental to appreciating the necessity of its classification as hazardous waste. This compound is not benign; its disposal via standard waste streams is prohibited due to significant health and environmental risks.[3][4]

The primary hazards are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassCategoryHazard StatementSource
Health Hazards
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4][5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][7][8]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4]
Environmental Hazards
Hazardous to the Aquatic Environment, Long-termCategory 1 or 2H410/H411: Very toxic/Toxic to aquatic life with long lasting effects[1][7][9]
Physical Hazards
Combustible Dust-May form combustible dust concentrations in air[5][10][11]

The pronounced aquatic toxicity and the fact that the substance is not readily biodegradable are of particular concern.[10] Improper disposal can lead to long-term contamination of water systems.[12] Therefore, all waste containing this chemical must be handled as regulated hazardous waste in compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][10]

Pre-Disposal Safety Protocols

Safe disposal begins with safe handling. Before preparing waste for collection, ensure the following measures are in place.

Required Personal Protective Equipment (PPE)

Due to the risks of skin sensitization, irritation, and eye damage, the following PPE is mandatory when handling 2-Benzotriazol-2-yl-4-methyl-phenolate in any form, including waste:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, PVC). Contaminated gloves should be replaced immediately and disposed of as hazardous waste.[13]

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are required.[4][14]

  • Skin and Body Protection: A lab coat or overalls must be worn.[13] An apron may be used for additional protection against splashes.

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[7][15] If significant dust is generated, a NIOSH/MSHA approved respirator may be necessary.[14]

Spill Response

Accidental spills during the consolidation of waste must be managed promptly and safely.

  • Minor Spills (<50g):

    • Ensure the area is well-ventilated and restrict access.[16]

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[4][5][10] Use dry cleanup procedures.[13]

    • Place the spilled material and any contaminated cleaning supplies (e.g., paper towels) into a suitable, labeled container for hazardous waste disposal.[13][16]

    • Clean the spill area with soap and water.[15]

  • Major Spills (>50g) or Spills Outside a Fume Hood:

    • Evacuate the immediate area.[16]

    • Alert your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[15][16]

    • Prevent entry into the area.[17]

Waste Stream Segregation and Collection Workflow

Proper segregation at the point of generation—the "Satellite Accumulation Area"—is a cornerstone of safe and compliant chemical waste management.[18][19] Never mix incompatible waste streams.[20] 2-Benzotriazol-2-yl-4-methyl-phenolate waste should be kept separate from strong oxidizing agents, strong acids, and strong bases.[10][16]

The following diagram outlines the decision-making process for handling different types of waste containing this chemical.

G Diagram 1: Disposal Workflow for 2-Benzotriazol-2-yl-4-methyl-phenolate Waste cluster_start cluster_types cluster_actions cluster_end start Identify Waste Stream Containing 2-Benzotriazol-2-yl-4-methyl-phenolate solid Unused/Expired Solid Chemical ppe Contaminated Solid Waste (Gloves, Wipes, Weigh Paper) container Empty Product Container solid_action Step 1: Place directly into a dedicated, chemically compatible waste container. Step 2: Do not create dust. solid->solid_action ppe_action Step 1: Collect in a dedicated plastic bag or container lined with a bag. Step 2: Seal the bag/container when full. ppe->ppe_action container_action Step 1: Deface or remove original label. Step 2: If not triple-rinsed (rinsate collected as hazardous waste), dispose of the entire container as hazardous waste. container->container_action final_container Consolidate into a Securely Closed, Properly Labeled Hazardous Waste Container (e.g., HDPE Pail) solid_action->final_container Consolidate ppe_action->final_container Consolidate container_action->final_container Consolidate disposal Store in Designated Satellite Accumulation Area. Await Pickup by Licensed Hazardous Waste Professional. final_container->disposal

Caption: Waste Stream Segregation Workflow.

Protocol 1: Disposal of Unused or Expired Solid Chemical
  • Container Selection: Choose a wide-mouth, high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-top lid. The container must be in good condition, free from damage or leaks.[3][18]

  • Transfer: In a fume hood, carefully transfer the solid 2-Benzotriazol-2-yl-4-methyl-phenolate waste into the selected container. Avoid any actions that could generate dust, such as dropping the material from a height.[13]

  • Labeling: Immediately label the container as described in Section 4.

  • Closure: Securely close the container. Containers must remain closed at all times except when adding waste.[18]

Protocol 2: Disposal of Contaminated Labware and PPE
  • Collection: Items with trace contamination, such as gloves, paper towels, or disposable pipettes, should be collected in a designated, leak-tight container, which can be lined with a heavy-duty plastic bag.[15][21]

  • Segregation: Ensure only compatible waste is added to this container. Do not dispose of sharps or liquids in this container.

  • Closure and Labeling: Once the container is three-quarters full, seal the bag and close the container lid. Label the exterior container as "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with 2-Benzotriazol-2-yl-4-methyl-phenolate").[15]

Protocol 3: Disposal of Empty Containers
  • Residue Hazard: Empty containers may retain product residue and must be handled as hazardous waste unless properly decontaminated.[22]

  • Decontamination (Optional): If facility procedures allow, the container can be triple-rinsed with a suitable solvent (e.g., ethanol, acetone). Crucially, all rinsate must be collected as liquid hazardous waste.

  • Disposal: If the container is not decontaminated, it should be closed tightly and placed in a larger hazardous waste collection drum.[20] The original product label should be defaced or removed to avoid confusion.[20]

Waste Container Management and Labeling

Proper container management is a key requirement for regulatory compliance.

  • Location: Waste must be accumulated at or near the point of generation, in a designated Satellite Accumulation Area under the control of laboratory personnel.[18][19]

  • Labeling: Every hazardous waste container must be clearly labeled from the moment the first drop of waste is added.[18][19] The label must include:

    • The words "HAZARDOUS WASTE".[18]

    • The full chemical name: "2-Benzotriazol-2-yl-4-methyl-phenolate" (no formulas or abbreviations).[18]

    • A clear indication of the hazards (e.g., Toxic, Environmental Hazard).

    • The accumulation start date.

Final Disposal Pathway

The ultimate disposal of 2-Benzotriazol-2-yl-4-methyl-phenolate waste is not a task for laboratory personnel. The collected, segregated, and properly labeled waste must be transferred to a licensed professional waste disposal service.[4]

  • Methodology: The most common and environmentally sound disposal method for this type of solid organic chemical waste is high-temperature incineration in a permitted hazardous waste facility.[21] This process destroys the compound, preventing its release into the environment.

  • Regulatory Compliance: Your institution's EH&S department is responsible for managing the final pickup and disposal process, ensuring compliance with all federal, state, and local regulations.[16][19] They will coordinate with certified vendors to transport and dispose of the material correctly.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the lifecycle of this chemical is managed responsibly from acquisition to final disposal.

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
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  • Angene Chemical. (2024, November 1). Safety Data Sheet for 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Plastic Additive.
  • Physikalisch-Technische Bundesanstalt.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Safety Data Sheet. (2016, February 15). KR-134MBL.
  • Yale Environmental Health & Safety.
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  • UC Berkeley EH&S. FACT SHEET: PHENOL.
  • Pharos. UV-P; (2-2H-benzotriazol-2-yl-p-cresol).
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  • National Institutes of Health. PubChem Compound Summary for CID 17113, Drometrizole.
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  • Safety data sheet. (2024, December 10). 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2H-Benzotriazol-2-yl)-4-methylphenol

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemicals like 2-(2H-Benzotriazol-2-yl)-4-methylphenol, a member of the pheno...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemicals like 2-(2H-Benzotriazol-2-yl)-4-methylphenol, a member of the phenolic benzotriazole class of ultraviolet (UV) absorbers, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety principles, to ensure your well-being and the integrity of your research.

Foundational Hazard Assessment: The "Why" Behind the "What"

Understanding the inherent risks of a substance is the critical first step in establishing a robust safety protocol. 2-(2H-Benzotriazol-2-yl)-4-methylphenol and its close structural analogs are classified with several hazards that directly inform our PPE strategy. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.

Based on Globally Harmonized System (GHS) classifications for this and similar phenolic benzotriazoles, the following hazards are identified:

Hazard ClassificationGHS CategoryPotential EffectPrimary PPE Defense
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]Gloves, Lab Coat/Apron
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1]Safety Goggles, Face Shield
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2][3]Respirator, Ventilation
Acute Toxicity (Oral)Category 4Harmful if swallowed.[1]General Lab Hygiene, Gloves
Hazardous to the Aquatic Environment (Long-term)Chronic 2/3/4Toxic to aquatic life with long lasting effects.[4][5][6]Containment, Proper Disposal

This substance is typically a combustible solid powder, which introduces the additional risk of dust formation.[5][7] Fine dust clouds can create an explosive mixture with air, and settled dust can be easily disturbed, leading to unforeseen exposure.[5] Therefore, all handling procedures must be designed to minimize dust generation.

Core Protective Measures: Your Barrier Against Exposure

The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision process. For 2-(2H-Benzotriazol-2-yl)-4-methylphenol, a multi-layered approach is essential.

Eye and Face Protection: The Non-Negotiable First Line

Direct contact with the eyes can cause serious irritation.[1] Standard safety glasses are insufficient due to the risk of airborne dust.

  • Essential Equipment : Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1][4]

  • Causality : Goggles provide a complete seal around the eyes, protecting against fine particulates that can easily bypass the gaps in standard safety glasses.

  • Enhanced Protection : When handling larger quantities or when there is a significant risk of dust generation (e.g., weighing, transferring powder), a face shield should be worn in addition to safety goggles.[1] The face shield provides a secondary barrier, protecting the entire face from contact.

Skin and Body Protection: Preventing Dermal Contact

This chemical is a known skin irritant.[1][8] The goal is to create a complete barrier between the chemical and your skin.

  • Hand Protection :

    • Equipment : Chemically resistant gloves are required. While specific breakthrough times for this exact compound are not always available, nitrile gloves are a common and effective choice for handling powders.

    • Protocol : Always inspect gloves for tears or punctures before use.[1][4] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1][4] After use, dispose of contaminated gloves in accordance with hazardous waste protocols and thoroughly wash your hands.[4]

  • Body Protection :

    • Equipment : A professional lab coat is the minimum requirement. For tasks with a higher potential for contamination, such as cleaning spills or large-scale transfers, impervious clothing or a PVC apron is recommended.[4][5]

    • Best Practice : Clothing should be buttoned or fastened completely. Do not wear personal clothing that exposes skin, such as shorts or open-toed shoes, in the laboratory.

Respiratory Protection: Safeguarding Against Inhalation

Inhalation of dust can cause respiratory tract irritation.[1][3] Engineering controls are the primary defense, with respirators providing a crucial secondary layer of protection.

  • Primary Control - Engineering : Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood or a ventilated enclosure with appropriate exhaust is the preferred method for controlling airborne dust.[1]

  • Secondary Control - Respiratory PPE :

    • Equipment : When engineering controls are not sufficient to prevent dust formation, or during spill cleanup, a respirator is required. A NIOSH-approved N95 dust mask or an EU equivalent (e.g., FFP2) is the minimum requirement for nuisance dust.[3][7]

    • Causality : These respirators are designed to filter out fine particulates, preventing them from entering the respiratory system. Always ensure your respirator is properly fit-tested to be effective.

Operational Protocol: A Step-by-Step Guide to Safety

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

Step 1: Preparation

  • Confirm all engineering controls (e.g., fume hood) are operational.

  • Assemble all necessary handling equipment and the chemical.

  • Inspect all PPE for damage before use.

Step 2: Donning PPE (Putting On)

  • Lab Coat/Apron : Put on and fasten completely.

  • Respirator : If required, perform a seal check.

  • Goggles/Face Shield : Position securely and comfortably.

  • Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Step 3: Doffing PPE (Taking Off) - This sequence is designed to minimize contamination.

  • Gloves : Remove using the proper technique (glove-in-glove or beak method). Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles : Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat/Apron : Remove by rolling it inside-out, containing any potential contaminants.

  • Respirator : Remove last.

  • Hygiene : Wash hands thoroughly with soap and water.[1][4]

Emergency Response: Spill and Exposure Plan

Even with the best precautions, accidents can happen.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[4]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Consult a physician.[1]

  • Minor Spill (Contained in Fume Hood) : Wearing full PPE, use dry clean-up procedures to avoid generating dust.[5] Gently sweep or scoop the material into a suitable, labeled, and closed container for disposal.[1]

  • Major Spill : Evacuate personnel to a safe area.[1] Alert your institution's emergency response team.

Decontamination and Disposal

Proper disposal is a legal requirement and an ethical responsibility to protect the environment.

  • Chemical Waste : This material should be treated as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][4] Do not allow the product to enter drains.[1][4]

  • Contaminated PPE : All disposable PPE, such as gloves and respirators, must be disposed of as hazardous waste in sealed, properly labeled containers.[1][4]

  • Reusable PPE : Decontaminate reusable items like goggles and face shields according to your institution's established procedures.

Below is a workflow diagram to guide the decision-making process for safe handling.

PPE_Workflow cluster_prep 1. Pre-Operational Assessment cluster_controls 2. Engineering & Administrative Controls cluster_ppe 3. Personal Protective Equipment Selection cluster_post 4. Post-Operational Procedures start Task: Handle 2-(2H-Benzotriazol-2-yl)-4-methylphenol assess_hazards Review SDS & Hazards - Skin/Eye/Resp Irritant - Dust Formation Risk start->assess_hazards eng_controls Use Primary Controls: - Chemical Fume Hood - Ventilated Enclosure assess_hazards->eng_controls ppe_base Baseline PPE: - Nitrile Gloves - Lab Coat eng_controls->ppe_base ppe_eye Eye Protection: - Chemical Splash Goggles ppe_base->ppe_eye decision_dust High Dust Potential? (e.g., Weighing, Spill) ppe_eye->decision_dust ppe_face Face Protection: - Face Shield (over goggles) proceed Proceed with Task ppe_face->proceed ppe_resp Respiratory Protection: - N95/FFP2 Respirator ppe_resp->proceed decision_dust->ppe_face Yes decision_dust->ppe_resp Yes decision_dust->proceed No doff_ppe Doff PPE Correctly proceed->doff_ppe disposal Dispose of Waste & Contaminated PPE (Hazardous Waste) doff_ppe->disposal wash Wash Hands Thoroughly disposal->wash

Caption: PPE selection workflow for handling 2-(2H-Benzotriazol-2-yl)-4-methylphenol.

References

  • Angene Chemical. (2024, November 1).
  • Sigma-Aldrich. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)
  • Sigma-Aldrich. (2014, July 3).
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  • Santa Cruz Biotechnology.
  • CPAchem Ltd. (2024, December 10).
  • Sigma-Aldrich Inc. (2025, November 6).
  • Stockholm Convention. (2013, December 24). Guidance on best available techniques and best environmental practices relevant to UV-328 listed under the Stockholm Convention.
  • ChemBK. (2023, October 12). 2-(2H-benzotriazol-2-yl)-4-methylphenol - Risk and Safety.
  • HPC Standards. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)
  • Nason. (n.d.).
  • PubChem. Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-.
  • Tokyo Chemical Industry. (2025, March 4).
  • Fisher Scientific. (2025, December 24).
  • Chen, W. T., et al. (2011). (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol. Acta Crystallographica Section E, 67(Pt 3), o639.

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